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Core Science & Biosynthesis

Foundational

(-)-Cevimeline hydrochloride hemihydrate M1 and M3 receptor agonist activity

An In-Depth Technical Guide to the M1 and M3 Receptor Agonist Activity of (-)-Cevimeline Hydrochloride Hemihydrate Abstract (-)-Cevimeline hydrochloride hemihydrate, marketed as Evoxac®, is a cholinergic agent that has b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the M1 and M3 Receptor Agonist Activity of (-)-Cevimeline Hydrochloride Hemihydrate

Abstract

(-)-Cevimeline hydrochloride hemihydrate, marketed as Evoxac®, is a cholinergic agent that has become a cornerstone in the management of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] Its therapeutic efficacy is rooted in its specific agonist activity at muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes.[1][3][4][5] These receptors are predominantly located on exocrine glands and smooth muscle, and their stimulation by Cevimeline directly leads to increased salivary and lacrimal secretions.[3][6] This guide provides a comprehensive technical overview of Cevimeline's mechanism of action, its selectivity for M1 and M3 receptors, validated experimental protocols for characterizing its activity, and a summary of its clinical application.

Introduction to (-)-Cevimeline and its Physicochemical Profile

Cevimeline is a quinuclidine derivative of acetylcholine, developed as a parasympathomimetic agent to stimulate glandular secretion.[5][7] Its approval by the U.S. Food and Drug Administration (FDA) for treating the symptoms of dry mouth in patients with Sjögren's syndrome provided a targeted therapeutic option for a debilitating condition.[2] Unlike the natural alkaloid pilocarpine, another muscarinic agonist, Cevimeline exhibits a higher affinity for M3 receptors over M2 cardiac receptors, which may contribute to its tolerability profile.[8]

PropertyValueSource
Molecular Formula C₁₀H₁₇NOS·HCl·½H₂O[9]
Molecular Weight 244.78 g/mol [9][10]
Appearance White to off-white crystalline powder[9][10]
Solubility Very soluble in water; freely soluble in alcohol and chloroform[9]
Melting Point 201-203°C[9]
CAS Number 153504-70-2[9][10]

The Muscarinic Receptor System: The Target of Cevimeline

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the majority of the parasympathetic nervous system's effects.[11] They are broadly classified into two functional categories based on their G-protein coupling.

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to G-proteins of the Gq/11 family.[12][13] Agonist binding initiates a signaling cascade via phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, which is the primary driver of glandular secretion and smooth muscle contraction.[11][14]

  • M2 and M4 Receptors: These subtypes couple to Gi/o family G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11]

Caption: General signaling pathways of muscarinic receptor subtypes.

Cevimeline's Specific Agonist Activity at M1 & M3 Receptors

Cevimeline's therapeutic action is a direct result of its binding to and activation of M1 and M3 receptors located on the acinar cells of salivary glands.[3][4] This interaction triggers the Gq/11 signaling cascade, culminating in an increase in intracellular calcium, which drives the transmembrane transport of ions and water, ultimately resulting in saliva secretion.[6][10]

Cevimeline (-)-Cevimeline M3_Receptor M3 Receptor (on Salivary Gland) Cevimeline->M3_Receptor Binds & Activates Gq11 Gq/11 M3_Receptor->Gq11 Couples to PLC Phospholipase C Gq11->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_Release ↑ [Ca²⁺]i ER->Ca_Release Releases Ca²⁺ Secretion Saliva Secretion Ca_Release->Secretion Triggers

Caption: Cevimeline's mechanism of action at the salivary gland.

Receptor Subtype Selectivity

A key pharmacological attribute of Cevimeline is its potent agonism at M1 and M3 receptors with comparatively lower activity at other subtypes. This selectivity is crucial for its therapeutic window. Quantitative studies have determined the potency of Cevimeline at each human muscarinic receptor subtype.

Receptor SubtypeEC₅₀ (μM)Relative Potency (vs. M1)
M1 0.0231.00
M2 1.04~45x lower
M3 0.048~2x lower
M4 1.31~57x lower
M5 0.063~3x lower
Data sourced from Heinrich et al., as cited in literature.[4]

This data confirms that Cevimeline is a potent M1 and M3 agonist, which aligns with its clinical effects on glandular secretion.[4]

Validated Protocols for Characterizing Agonist Activity

To rigorously quantify the M1 and M3 agonist activity of a compound like Cevimeline, a combination of binding and functional assays is required. These protocols represent a self-validating system: the binding assay confirms physical interaction and affinity, while the functional assay measures the biological consequence of that interaction.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Cevimeline for M1 and M3 receptors by measuring its ability to displace a known high-affinity radiolabeled antagonist.

Causality: The concentration of Cevimeline required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value) is inversely proportional to its binding affinity. The Kᵢ is a calculated, absolute measure of affinity, independent of assay conditions.

cluster_workflow Radioligand Binding Workflow start Prepare Membranes (Cells expressing M1/M3) incubate Incubate: 1. Membranes 2. [³H]NMS (Radioligand) 3. Unlabeled Cevimeline (Competitor) start->incubate filter Vacuum Filtration (Separate bound from free) incubate->filter wash Wash Filters filter->wash scint Scintillation Counting (Quantify bound radioactivity) wash->scint analyze Data Analysis (IC₅₀ → Kᵢ via Cheng-Prusoff) scint->analyze end Determine Affinity (Kᵢ) analyze->end

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., CHO or HEK293) stably expressing the human M1 or M3 receptor subtype.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[15]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.[16]

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[16]

  • Competition Binding Assay:

    • In a 96-well plate, add in order: assay buffer, cell membranes (~10-20 µg protein/well), a fixed concentration of a radiolabeled antagonist (e.g., 0.5 nM [³H]N-methylscopolamine, [³H]NMS), and varying concentrations of unlabeled Cevimeline (e.g., 10⁻¹¹ to 10⁻⁴ M).[15][17]

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like atropine).

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.[15]

  • Filtration and Quantification:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Cevimeline to generate a competition curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

      • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant (determined separately via saturation binding).[17]

Protocol: Intracellular Calcium Flux Functional Assay

Objective: To determine the functional potency (EC₅₀) of Cevimeline at M1 and M3 receptors by measuring the resulting increase in intracellular calcium concentration ([Ca²⁺]i).

Causality: As a Gq/11-coupled receptor agonist, Cevimeline's potency is directly reflected in its ability to elicit a dose-dependent increase in [Ca²⁺]i. This assay provides a robust, high-throughput measure of receptor activation.[18][19]

cluster_workflow Calcium Flux Assay Workflow start Plate Cells (Expressing M1/M3) load Load Cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) start->load read_base Measure Baseline Fluorescence (FLIPR) load->read_base add_cpd Inject Cevimeline (Dose-response) read_base->add_cpd read_kinetic Kinetic Fluorescence Reading (Real-time) add_cpd->read_kinetic analyze Data Analysis (Peak response vs. [Cevimeline]) read_kinetic->analyze end Determine Potency (EC₅₀) analyze->end

Caption: Workflow for a functional calcium flux assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells (e.g., HEK293 expressing M1 or M3) into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight to form a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

    • Aspirate the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for approximately 1 hour in the dark to allow for dye de-esterification and entrapment within the cells.[19]

  • Assay Execution:

    • Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for several seconds.

    • Use the instrument's integrated fluidics to automatically add varying concentrations of Cevimeline to the wells.

    • Immediately begin recording the change in fluorescence intensity over time (typically for 90-180 seconds) to capture the transient calcium peak.[19][20]

  • Data Analysis:

    • For each well, determine the maximum fluorescence signal post-compound addition and subtract the baseline reading.

    • Plot the peak fluorescence response against the log concentration of Cevimeline.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of Cevimeline that produces 50% of the maximal response.

Clinical Efficacy and Dosing

The pharmacological activity of Cevimeline translates directly to its clinical utility. Multiple randomized controlled trials have demonstrated its efficacy in treating xerostomia in Sjögren's syndrome.

Trial SummaryDose RegimenKey OutcomeResult
Pfeiffer et al. (2002) 30 mg or 60 mg TID vs. Placebo (6 weeks)Increased salivary flow and improved subjective symptomsBoth doses were significantly more effective than placebo. The 60 mg dose was associated with more adverse events.[21]
Fife et al. (2002) 15 mg or 30 mg TID vs. Placebo (12 weeks)Increased salivary flow and improved subjective symptomsThe 30 mg dose significantly improved saliva flow and symptoms compared to placebo.[2]
Meta-Analysis (2024) Analysis of 3 RCTs (302 patients)Salivary flow and oral drynessCevimeline significantly improves salivary flow and reduces symptoms of dry mouth.[22][23]

The standard, FDA-approved dosage is 30 mg taken three times a day.[4] This regimen provides a balance of efficacy in stimulating salivary flow and an acceptable tolerability profile.[21][23]

Conclusion

(-)-Cevimeline hydrochloride hemihydrate is a selective and potent agonist of M1 and M3 muscarinic receptors. Its mechanism of action relies on the canonical Gq/11-PLC-IP₃ signaling pathway to increase intracellular calcium in exocrine gland cells, thereby stimulating secretion. This targeted pharmacological activity has been rigorously characterized through established in-vitro binding and functional assays, which confirm its receptor affinity and functional potency. The success of these preclinical characterizations is mirrored in its clinical efficacy, where it serves as a valuable therapeutic agent for alleviating the symptoms of xerostomia in patients with Sjögren's syndrome.

References

  • Cevimeline | C10H17NOS | CID 25137844 - PubChem - NIH. (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • Cevimeline - Wikipedia. (2023, December 15). Wikipedia. Retrieved February 15, 2024, from [Link]

  • Ferreira-Gomes, J., et al. (2022). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. Pharmaceuticals. Retrieved February 15, 2024, from [Link]

  • Fife, R. S., et al. (2002). Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial. Archives of Internal Medicine. Retrieved February 15, 2024, from [Link]

  • Caulfield, M. P. (1998). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences. Retrieved February 15, 2024, from [Link]

  • Sanders, K. M. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved February 15, 2024, from [Link]

  • Agilent Technologies. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved February 15, 2024, from [Link]

  • Scleroderma News. (2018, July 10). Evoxac (Cevimeline). Retrieved February 15, 2024, from [Link]

  • Tovey, S. C. (2018). Using Calcium Imaging as a Readout of GPCR Activation. Springer Nature Experiments. Retrieved February 15, 2024, from [Link]

  • Tovey, S. C., & Taylor, C. W. (2018). Using calcium imaging as a readout of GPCR activation. Methods in Molecular Biology. Retrieved February 15, 2024, from [Link]

  • Al-Mughanam, G. S., et al. (2024). Efficacy of Cevimeline on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials. Current Therapeutic Research. Retrieved February 15, 2024, from [Link]

  • Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. Retrieved February 15, 2024, from [Link]

  • Muscarinic acetylcholine receptor - Wikipedia. (2024, January 28). Wikipedia. Retrieved February 15, 2024, from [Link]

  • Sjogren's Syndrome News. (2025, January 13). Evoxac eases dry mouth symptoms in Sjögren's patients, review finds. Retrieved February 15, 2024, from [Link]

  • Gene2Rx. (n.d.). Cevimeline Pharmacogenetics. Retrieved February 15, 2024, from [Link]

  • Drugs.com. (2025, December 29). Cevimeline Monograph for Professionals. Retrieved February 15, 2024, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 15, 2024, from [Link]

  • New Drug Approvals. (2019, March 29). Cevimeline. Retrieved February 15, 2024, from [Link]

  • PubChem. (n.d.). Cevimeline Hydrochloride. Retrieved February 15, 2024, from [Link]

  • Williams, M. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. Retrieved February 15, 2024, from [Link]

  • May, L. T., et al. (2008). Ligand-Specific Changes in M3 Muscarinic Acetylcholine Receptor Structure Detected by a Disulfide Scanning Strategy. Biochemistry. Retrieved February 15, 2024, from [Link]

  • Kruse, A. C., et al. (2013). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. Nature. Retrieved February 15, 2024, from [Link]

Sources

Exploratory

Technical Whitepaper: Stereoselective Synthesis and Resolution of (-)-Cevimeline Hydrochloride Hemihydrate

Executive Strategic Overview Cevimeline hydrochloride hemihydrate (marketed as Evoxac®) is a rigid, spiro-cyclic quinuclidine derivative acting as a selective muscarinic M1/M3 agonist.[1] It is clinically indicated for t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategic Overview

Cevimeline hydrochloride hemihydrate (marketed as Evoxac®) is a rigid, spiro-cyclic quinuclidine derivative acting as a selective muscarinic M1/M3 agonist.[1] It is clinically indicated for the treatment of xerostomia (dry mouth) in Sjögren's syndrome.[1][2]

From a synthetic chemistry perspective, the molecule presents three distinct challenges that separate "textbook" synthesis from a viable industrial process:

  • Spiro-Stereochemistry: The construction of the 1,3-oxathiolane ring at the quinuclidine 3-position creates cis and trans geometric isomers. The cis-isomer (where the 2-methyl group is spatially oriented relative to the bridgehead nitrogen) is the active pharmaceutical ingredient (API).

  • Enantiopurity: The cis-isomer exists as a pair of enantiomers. The specific (-)-enantiomer (often designated based on optical rotation) is required, necessitating a high-yield resolution step.

  • Pseudopolymorphism: The final API is a hemihydrate (

    
    ). Control of water activity during the final crystallization is critical to prevent the formation of the anhydrous or monohydrate forms, which have different dissolution profiles.
    

This guide details the "Epoxide Expansion Route" , widely regarded as the most robust industrial pathway (derived from Daiichi Sankyo/Snowbrand patents), prioritizing stereocontrol and scalability.

Retrosynthetic Analysis

To design the forward synthesis, we must deconstruct the molecule at its most strategic bonds.

  • Disconnection 1 (Salt/Hydrate): The final step is a thermodynamic equilibration of the hydrochloride salt with water.

  • Disconnection 2 (Chiral Resolution): The enantiomers are best separated at the stage of the cis-racemate free base using a chiral acid (e.g., di-p-toluoyl-L-tartaric acid).

  • Disconnection 3 (Spiro-Cyclization): The 1,3-oxathiolane ring is best formed via the condensation of a thiol-alcohol intermediate with acetaldehyde . This allows for the introduction of the methyl group at the 2-position.[3][4]

  • Disconnection 4 (Core Scaffold): The thiol-alcohol is derived from 3-quinuclidinone , a commercially available bulk chemical.

Retrosynthesis Target (-)-Cevimeline HCl Hemihydrate (Target API) FreeBase (-)-Cis-Cevimeline (Free Base) Target->FreeBase Salting & Hydration Racemate (±)-Cis-Cevimeline (Racemic Mixture) FreeBase->Racemate Chiral Resolution Intermediate 3-Hydroxy-3-mercaptomethyl quinuclidine Racemate->Intermediate Acetaldehyde Condensation Start 3-Quinuclidinone HCl Intermediate->Start Corey-Chaykovsky / H2S

Figure 1: Retrosynthetic logic flow from final API to commodity starting material.

Detailed Industrial Synthesis Protocol

Phase 1: Scaffold Construction & Functionalization

The objective is to convert 3-quinuclidinone into a reactive intermediate capable of forming the oxathiolane ring. Direct condensation is often low-yielding; therefore, we utilize a sulfur-epoxide route.

Step 1.1: Epoxidation (Corey-Chaykovsky Reaction)

  • Reagents: 3-Quinuclidinone HCl, Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF).

  • Mechanism: The sulfur ylide attacks the ketone to form a spiro-epoxide (Spiro[oxirane-2,3'-quinuclidine]).

  • Protocol:

    • Suspend TMSOI (1.2 eq) in DMSO/THF. Add base (NaH) at 0°C to generate the ylide.

    • Add 3-Quinuclidinone slowly. Stir at RT for 2-4 hours.

    • Critical Control: Moisture exclusion is vital to prevent premature quenching of the ylide.

Step 1.2: Thiolysis (Ring Opening)

  • Reagents: Hydrogen Sulfide (

    
    ) gas or Sodium Hydrosulfide (NaHS).
    
  • Conditions: Aqueous/Alcoholic medium, pH controlled (~9-10).

  • Reaction: The epoxide ring is opened by the sulfide nucleophile.[1]

  • Product: 3-hydroxy-3-mercaptomethylquinuclidine .[5]

  • Why this works: The attack occurs at the least hindered carbon (methylene), resulting in a tertiary alcohol and a primary thiol—the perfect setup for the next cyclization.

Phase 2: Spiro-Cyclization & Isomerization

This is the defining step of the synthesis. We must close the ring and manage the cis/trans ratio.

Step 2.1: Condensation with Acetaldehyde

  • Reagents: 3-hydroxy-3-mercaptomethylquinuclidine, Acetaldehyde (or Paraldehyde), Boron Trifluoride Etherate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Process:

    • Dissolve the intermediate in DCM.

    • Add

      
       (Lewis Acid catalyst).
      
    • Add Acetaldehyde dropwise at 0°C.

    • The reaction forms the 1,3-oxathiolane ring.

  • Outcome: A mixture of cis and trans isomers (typically 40:60 to 60:40 ratio).

Step 2.2: Thermodynamic Isomerization (The "Yield Booster") The trans-isomer is an impurity. However, discarding it is wasteful.

  • Innovation: The trans-isomer can be isomerized to the desired cis-isomer under acidic conditions.[6]

  • Protocol: Reflux the crude mixture in Toluene with a catalytic amount of Camphorsulfonic Acid (CSA) or

    
    .
    
  • Result: The equilibrium shifts. By selectively crystallizing the cis-isomer (or its salt), the mother liquor (enriched in trans) can be recycled, increasing the overall yield of the cis-racemate to >80%.

Phase 3: Optical Resolution

We now possess


-cis-Cevimeline. We must isolate the (-)-enantiomer.

Step 3.1: Diastereomeric Salt Formation

  • Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (DTTA) or L-(+)-Tartaric Acid .

  • Solvent: Acetone or Ethanol/Water mixtures.[4]

  • Mechanism: The chiral acid forms a salt with both enantiomers. The salt of the (-)-cis-cevimeline is significantly less soluble (or crystallizes with a distinct habit) than the (+)-cis salt.

  • Protocol:

    • Dissolve

      
      -cis-base in Acetone.
      
    • Add 0.5 - 1.0 eq of L-Tartaric acid dissolved in methanol.

    • Cool slowly to 0-5°C.

    • Filter the precipitate.[4][7][8][9]

    • Recrystallization: Recrystallize the salt from Ethanol to achieve >99% enantiomeric excess (ee).

Step 3.2: Free Base Liberation

  • Treat the purified salt with aqueous NaOH (pH > 12) and extract into Ethyl Acetate or Ether. Evaporate to yield pure (-)-cis-Cevimeline free base .[7]

Phase 4: Hemihydrate Formation

The final step establishes the crystal lattice required for the drug product.

  • Reagents: HCl gas (dissolved in Isopropanol), Water, Acetone.

  • Protocol:

    • Dissolve the free base in Acetone.

    • Add HCl/IPA solution until pH is acidic (~pH 1-2).

    • Add a calculated stoichiometric amount of water (or use wet acetone).

    • Stir at 0-5°C. The Hemihydrate crystallizes.

    • Validation: Melting point should be 201–203°C .[4][8] Anhydrous forms melt lower or exhibit hygroscopicity.

Process Visualization (Graphviz)

The following diagram maps the material flow, highlighting the critical decision points (Isomerization and Resolution).

SynthesisPath Start 3-Quinuclidinone HCl Step1 Epoxide Formation (TMSOI, NaH, DMSO) Start->Step1 Step2 Ring Opening (H2S, pH 9) Step1->Step2 Intermediate 3-Hydroxy-3-mercaptomethyl quinuclidine Step2->Intermediate Step3 Spiro-Cyclization (Acetaldehyde, BF3-Et2O) Intermediate->Step3 Crude Crude Mixture (Cis + Trans) Step3->Crude Isom Isomerization Loop (CSA/Toluene Reflux) Crude->Isom Trans-rich CisRac (±)-Cis-Cevimeline Crude->CisRac Crystallization Isom->Crude Equilibration Res Optical Resolution (L-Tartaric Acid) CisRac->Res Salt Diastereomeric Salt Separation Res->Salt Base (-)-Cis-Free Base Salt->Base NaOH / Extraction Final (-)-Cevimeline HCl Hemihydrate Base->Final HCl / Acetone / H2O

Figure 2: Industrial workflow for Cevimeline HCl Hemihydrate production, emphasizing the recycling of the trans-isomer.

Quantitative Data Summary

ParameterSpecification / ValueRationale
Cis:Trans Ratio (Crude) ~60:40Thermodynamic distribution during cyclization.
Isomerization Yield >80% (Cis)Acid-catalyzed equilibration allows recycling of unwanted trans isomer.
Resolution Yield ~35-40% (theoretical max 50%)L-Tartaric acid efficiently precipitates the desired enantiomer.
Enantiomeric Excess (ee) >99.5%Required for pharmaceutical compliance; verified by Chiral HPLC.
Melting Point 201 – 203°CSpecific to the Hemihydrate form.[4]
Water Content (KF) 1.8% – 2.2%Theoretical value for hemihydrate (0.5

) is ~2.07%.

Analytical Controls & Troubleshooting

Critical Quality Attributes (CQAs)
  • Stereochemical Purity: Use Chiral HPLC (e.g., Chiralpak AD-H column) to monitor the resolution. The trans-isomer is a specific impurity that must be kept <0.1%.

  • Hydration State: Use Karl Fischer (KF) titration and Powder X-Ray Diffraction (PXRD). The hemihydrate has a distinct diffraction pattern compared to the anhydrous form.

    • Troubleshooting: If KF is low (<1.5%), the product is likely anhydrous. Recrystallize from acetone with higher water activity. If KF is high (>3%), the monohydrate or wet solvent inclusions are present. Drying at 60°C under vacuum usually corrects this.

Self-Validating Protocol

To ensure the resolution step is working:

  • Take a small aliquot of the crystallized tartrate salt.

  • Neutralize and run optical rotation.

  • Target:

    
     to 
    
    
    
    (c=1, water) for the HCl salt. If rotation is low, recrystallize the salt before proceeding to the final acidification.

References

  • Process for the preparation of cis-2-methylspiro(1,3-oxathiolane-5,3')quinuclidine. US Patent 5,571,918. (1996). Daiichi Sankyo / Snow Brand Milk Products.
  • Spiro-quinuclidine derivatives and their use as pharmaceuticals. US Patent 4,855,290. (1989). Israel Institute for Biological Research.
  • Process for the preparation and purification of cis-2-methylspiro(1,3-oxathiolane-5,3')quinuclidine hydrochloride. US Patent 8,143,400. (2012).[7] Apotex Pharmochem Inc.

  • Structural characterization of cevimeline and its trans-impurity by single crystal XRD. Journal of Molecular Structure, 1049, 271-277. (2013). [Link]

  • Evoxac (Cevimeline HCl) Prescribing Information. U.S. Food and Drug Administration (FDA). [Link]

Sources

Foundational

(-)-Cevimeline hydrochloride hemihydrate CAS number 153504-70-2

CAS Number: 153504-70-2 Therapeutic Class: Muscarinic Agonist (M1/M3 Selective) Executive Summary (-)-Cevimeline hydrochloride hemihydrate is a rigid, quinuclidine-based muscarinic receptor agonist specifically engineere...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 153504-70-2 Therapeutic Class: Muscarinic Agonist (M1/M3 Selective)

Executive Summary

(-)-Cevimeline hydrochloride hemihydrate is a rigid, quinuclidine-based muscarinic receptor agonist specifically engineered to treat xerostomia (dry mouth) in patients with Sjögren’s syndrome. Unlike non-selective agonists (e.g., pilocarpine), cevimeline exhibits a high affinity for M1 and M3 muscarinic receptor subtypes located on exocrine gland epithelia, with reduced affinity for cardiac M2 receptors. This structural selectivity minimizes adverse cardiovascular effects while maximizing sialogogic activity. This guide details the physicochemical properties, signal transduction pathways, synthetic process chemistry, and analytical quality control protocols required for high-integrity drug development.

Chemical Identity & Solid-State Physics

The pharmaceutical active ingredient is the hydrochloride salt of the (-)-cis-enantiomer, stabilized as a hemihydrate.[1][2] The stereochemistry is critical; the (+)-enantiomer and trans-diastereomers are considered impurities with distinct pharmacological profiles.

PropertySpecification
IUPAC Name (-)-cis-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride hemihydrate
Molecular Formula C₁₀H₁₇NOS[1][3][4] · HCl · ½H₂O
Molecular Weight 244.78 g/mol
Chirality (-)-Enantiomer (cis-configuration)
Appearance White to off-white crystalline powder
Solubility Freely soluble in water and alcohol; insoluble in ether
Melting Point 201–203°C (with decomposition)
Hygroscopicity Non-hygroscopic at ambient RH; hemihydrate is stable

Solid-State Criticality: The hemihydrate form (CAS 153504-70-2) is thermodynamically preferred over the anhydrous form (CAS 107220-28-0) for formulation. The water molecule in the crystal lattice acts as a structural bridge, reducing the propensity for polymorphic transitions during wet granulation processes.

Pharmacodynamics & Mechanism of Action

Cevimeline acts as a parasympathomimetic agent.[4][5] Its rigid spiro-oxathiolane structure locks the pharmacophore into a conformation that selectively binds to the orthosteric site of M1 and M3 muscarinic acetylcholine receptors (mAChRs).[3]

Signal Transduction Pathway

Upon binding to the M1/M3 receptors on the basolateral membrane of salivary acinar cells, cevimeline activates the Gq/11 protein cascade. This results in the hydrolysis of PIP2, generating IP3, which triggers the release of intracellular calcium stores. The surge in cytosolic Ca²⁺ activates apical chloride channels and basolateral potassium channels, creating an osmotic gradient that drives water transport via Aquaporin-5 (AQP5).

Cevimeline_Signaling Cevimeline (-)-Cevimeline Receptor M1/M3 Receptor (G-Protein Coupled) Cevimeline->Receptor Binding Gq Gq/11 Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Surge ER->Ca Release Channels Cl- / K+ Channels Activation Ca->Channels Gating AQP5 Aquaporin-5 (Water Efflux) Channels->AQP5 Osmotic Drive

Figure 1: Signal transduction pathway of Cevimeline in salivary acinar cells, leading to fluid secretion.[6]

Process Chemistry: Synthesis & Resolution

The synthesis of (-)-Cevimeline requires strict stereochemical control. The spiro-oxathiolane ring formation typically yields a racemic mixture of cis and trans diastereomers. The cis-isomer is the active pharmaceutical ingredient (API), and the (-)-enantiomer is the desired pharmacophore.

Synthetic Workflow
  • Corey-Chaykovsky Epoxidation: 3-Quinuclidinone is reacted with trimethylsulfoxonium iodide to form the spiro-epoxide intermediate.

  • Ring Expansion: The epoxide reacts with a thiol source (e.g., H₂S) and acetaldehyde (or equivalent) to form the 1,3-oxathiolane ring. This step produces a mixture of cis and trans isomers.[7]

  • Optical Resolution (Critical Step): The racemic cis-mixture is resolved using a chiral acid, such as L-dibenzoyl tartaric acid (L-DBTA). The (-)-cis enantiomer forms a diastereomeric salt that selectively crystallizes.

  • Salt Formation: The resolved base is treated with ethanolic HCl.

  • Hydration: Controlled crystallization from aqueous acetone yields the stable hemihydrate.

Synthesis_Workflow SM 3-Quinuclidinone Epoxide Spiro-Epoxide Intermediate SM->Epoxide Trimethylsulfoxonium Iodide KOtBu / DMSO Racemate Racemic cis/trans-Cevimeline Epoxide->Racemate H2S / Acetaldehyde Lewis Acid Resolution Chiral Resolution (L-DBTA) Racemate->Resolution Fractional Crystallization Cis_Base (-)-cis-Cevimeline Free Base Resolution->Cis_Base Base Liberation Salt HCl Salt Formation Cis_Base->Salt HCl / IPA Final (-)-Cevimeline HCl Hemihydrate Salt->Final H2O / Acetone

Figure 2: Synthetic route for (-)-Cevimeline HCl Hemihydrate emphasizing the chiral resolution step.

Analytical Quality Control

Quantification of the trans-isomer and enantiomeric purity is the primary challenge. The trans-isomer is a diastereomeric impurity, while the (+)-cis isomer is an enantiomeric impurity.

Protocol: HPLC for Related Substances (USP-Aligned)

This method separates the API from the trans-isomer and synthetic byproducts.

Chromatographic Conditions:

  • Column: L1 packing (C18), 4.6 mm × 15 cm, 5 µm (or 2.1 mm x 5 cm, 1.7 µm for UHPLC).

  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (85:15 v/v).

    • Buffer Note: Add 1-pentanesulfonate sodium to the buffer as an ion-pairing agent to improve peak shape of the tertiary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Quinuclidines have weak UV absorbance; low wavelength is required).

  • Temperature: 40°C.[8]

System Suitability Criteria:

  • Resolution (Rs): NLT 2.0 between Cevimeline and trans-Cevimeline.

  • Tailing Factor: NMT 2.0.

  • RSD: NMT 2.0% for replicate injections.

Impurity Limits:

  • trans-Cevimeline: NMT 0.5%.

  • Total Impurities: NMT 1.0%.[2][7]

Pharmacokinetics & Metabolism

Understanding the metabolic fate is crucial for predicting drug-drug interactions (DDIs), particularly in the target demographic (often elderly patients on multiple medications).

  • Absorption: Rapidly absorbed (Tmax 1.5–2 hours). Bioavailability is reduced by food (Tmax delayed, Cmax reduced by ~17%).

  • Distribution: Low protein binding (<20%), Vd ~6 L/kg, indicating extensive tissue distribution.

  • Metabolism: Hepatic via Cytochrome P450 enzymes.

    • Major Pathways: Sulfoxidation (CYP3A4) and N-oxidation (FMO).

    • Minor Pathways: Glucuronidation.

    • Enzymes: CYP2D6 and CYP3A4 are the primary metabolizers.

  • Excretion: Renal (84% recovered in urine).

Clinical Implication: Cevimeline should be used with caution in patients who are CYP2D6 poor metabolizers or those taking strong CYP2D6 inhibitors (e.g., fluoxetine, quinidine), as this may lead to elevated plasma concentrations.

References

  • Daiichi Sankyo. (2000). Evoxac (cevimeline hydrochloride) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Fisher, A., et al. (1991). Rigid analogs of acetylcholine: synthesis and muscarinic activity of some 2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] enantiomers. Journal of Medicinal Chemistry, 34(10), 3130-3138. [Link]

  • Weber, J., et al. (2002). Cevimeline: A review of its pharmacology and therapeutic potential in the management of Sjögren's syndrome. Drugs, 62(8), 1185-1198. [Link]

  • Iwabuchi, Y., et al. (1994). Enantioselective synthesis of (+)- and (-)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine]. Heterocycles, 38(5), 991-996. [Link]

Sources

Exploratory

An In-depth Technical Guide to (-)-Cevimeline Hydrochloride Hemihydrate for Sjögren's Syndrome Research

Abstract Sjögren's syndrome is a systemic autoimmune disease characterized by severe xerostomia (dry mouth) and xerophthalmia (dry eyes) due to exocrine gland dysfunction.[1][2] The development of targeted therapies reli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sjögren's syndrome is a systemic autoimmune disease characterized by severe xerostomia (dry mouth) and xerophthalmia (dry eyes) due to exocrine gland dysfunction.[1][2] The development of targeted therapies relies on a deep understanding of the underlying pathophysiology and robust preclinical models to evaluate therapeutic candidates. (-)-Cevimeline hydrochloride hemihydrate, a muscarinic acetylcholine receptor (mAChR) agonist with high affinity for M3 and M1 subtypes, is a cornerstone tool for both clinical management and fundamental research in this field.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the utilization of cevimeline in Sjögren's syndrome research. We will detail its mechanism of action, provide validated experimental protocols for in vitro and in vivo models, and discuss the interpretation of key experimental outcomes, grounding all claims in authoritative scientific literature.

Introduction: Targeting Muscarinic Receptors in Sjögren's Syndrome

Sjögren's syndrome (SS) pathogenesis involves autoimmune-mediated inflammation and destruction of exocrine glands, primarily the salivary and lacrimal glands.[5] A key consequence is the impairment of the secretomotor signaling pathway, which is normally driven by the neurotransmitter acetylcholine (ACh). In salivary glands, ACh released from parasympathetic nerves binds to M3 muscarinic receptors on acinar cells, initiating a signaling cascade that culminates in saliva secretion.[6][7]

Cevimeline acts as a parasympathomimetic agent, directly stimulating these receptors to promote glandular secretion.[3] Its particular efficacy stems from its higher affinity for M3 receptors in salivary and lacrimal glands compared to other muscarinic receptor subtypes, such as those in cardiac tissue, and its prolonged duration of action.[3] For researchers, cevimeline is not just a secretagogue; it is a precise pharmacological tool to probe M3 receptor function, investigate downstream signaling pathways, and evaluate the functional reserve of damaged glandular tissue in preclinical models of SS.

Pharmacological Profile of (-)-Cevimeline Hydrochloride Hemihydrate

A thorough understanding of the agent's properties is critical for designing reproducible and meaningful experiments.

Physicochemical Properties

Proper handling and formulation are the foundation of any successful experiment. The hydrochloride hemihydrate salt form of cevimeline offers favorable stability and solubility for research applications.[8]

PropertyValueSource
Molecular Formula C₁₀H₁₇NOS·HCl·½H₂O[8]
Molecular Weight 244.78 g/mol [8][9]
Appearance White to off-white solid[9]
Melting Point 201-203 °C[3][8]
Solubility Water: ≥ 50 mg/mLDMSO: 100 mg/mL[9]
Storage 4°C, sealed, away from moisture[9]

Note: For in vivo studies, sterile filtration of aqueous solutions is required. For stock solutions in DMSO, store at -20°C for up to 1 month or -80°C for up to 6 months.[9]

Pharmacodynamics: Mechanism of Action

Cevimeline is a potent agonist at M1 and M3 muscarinic receptors.[10][11][12] The M3 receptor, a G-protein coupled receptor (GPCR), is the primary target in salivary gland acinar cells.[6][7]

The Signaling Cascade:

  • Binding and Activation: Cevimeline binds to the M3 receptor on the basolateral membrane of the acinar cell.

  • G-Protein Coupling: The activated receptor couples to a Gq/11 protein, causing the exchange of GDP for GTP on the α-subunit.[6][10]

  • PLC Activation: The Gαq subunit activates phospholipase C (PLC).[6]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[6][13] This rapid increase in intracellular calcium ([Ca²⁺]i) is the pivotal event for fluid secretion.

  • PKC Activation & Ion Channel Modulation: DAG, along with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC). This cascade leads to the opening of apical Cl⁻ and basolateral K⁺ channels, creating an osmotic gradient that drives water movement.

A Crucial Secondary Effect: AQP5 Translocation Aquaporin-5 (AQP5) is the primary water channel in salivary acinar cells, and its localization at the apical membrane is essential for rapid water transport into the saliva.[14][15] In SS models, AQP5 is often mislocalized to the cytoplasm.[1][16] A key finding is that cevimeline administration can correct this defect, promoting the translocation of AQP5 to the apical membrane, thereby restoring the machinery for efficient water secretion.[1][14][16] This effect is a critical endpoint to measure in preclinical studies.

G cluster_membrane Acinar Cell Membrane cluster_cytoplasm Cytoplasm Cevimeline Cevimeline M3R M3 Receptor Cevimeline->M3R binds Gq11 Gq/11 M3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC PKC DAG->PKC Ca_Store Ca²⁺ Store Ca_Cytosol ↑ [Ca²⁺]i Ca_Store->Ca_Cytosol releases Ca²⁺ Ca_Cytosol->PKC co-activates AQP5_Vesicle AQP5 Vesicle Ca_Cytosol->AQP5_Vesicle triggers Secretion Saliva Secretion PKC->Secretion AQP5_Membrane Apical AQP5 Translocation AQP5_Vesicle->AQP5_Membrane fusion & translocation AQP5_Membrane->Secretion enables water flow

Caption: Cevimeline-M3R signaling cascade in salivary acinar cells.

Preclinical Research Protocols

Here we provide validated, step-by-step protocols for assessing the effects of cevimeline in common preclinical models of Sjögren's syndrome.

In Vitro Model: Calcium Imaging Assay

This assay provides a direct functional readout of M3 receptor activation in cultured salivary gland epithelial cells (e.g., HSG, A253 lines) or primary acinar cells.

Objective: To quantify the increase in intracellular calcium ([Ca²⁺]i) following cevimeline stimulation.

Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM). Upon binding of Ca²⁺, the dye's fluorescence properties change, which can be measured using a fluorescence microscope or plate reader.[17][18]

Protocol:

  • Cell Plating: Plate salivary gland cells onto glass-bottom dishes or 96-well imaging plates. Culture until they reach 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM of a calcium indicator dye (e.g., Fluo-8 AM) and 0.02% Pluronic F-127 to aid dispersion.

    • Aspirate culture medium from cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C.

  • Washing: Aspirate the loading buffer and wash the cells 2-3 times with fresh HBSS to remove extracellular dye. Add fresh HBSS for imaging.

  • Baseline Measurement: Place the plate on the imaging system (fluorescence microscope or a plate reader like a FlexStation). Record baseline fluorescence for 2-5 minutes to ensure a stable signal.

  • Stimulation & Recording:

    • Add cevimeline (prepared in HBSS at 2x final concentration) to the well to achieve the desired final concentration (e.g., dose-response from 1 nM to 10 µM).

    • Immediately begin recording fluorescence changes over time (e.g., every 1-2 seconds for 5-10 minutes). A rapid increase followed by a sustained plateau is expected.[13]

  • Controls (Self-Validation):

    • Negative Control: Add vehicle (HBSS) instead of cevimeline to control for photobleaching and mechanical artifacts.

    • Antagonist Control: In a separate well, pre-incubate cells with an M3 antagonist (e.g., 4-DAMP) for 15-20 minutes before adding cevimeline. This should block the Ca²⁺ response, confirming M3 receptor specificity.

    • Positive Control: Use a known agonist like Carbachol or ACh to confirm cell responsiveness.[17]

  • Data Analysis: Quantify the fluorescence intensity (or ratio for ratiometric dyes like Fura-2) over time. The response is typically measured as the peak fluorescence intensity over baseline (F/F₀) or the area under the curve. Plot dose-response curves to calculate EC₅₀ values.

In Vivo Model: Sialometry in SS Model Mice

The most direct measure of a secretagogue's efficacy in vivo is the quantification of saliva production (sialometry). Non-obese diabetic (NOD) mice and MRL/lpr mice are common spontaneous models of SS.[2][5][16][19]

Objective: To measure the volume of saliva secreted in response to cevimeline administration.

Principle: After anesthetizing the mouse, a secretagogue is administered, and saliva is collected from the oral cavity over a defined period using a pre-weighed absorbent material.[20]

Caption: Standardized workflow for in vivo sialometry experiments.

Protocol:

  • Preparation: Fast mice for 1-2 hours to reduce stomach contents, but allow access to water. Prepare sterile solutions of cevimeline, a positive control (pilocarpine hydrochloride, 0.5 mg/kg), and vehicle (sterile saline).[20][21]

  • Pre-Weighing: Prepare collection swabs (e.g., sterile cotton pellets or conical swabs) and place each in a pre-labeled microfuge tube. Weigh each tube with the dry swab accurately.[21][22]

  • Anesthesia: Anesthetize the mouse via intraperitoneal (IP) injection of an appropriate anesthetic cocktail (e.g., ketamine/xylazine). Ensure proper anesthetic depth by checking for the loss of the pedal withdrawal reflex.[20]

  • Drug Administration: Once the mouse is fully anesthetized, administer cevimeline (or control) via IP injection or oral gavage.

  • Saliva Collection:

    • Immediately after drug administration, place a pre-weighed cotton swab into the mouse's oral cavity.

    • Start a timer for a fixed collection period, typically 15 minutes.[20][22]

    • Position the mouse on its side to prevent choking.[22]

  • Post-Weighing: At the end of the collection period, carefully remove the swab and immediately place it back into its corresponding weighted tube. Weigh the tube with the saliva-saturated swab.

  • Calculation:

    • Saliva Weight (mg) = (Weight of tube + wet swab) - (Weight of tube + dry swab).

    • Assuming the density of saliva is ~1 mg/µL, this value is equivalent to the volume in µL.

    • Normalize the data to the mouse's body weight (µL saliva / g body weight) to account for size differences.[20]

Ex Vivo Analysis: Immunohistochemistry for AQP5

This protocol allows for the visualization of AQP5 localization within the salivary gland tissue, providing a mechanistic link between cevimeline treatment and improved water transport capacity.

Objective: To assess the subcellular localization of AQP5 in salivary gland acinar cells from control and cevimeline-treated SS model mice.

Protocol:

  • Tissue Collection & Fixation:

    • Following an in vivo study, euthanize mice at a relevant time point post-cevimeline administration (e.g., 30-60 minutes).

    • Carefully dissect the submandibular salivary glands.

    • Fix the glands in 4% paraformaldehyde (PFA) for 12-24 hours at 4°C.[23]

  • Tissue Processing & Sectioning:

    • Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[15][23]

    • Cut 4-5 µm thick sections using a microtome and mount them on charged glass slides.

  • Deparaffinization and Rehydration:

    • Dewax sections in xylene and rehydrate through a descending series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes. Allow to cool slowly.

  • Immunostaining:

    • Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

    • Primary Antibody: Incubate sections with a validated primary antibody against AQP5 (diluted in blocking buffer) overnight at 4°C.[15][24]

    • Washing: Wash slides 3 times in PBS.

    • Secondary Antibody: Incubate with an appropriate fluorophore-conjugated or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.

    • Washing: Wash slides 3 times in PBS.

  • Visualization:

    • For fluorescent staining, apply a mounting medium with a nuclear counterstain (e.g., DAPI).

    • For enzymatic staining (e.g., HRP), add the substrate (e.g., DAB) until the desired color develops, then counterstain with hematoxylin.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or brightfield microscope.

    • Qualitative Analysis: In healthy/treated glands, AQP5 staining should be crisp and localized specifically to the apical membrane of acinar cells.[15][16] In untreated SS model glands, staining is often diffuse and cytoplasmic.[16]

    • Quantitative Analysis: Use image analysis software (e.g., ImageJ) to quantify the intensity of apical membrane staining versus cytoplasmic staining across multiple fields of view.

Data Interpretation and Expected Outcomes

ExperimentUntreated SS Model MouseCevimeline-Treated SS Model MouseExpected Outcome & Interpretation
Sialometry Low salivary flow (e.g., < 1 µL/g/15min)Significantly increased salivary flow (e.g., 3-5 µL/g/15min)Demonstrates functional restoration of secretion. Indicates remaining glandular tissue is responsive to M3 agonism.
AQP5 IHC Diffuse, cytoplasmic AQP5 staining in acinar cells.[16]Strong, polarized AQP5 staining at the apical membrane.[14][16]Shows cevimeline corrects the subcellular trafficking defect of AQP5, a key mechanism for restoring water transport.
Calcium Imaging Blunted or reduced Ca²⁺ response to agonistRobust, dose-dependent increase in intracellular Ca²⁺Confirms target engagement at the M3 receptor and functional integrity of the initial signaling cascade.

Conclusion and Future Directions

(-)-Cevimeline hydrochloride hemihydrate is an indispensable tool for Sjögren's syndrome research. It provides a clinically relevant mechanism to stimulate salivary secretion while simultaneously serving as a specific probe for the M3 muscarinic receptor pathway. The protocols detailed in this guide form a robust framework for evaluating not only cevimeline itself but also novel therapeutic agents designed to restore glandular function. Future research should focus on combining cevimeline with anti-inflammatory or regenerative therapies to both stimulate remaining tissue and protect it from further autoimmune damage, paving the way for more comprehensive treatments for Sjögren's syndrome.

References

  • Effects of Cevimeline on the Immunolocalization of Aquaporin-5 and the Ultrastructure of Salivary Glands in Sjögren's Syndrome Model Mice. J-Stage. [Link]

  • What is the mechanism of Cevimeline Hydrochloride?. Patsnap Synapse. [Link]

  • Identification of aquaporin-5 and lipid rafts in human resting saliva and their release into cevimeline-stimulated saliva. PubMed. [Link]

  • Effects of cevimeline on the immunolocalization of aquaporin-5 and the ultrastructure of salivary glands in Sjögren's syndrome model mice. PubMed. [Link]

  • A Method for the Measurement of Salivary Gland Function in Mice. PMC. [Link]

  • Immunolocalization of AQP5 in resting and stimulated normal labial glands and in Sjögren's syndrome. CORE. [Link]

  • Involvement of Aquaporins in the Pathogenesis, Diagnosis and Treatment of Sjögren's Syndrome. MDPI. [Link]

  • Cevimeline. New Drug Approvals. [Link]

  • Cevimeline hydrochloride hemihydrate | C20H38Cl2N2O3S2 | CID 83927. PubChem. [Link]

  • Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. PMC. [Link]

  • Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. MDPI. [Link]

  • Cevimeline | C10H17NOS | CID 25137844. PubChem. [Link]

  • Lens Aquaporin-5 Inserts Into Bovine Fiber Cell Plasma Membranes Via Unconventional Protein Secretion. PMC. [Link]

  • Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation. PMC. [Link]

  • Capillary based method for measuring basal salivation in mice. ResearchGate. [Link]

  • Experimental models of Sjögren's syndrome: differences and similarities with human disease. Clinical and Experimental Rheumatology. [Link]

  • Salivary Gland Function Measurement | Protocol Preview. YouTube. [Link]

  • Occlusional Modifications Reversibly Alter Aquaporin 5 Expression and Localization in Rat Salivary Glands. NIH. [Link]

  • Recent Advances in Mouse Models of Sjögren's Syndrome. Frontiers in Immunology. [Link]

  • Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial. PubMed. [Link]

  • Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists. PubMed. [Link]

  • Tissue expression of AQP5 - Staining in salivary gland. The Human Protein Atlas. [Link]

  • Protocol for parotidectomy and saliva analysis in mice. ResearchGate. [Link]

  • Lessons from Animal Models in Sjögren's Syndrome. MDPI. [Link]

  • Protocol for parotidectomy and saliva analysis in mice. The Hebrew University of Jerusalem. [Link]

  • Characteristics of aquaporin 1, 3, and 5 expression during early murine salivary gland development. Anais da Academia Brasileira de Ciências. [Link]

  • Differentially Aquaporin 5 Expression in Submandibular Glands and Cerebral Cortex in Alzheimer's Disease. PMC. [Link]

  • Imaging of intracellular Ca2+ waves induced by muscarinic receptor stimulation in rat parotid acinar cells. PubMed. [Link]

  • Safety of Cevimeline in clinical studies for Sjogren's syndrome. ResearchGate. [Link]

  • Experimental models of Sjögren's syndrome: differences and similarities with human disease. PubMed. [Link]

  • Calcium imaging protocol. ResearchGate. [Link]

  • Intracellular calcium imaging for agonist screening. PMC. [Link]

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Foundational

(-)-Cevimeline Hydrochloride Hemihydrate: Preclinical Assessment in Alzheimer's Disease Models

An In-Depth Technical Guide for Researchers Executive Summary Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration for which no curative therapies ex...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration for which no curative therapies exist.[1][2] The cholinergic hypothesis, one of the earliest theories of AD pathogenesis, posits that a decline in acetylcholine neurotransmission contributes significantly to cognitive deficits. This guide provides a comprehensive technical framework for the preclinical evaluation of (-)-Cevimeline hydrochloride hemihydrate, a selective M1 and M3 muscarinic receptor agonist, as a potential disease-modifying agent in AD.[3][4] We delineate the mechanistic rationale for its use, focusing on its potential to modulate amyloid-beta (Aβ) processing, reduce tau hyperphosphorylation, and improve cognitive function.[1][5] This document offers field-proven, step-by-step protocols for assessing Cevimeline's efficacy in established in vitro and in vivo models of Alzheimer's disease, complete with data interpretation guidelines and expected outcomes.

Introduction: The Rationale for Muscarinic Agonism in Alzheimer's Disease

Alzheimer's disease is pathologically defined by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[6][7] These pathologies lead to synaptic dysfunction, neuroinflammation, and widespread neuronal loss.[8] While the amyloid cascade hypothesis has dominated drug development, targeting downstream pathways and related neurochemical deficits offers complementary therapeutic strategies.

The cholinergic system is critical for learning and memory, and its degeneration is a consistent feature of AD. Muscarinic acetylcholine receptors, particularly the M1 subtype, are highly expressed in the cortex and hippocampus and play a pivotal role in memory formation. M1 receptor activation is coupled to signaling pathways that can influence the core pathologies of AD. This provides a strong rationale for investigating M1 agonists not just as symptomatic treatments, but as potential disease-modifying therapies.

(-)-Cevimeline hydrochloride hemihydrate (hereafter "Cevimeline") is an orally active, blood-brain barrier-penetrant cholinergic agonist with high affinity for M1 and M3 muscarinic receptors.[1][3] Its established safety profile, being FDA-approved for xerostomia in Sjögren's syndrome, makes it a compelling candidate for repurposing in AD research.[5][9][10] Preclinical evidence suggests that Cevimeline can modulate Aβ and tau pathology, offering a multi-faceted therapeutic approach.[1][2]

Profile of (-)-Cevimeline Hydrochloride Hemihydrate

Physicochemical and Pharmacokinetic Properties
PropertyDescriptionSource
Chemical Name (+-)-cis-2-Methylspiro(1,3-oxathiolane-5,3′-quinuclidine) hydrochloride, hemihydrate
Molecular Formula C10H18ClNOS
Molecular Weight 235.77 Da
Mechanism Selective muscarinic M1 and M3 receptor agonist.[1][3][10]
Absorption Rapidly absorbed after oral administration, with peak concentration reached in 1.5-2 hours. Food can decrease the rate of absorption.[1][11]
Distribution Volume of distribution is approximately 6 L/kg. Protein binding is less than 20%, suggesting extensive tissue binding.[1]
Metabolism Metabolized by CYP2D6 and CYP3A4.[1]
Excretion Primarily excreted in the urine, with a half-life of about 5 hours.[1]
BBB Penetration Cevimeline is capable of crossing the blood-brain barrier.[3]
Pharmacodynamics: A Dual-Pronged Mechanism in AD

Cevimeline's therapeutic potential in AD stems primarily from its agonism at the M1 muscarinic receptor. Activation of this G-protein coupled receptor initiates signaling cascades that can directly counteract the core pathologies of AD.

  • Modulation of Amyloid Precursor Protein (APP) Processing: M1 receptor activation promotes the activity of α-secretase, an enzyme that cleaves APP within the Aβ domain. This non-amyloidogenic processing precludes the formation of Aβ peptides and simultaneously generates the neuroprotective soluble APPα (sAPPα) fragment. By shifting the balance away from the amyloidogenic pathway (β- and γ-secretase cleavage), Cevimeline can potentially reduce the production of toxic Aβ species.[1]

  • Reduction of Tau Hyperphosphorylation: M1 stimulation has been shown to decrease the hyperphosphorylation of tau protein.[1] This effect is likely mediated through the modulation of key kinases and phosphatases involved in tau phosphorylation, such as glycogen synthase kinase 3β (GSK-3β). By reducing tau phosphorylation, Cevimeline may prevent the formation of NFTs and the subsequent disruption of the neuronal cytoskeleton.[1]

The following diagram illustrates this proposed mechanism of action.

Cevimeline_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (AD Context) ACh Acetylcholine Cevimeline Cevimeline M1R M1 Receptor Cevimeline->M1R Agonist alpha_sec α-secretase M1R->alpha_sec Activates GSK3B GSK-3β M1R->GSK3B Inhibits APP APP sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Cleavage Abeta Aβ (Toxic) APP->Abeta Cleavage alpha_sec->APP beta_gamma_sec β/γ-secretase beta_gamma_sec->APP Tau Tau pTau p-Tau (Tangles) Tau->pTau GSK3B->Tau Phosphorylates InVitro_Workflow cluster_model Model Selection cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., SH-SY5Y-APP695, Primary Neurons) start->cell_culture pathogen Induce AD Pathology (e.g., Aβ42 oligomer exposure) cell_culture->pathogen treatment Treat cells with Cevimeline (Dose-response & Time-course) elisa ELISA (Aβ40/42, sAPPα levels) treatment->elisa wb Western Blot (p-Tau/Total Tau, APP, BACE1) treatment->wb viability Cell Viability Assay (MTT, LDH) treatment->viability pathogen->treatment end Data Interpretation & Reporting elisa->end wb->end viability->end

Caption: Standard workflow for in vitro testing of Cevimeline.

Protocol 1: Assessing Neuroprotection against Aβ Toxicity
  • Causality: This protocol determines if Cevimeline can protect neurons from the cytotoxic effects of Aβ oligomers, a primary driver of neurodegeneration. A positive result validates the drug's potential to preserve neuronal integrity.

  • Methodology:

    • Cell Seeding: Plate human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons in 96-well plates at an appropriate density. [6] 2. Differentiation (for SH-SY5Y): Differentiate cells using retinoic acid for 5-7 days to induce a more mature neuronal phenotype.

    • Pre-treatment: Incubate cells with varying concentrations of Cevimeline (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control.

    • Aβ Challenge: Add pre-aggregated Aβ42 oligomers (e.g., 5 µM) to the media and co-incubate with Cevimeline for an additional 24-48 hours. [12] 5. Viability Assessment: Measure cell viability using an MTT assay. Read absorbance at 570 nm.

    • Self-Validation: Run parallel controls: untreated cells (100% viability), vehicle + Aβ (maximum toxicity), and Cevimeline alone (to check for inherent toxicity).

  • Expected Outcome: A dose-dependent increase in cell viability in the Cevimeline-treated groups compared to the Aβ-only control.

Protocol 2: Quantifying Effects on Aβ Production
  • Causality: This experiment directly tests the hypothesis that Cevimeline promotes the non-amyloidogenic APP processing pathway. It provides mechanistic evidence by measuring the end-products of both pathways.

  • Methodology:

    • Cell Culture: Use a cell line that overexpresses human APP, such as SH-SY5Y-APP695 or HEK293-APP.

    • Treatment: Treat confluent cell monolayers with Cevimeline (dose-range) for 24 hours.

    • Sample Collection: Collect the conditioned media. Lyse the cells to obtain the cell lysate fraction.

    • Quantification:

      • Use commercial ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the conditioned media. [6] * Use a separate ELISA kit to measure sAPPα in the media.

    • Self-Validation: Normalize Aβ and sAPPα levels to total cellular protein from the lysate. A known γ-secretase inhibitor can be used as a positive control for Aβ reduction.

  • Expected Outcome: A dose-dependent decrease in Aβ40 and Aβ42 levels and a corresponding increase in sAPPα levels in the conditioned media.

Preclinical Evaluation Workflow: In Vivo Models

Animal models are crucial for evaluating the therapeutic efficacy of a drug in a complex, living system, assessing cognitive outcomes, and confirming target engagement in the brain. [13][14][15]

Experimental Workflow: In Vivo Assessment

InVivo_Workflow cluster_treatment Chronic Dosing Regimen cluster_assessment Mid- and Post-Treatment Assessment cluster_analysis Ex Vivo Analysis start Model Selection (e.g., 5xFAD, APP/PS1 mice) dosing Administer Cevimeline (e.g., oral gavage, 1-3 months) start->dosing controls Vehicle Control Group start->controls behavior Behavioral Testing (Morris Water Maze, Y-Maze) dosing->behavior controls->behavior tissue Sacrifice & Tissue Collection (Brain, CSF, Plasma) behavior->tissue biochem Biochemistry (ELISA for Aβ, Western for p-Tau) tissue->biochem histo Immunohistochemistry (Plaque load, Gliosis) tissue->histo end Correlate Behavioral and Pathological Data biochem->end histo->end

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (-)-Cevimeline Hydrochloride Hemihydrate in DMSO and Water

This guide provides a comprehensive technical overview of the solubility characteristics of (-)-Cevimeline hydrochloride hemihydrate, a muscarinic acetylcholine receptor agonist, in two common laboratory solvents: dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (-)-Cevimeline hydrochloride hemihydrate, a muscarinic acetylcholine receptor agonist, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's properties for in vitro and in vivo studies.

Introduction to (-)-Cevimeline Hydrochloride Hemihydrate

(-)-Cevimeline hydrochloride hemihydrate is a parasympathomimetic agent that functions as an agonist at the M1 and M3 muscarinic acetylcholine receptors.[1] It is primarily investigated for its ability to stimulate secretion from salivary and lacrimal glands, making it a potential treatment for conditions like xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[2][3] Chemically, it is cis-2'-methylspiro{1-azabicyclo [2.2.2] octane - 3, 5' -[4][5] oxathiolane} hydrochloride, hydrate (2:1), with a molecular weight of approximately 244.79 g/mol .[6][7] Understanding its solubility is a critical first step in experimental design, ensuring accurate and reproducible results.

Core Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential before delving into solubility specifics.

PropertyValueSource
Molecular Formula C10H17NOS · HCl · ½H2O[7][8]
Molecular Weight 244.78 g/mol [1][8]
Appearance White to off-white crystalline powder[6][7]
Melting Point 201-203°C[6][7]
Storage Temperature -20°C[9]

Part 1: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent widely used in biological research for its ability to dissolve a broad range of compounds. For (-)-Cevimeline hydrochloride hemihydrate, DMSO serves as an excellent solvent for preparing high-concentration stock solutions.

Quantitative Solubility Data in DMSO

The solubility of (-)-Cevimeline hydrochloride hemihydrate in DMSO has been reported by multiple suppliers, with some variation. It is crucial to consult the specific product's technical data sheet.

Reported SolubilityMolar Concentration (approx.)Source
40 mg/mL163.41 mM[1][10]
2 mg/mL8.17 mM
~5 mg/mL~20.43 mM[9]

Expert Insight: The significant variation in reported solubility values may be attributable to differences in the purity of the compound, the hydration state, and the water content of the DMSO used. Moisture-contaminated DMSO can significantly reduce the solubility of many compounds.[1] For achieving the highest possible concentration, it is imperative to use fresh, anhydrous DMSO.

Causality of High Solubility in DMSO

The high solubility of (-)-Cevimeline hydrochloride hemihydrate in DMSO can be attributed to the following factors:

  • Polarity Match: Both the compound, being a hydrochloride salt, and DMSO are highly polar.

  • Hydrogen Bonding: While DMSO is an aprotic solvent (lacks acidic protons), its oxygen atom can act as a hydrogen bond acceptor, interacting with the hydroxyl group and the protonated amine of the cevimeline molecule.

  • Disruption of Crystal Lattice: The strong dipole-dipole interactions between DMSO molecules and the ionic and polar groups of the cevimeline salt effectively overcome the crystal lattice energy of the solid compound.

Protocol for Preparing a High-Concentration DMSO Stock Solution

This protocol outlines a self-validating method for preparing a stock solution, ensuring complete dissolution.

dot

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Methodology:

  • Preparation: Allow the vial of (-)-Cevimeline hydrochloride hemihydrate to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 40 mg/mL solution, add 1 mL of DMSO to 40 mg of the compound).

  • Dissolution: Vortex the solution vigorously. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[10] Sonication can also be employed if necessary.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particles. This is a critical self-validating step.

  • Storage: For long-term stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]

Part 2: Solubility in Water

As an aqueous medium is the basis for most biological assays, understanding the solubility of (-)-Cevimeline hydrochloride hemihydrate in water is paramount.

Quantitative Solubility Data in Water

The compound is described as "very soluble" or "freely soluble" in water, which is consistent for a hydrochloride salt.[6][7]

Reported SolubilityMolar Concentration (approx.)Source
≥ 50 mg/mL204.27 mM[12]
≥ 25 mg/mL102.13 mM
40 mg/mL163.41 mM[1]
~10 mg/mL (in PBS, pH 7.2)~40.85 mM[9]

Expert Insight: The solubility in aqueous buffers like PBS may be slightly lower than in pure water due to the common ion effect and other ionic interactions. The pH of a 1% aqueous solution is reported to be between 4.6 and 5.6, indicating that the compound itself forms a slightly acidic solution.[6][7]

Causality of High Aqueous Solubility

The excellent water solubility is a direct consequence of its chemical structure:

  • Ionic Nature: As a hydrochloride salt, the molecule readily dissociates in water into the protonated cevimeline cation and the chloride anion.

  • Hydration: Water molecules, being highly polar, can effectively solvate these ions through ion-dipole interactions, stabilizing them in solution.

  • Hydrogen Bonding: The various polar functional groups on the cevimeline molecule (oxygen and nitrogen atoms) can form hydrogen bonds with water molecules, further enhancing its solubility.

Protocol for Preparing an Aqueous Solution

This protocol is designed for preparing aqueous solutions directly or by diluting a DMSO stock.

dot

Caption: Methods for preparing aqueous solutions.

Step-by-Step Methodology (Direct Dissolution):

  • Weighing: Accurately weigh the desired amount of (-)-Cevimeline hydrochloride hemihydrate.

  • Solvent Addition: Add the desired volume of high-purity water or an appropriate aqueous buffer (e.g., PBS).

  • Dissolution: Vortex the solution until the solid is fully dissolved. For higher concentrations, ultrasonic treatment may be required to expedite the process.[11]

  • pH Adjustment (Optional): If the experimental conditions require a specific pH, adjust it using dilute HCl or NaOH after the compound is fully dissolved.

  • Sterilization: For cell-based assays, sterile filter the final aqueous solution through a 0.22 µm filter.[11]

  • Storage: It is recommended to prepare fresh aqueous solutions daily. Storing aqueous solutions for more than one day is not advised to avoid potential degradation or microbial growth.[9]

Expert Insight on Dilution from DMSO Stock: When preparing working solutions for cell culture, it is common to dilute a high-concentration DMSO stock into an aqueous medium. It is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cellular toxicity. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and prevent the compound from precipitating out of solution.

Safety and Handling

(-)-Cevimeline hydrochloride is classified as toxic if swallowed (Acute Toxicity, Oral - Category 3).[5][13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[13] Avoid contact with skin and eyes.[14]

  • First Aid: In case of accidental ingestion, immediately call a poison center or doctor.[5][13] If on skin, wash thoroughly with soap and water.[16] If in eyes, rinse cautiously with water for several minutes.

Conclusion

(-)-Cevimeline hydrochloride hemihydrate exhibits excellent solubility in both DMSO and water, making it a versatile compound for a wide range of research applications. Its high solubility in DMSO allows for the preparation of concentrated stock solutions, while its free solubility in water is ideal for direct use in aqueous-based biological assays. Adherence to proper preparation techniques, including the use of anhydrous DMSO and daily preparation of aqueous solutions, is critical for achieving accurate, reproducible, and reliable experimental outcomes. Researchers must always handle this compound with appropriate safety precautions due to its toxicity.

References

  • PubChem. Cevimeline hydrochloride hemihydrate | C20H38Cl2N2O3S2 | CID 83927. [Link]

  • U.S. Food and Drug Administration. EVOXAC™ Capsules (cevimeline hydrochloride) Label. [Link]

  • New Drug Approvals. Cevimeline, セビメリン. [Link]

  • Cambridge Bioscience. Cevimeline (hydrochloride hemihydrate). [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of (-)-Cevimeline Hydrochloride Hemihydrate

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for (-)-Cevimeline hydrochloride hemihydrate. Designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for (-)-Cevimeline hydrochloride hemihydrate. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical chemical principles with practical, field-proven insights to ensure the integrity and reliability of this important compound in a research and development setting.

Introduction: Understanding the Molecule

(-)-Cevimeline hydrochloride hemihydrate is a muscarinic receptor agonist, primarily targeting M1 and M3 subtypes, which is utilized in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] Its efficacy is intrinsically linked to its chemical structure and stability. The molecule, a quinuclidine derivative of acetylcholine, possesses a unique spiro-oxathiolane ring system, which, along with the quinuclidine nitrogen and the thioether linkage, presents several sites susceptible to chemical degradation.[3][4] A thorough understanding of its stability profile is therefore paramount for accurate experimental design, the development of robust formulations, and ensuring reproducible results.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (-)-Cevimeline hydrochloride hemihydrate is essential for interpreting its stability data.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₇NOS·HCl·½H₂O[2][5]
Molecular Weight 244.78 g/mol [3][5]
Appearance White to off-white crystalline powder[5][6][7]
Melting Point 201-203°C[4][6][7]
Solubility Very soluble in water; freely soluble in alcohol and chloroform; virtually insoluble in ether.[3][4][6]
pH of 1% solution 4.6 to 5.6[3][4][6]

The hemihydrate nature of this compound indicates the presence of a half-mole of water per mole of the hydrochloride salt, which plays a role in stabilizing the crystal lattice.[3]

Degradation Pathways and Mechanisms

The chemical structure of cevimeline suggests several potential degradation pathways that can compromise its purity and potency. The primary routes of degradation are anticipated to be hydrolysis and oxidation, with photolytic and thermal degradation also being potential concerns.

Hydrolytic Degradation

Hydrolysis, the reaction with water, is a common degradation pathway for many pharmaceuticals.[8] Given that cevimeline is often handled in aqueous solutions for experimental purposes, understanding its stability across a range of pH values is critical.

  • Acidic Conditions: Under acidic conditions, the oxathiolane ring may be susceptible to hydrolysis, leading to the opening of the ring and the formation of a mercapto-alcohol derivative. The ether linkage within the oxathiolane is a potential site for acid-catalyzed cleavage.

  • Alkaline Conditions: In alkaline environments, base-catalyzed hydrolysis of the oxathiolane ring can also occur. Additionally, the quinuclidine ring system's stability under strong basic conditions should be considered, although it is generally a stable moiety.

Oxidative Degradation

Oxidation is a significant degradation pathway for molecules containing heteroatoms with lone pairs of electrons, such as the sulfur and nitrogen atoms in cevimeline.[9]

  • Sulfoxidation: The thioether in the oxathiolane ring is a primary target for oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.[10][11] Indeed, in vivo metabolism studies have identified cis- and trans-sulfoxides as major metabolites, indicating this is a highly probable degradation pathway in vitro.[6][11]

  • N-Oxidation: The tertiary amine of the quinuclidine ring system is also susceptible to oxidation, which would result in the formation of the cevimeline N-oxide.[10][11] This is also a known metabolite of cevimeline.[6][11]

The presence of trace metals or peroxides in excipients or solvents can catalyze these oxidative processes.[9]

Caption: Potential degradation pathways of (-)-Cevimeline.

Stability Testing: A Practical Approach

To rigorously assess the stability of (-)-Cevimeline hydrochloride hemihydrate, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and for the development and validation of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate a degradation level of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[12]

Experimental Protocol: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of (-)-Cevimeline hydrochloride hemihydrate in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place the solid powder of (-)-Cevimeline hydrochloride hemihydrate in a controlled temperature oven at 60°C.

    • Sample the solid at various time points (e.g., 1, 3, 7, 14 days), dissolve in a suitable solvent, and analyze.

  • Photostability Testing:

    • Expose the solid powder and a solution of (-)-Cevimeline hydrochloride hemihydrate to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[13]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the formation of degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable.[8]

Protocol: Stability-Indicating RP-HPLC Method

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended to resolve both the polar degradation products and the parent compound.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV spectrum of cevimeline, a wavelength around 205-210 nm is likely appropriate. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[14] The specificity is demonstrated by the ability of the method to resolve the main cevimeline peak from all degradation product peaks generated during the forced degradation studies.

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Storage and Handling

Based on the chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of (-)-Cevimeline hydrochloride hemihydrate.

Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Long-term: -20°CShort-term: 2-8°CLower temperatures slow down the rate of all chemical reactions, including hydrolysis and oxidation.[15] For long-term storage, -20°C provides greater protection against degradation.
Humidity Store in a desiccator or with a desiccant.The compound is a hemihydrate and is hygroscopic. Controlling humidity prevents the absorption of excess water, which can promote hydrolytic degradation.[5]
Light Store in an amber vial or other light-protecting container.To prevent potential photodegradation, especially given the presence of heteroatoms that can absorb UV light.[13]
Atmosphere For solutions, purge with an inert gas (e.g., argon or nitrogen) before sealing.To minimize contact with oxygen and reduce the risk of oxidative degradation.

Handling Procedures

  • Weighing and Aliquoting: Perform these tasks in a controlled environment with low humidity. Avoid prolonged exposure to ambient air.

  • Solution Preparation: Use high-purity solvents and de-gas aqueous solutions before use to remove dissolved oxygen. Prepare solutions fresh whenever possible. Aqueous solutions should not be stored for more than one day.[15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]

Conclusion

The stability of (-)-Cevimeline hydrochloride hemihydrate is a critical factor for its successful use in research and development. The primary degradation pathways are likely to be oxidation of the thioether and quinuclidine nitrogen, as well as hydrolysis of the oxathiolane ring. Adherence to proper storage conditions, including low temperature, protection from light and moisture, and an inert atmosphere for solutions, is essential for minimizing degradation. The implementation of a robust, validated stability-indicating HPLC method is imperative for monitoring the purity of the compound over time and for accurately assessing its stability under various experimental conditions. By following the guidelines outlined in this document, researchers can ensure the integrity of their (-)-Cevimeline hydrochloride hemihydrate, leading to more reliable and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25137844, Cevimeline. Retrieved from [Link].

  • U.S. National Library of Medicine. (n.d.). CEVIMELINE HYDROCHLORIDE CAPSULES - DailyMed. Retrieved from [Link]. (Note: This is a representative link structure as the original link was not a deep link.)

  • Pharmaffiliates. (n.d.). Cevimeline hydrochloride and its Impurities. Retrieved from [Link].

  • Veeprho. (n.d.). Cevimeline Impurities and Related Compound. Retrieved from [Link].

  • Sagar, S., et al. (2020). Formulation Development of Cevimeline Hydrochloride Mouth Dissolving Tablets Using 23 Factorial Design Approach. Asian Journal of Advanced Drug Delivery, 8(1), 1-13.
  • Dogar, M. M., et al. (2011). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology, 5(6), 757-762.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • U.S. Food and Drug Administration. (1999, December 22). 20-989 Evoxac Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link].

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link].

  • Patsnap. (2024, July 17). What is the mechanism of Cevimeline Hydrochloride? Synapse. Retrieved from [Link].

  • Drugs.com. (2025, December 29). Cevimeline Monograph for Professionals. Retrieved from [Link].

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • New Drug Approvals. (2019, March 29). Cevimeline, セビメリン. Retrieved from [Link].

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • DailyMed. (2024, January 17). Cevimeline Hydrochloride Capsules Rx only. Retrieved from [Link].

Sources

Exploratory

Authored for Drug Development Professionals, Researchers, and Scientists

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (-)-Cevimeline Hydrochloride Hemihydrate Abstract (-)-Cevimeline hydrochloride hemihydrate, a cholinergic agonist with high affinity for muscarinic M3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (-)-Cevimeline Hydrochloride Hemihydrate

Abstract

(-)-Cevimeline hydrochloride hemihydrate, a cholinergic agonist with high affinity for muscarinic M3 receptors, is a critical therapeutic agent for managing xerostomia associated with Sjögren's syndrome.[1][2][3] A thorough understanding of its pharmacokinetic (PK) and metabolic profile is fundamental for its safe and effective use, guiding dosage regimens, anticipating potential drug interactions, and informing future drug development. This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of cevimeline, grounded in established clinical and preclinical data. We will explore the enzymatic pathways governing its biotransformation, quantify its key PK parameters, and discuss the clinical implications of these characteristics for various patient populations.

Introduction to (-)-Cevimeline

Cevimeline is a quinuclidine derivative of acetylcholine that functions as a muscarinic receptor agonist.[1][4] Its therapeutic effect stems from its high affinity for M3 muscarinic receptors located on the epithelia of lacrimal and salivary glands.[4][5] Activation of these receptors stimulates glandular secretion, thereby alleviating the symptoms of dry mouth.[2][4] Approved by the U.S. Food and Drug Administration (FDA) in 2000, cevimeline is marketed under the brand name Evoxac® for the treatment of xerostomia in patients with Sjögren’s syndrome.[1] The standard dosage is 30 mg administered three times daily.[1][6]

Comprehensive Pharmacokinetic Profile (ADME)

The disposition of cevimeline in the human body is characterized by rapid absorption, extensive tissue distribution, significant hepatic metabolism, and prompt renal excretion.

Absorption

Following oral administration, cevimeline is rapidly absorbed.[6][7][8]

  • Time to Peak Concentration (Tmax): Peak plasma concentrations are typically achieved within 1.5 to 2 hours after ingestion of a single 30 mg capsule.[4][6][9]

  • Effect of Food: The presence of food decreases the rate of absorption but not the overall extent. When taken with a meal, the Tmax is delayed to approximately 2.86 hours from a fasting Tmax of 1.53 hours.[5][7][10][11] The peak plasma concentration (Cmax) is also modestly reduced by about 17.3%.[5][10][11]

  • Dose Proportionality: Pharmacokinetic studies have demonstrated that single oral doses of cevimeline are dose-proportional across the clinical dose range.[10][11][12]

  • Accumulation: No accumulation of the parent drug or its metabolites has been observed after multiple-dose administration, consistent with its relatively short half-life.[4][6][8]

Distribution

Cevimeline distributes extensively throughout the body, a characteristic suggested by its large volume of distribution and low plasma protein binding.

  • Volume of Distribution (Vd): The Vd of cevimeline is approximately 6 L/kg.[7][10][11] This high value indicates that the drug is not confined to the bloodstream and is extensively bound to tissues, although the specific binding sites remain unknown.[7][10][11]

  • Plasma Protein Binding: Cevimeline is less than 20% bound to human plasma proteins.[7][10][11] This low level of binding means a high fraction of the drug is free to distribute into tissues and interact with its target receptors.

Metabolism

Cevimeline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) system.[1]

  • Primary Metabolic Enzymes: The main enzymes responsible for cevimeline's biotransformation are CYP2D6 and CYP3A3/4 .[1][4][7][8][10][11]

  • Metabolic Pathways: The primary metabolic reactions are sulfoxidation, N-oxidation, and glucuronidation.[4][7][10]

    • Sulfoxidation: This is the most significant pathway, converting cevimeline to cis- and trans-sulfoxide metabolites. This accounts for approximately 44.5% of the administered dose.[4][7][10][11] The sulfoxidation is specifically catalyzed by CYP2D6 and CYP3A3/4.[8]

    • N-oxidation: A smaller portion of the dose (around 4%) is converted to cevimeline N-oxide.[4][7][10][11] This reaction is catalyzed by flavin-containing monooxygenase (FMO), particularly in the kidneys.[8]

    • Glucuronidation: Approximately 22.3% of the dose is recovered as a glucuronic acid conjugate of the parent drug.[4][7][10][11] Additionally, about 8% of the trans-sulfoxide metabolite is further conjugated with glucuronic acid before elimination.[4][10][11]

  • Metabolite Activity: The identified metabolites are considered to have weak pharmacological activity and do not contribute significantly to the therapeutic effects of cevimeline.[8][12]

Visualization of Cevimeline Metabolism

Cevimeline_Metabolism cluster_ugt UGT Mediated parent (-)-Cevimeline sulfoxides cis- & trans-Sulfoxides (~44.5% of dose) parent->sulfoxides Sulfoxidation gluc_conj Glucuronic Acid Conjugate (~22.3% of dose) parent->gluc_conj Direct Glucuronidation n_oxide N-oxide (~4% of dose) parent->n_oxide N-oxidation sulf_gluc_conj Sulfoxide Glucuronide (~8% of trans-sulfoxide) sulfoxides->sulf_gluc_conj Conjugation

Caption: Major metabolic pathways of (-)-Cevimeline.

Excretion

Cevimeline and its metabolites are primarily eliminated from the body via the kidneys.

  • Route of Elimination: The vast majority of the drug is excreted in the urine. After seven days, approximately 97% of an administered dose is recovered in the urine, with only 0.5% found in the feces.[6][7][11]

  • Recovery: Within 24 hours of a single 30 mg dose, 84% is excreted in the urine.[4][6][11] Of the dose recovered in urine over 24 hours, about 16% is unchanged cevimeline, with the remainder consisting of its various metabolites.[4][7][10][11]

  • Elimination Half-Life (t½): The mean elimination half-life of cevimeline is approximately 5 hours.[9][10][11]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for cevimeline following a single 30 mg oral dose in various study populations.

ParameterHealthy VolunteersElderly Volunteers (62-80 yrs)Women with Sjögren's Syndrome
Tmax (hours) 1.5 - 2.0[4][6]~1.5[7]~1.5[7]
Cmax (ng/mL) 59.9[7]90.8[7]91.6[7]
Vd (L/kg) ~6[7][10]Not ReportedNot Reported
t½ (hours) ~5[10][11]Not ReportedNot Reported
Plasma Protein Binding <20%[7][10]Not ReportedNot Reported

Data compiled from multiple sources. Values are approximate means.

Factors Influencing Pharmacokinetics

Drug-Drug Interactions

The reliance of cevimeline on CYP2D6 and CYP3A4 for its metabolism is the primary source of potential drug-drug interactions.

  • CYP Inhibitors: Co-administration with drugs that inhibit CYP2D6 (e.g., quinidine, certain SSRIs) or CYP3A4 (e.g., ketoconazole, itraconazole, clarithromycin) can be expected to decrease cevimeline's metabolism, leading to higher plasma concentrations and an increased risk of adverse effects.[8][10][11][13]

  • CYP Inducers: Conversely, drugs that induce CYP3A4 (e.g., rifampin, carbamazepine) could potentially increase cevimeline's metabolism, possibly reducing its efficacy.[13][14]

  • Pharmacodynamic Interactions:

    • Parasympathomimetics: Concurrent use with other cholinergic agonists (e.g., pilocarpine) may result in additive pharmacologic effects.[10][11][15]

    • Antimuscarinics: Cevimeline may interfere with the therapeutic effects of antimuscarinic drugs.[10][11][15]

    • Beta-Blockers: Caution is advised when administering cevimeline with beta-adrenergic antagonists due to the potential for cardiac conduction disturbances.[11][15]

  • Effect on Other Drugs: In vitro studies show that cevimeline does not inhibit major cytochrome P450 isozymes (1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low risk of it affecting the metabolism of other drugs.[4][6][7][8][10]

Special Populations
  • CYP2D6 Deficiency: Individuals known or suspected to be poor metabolizers via CYP2D6 may be at a higher risk of adverse events due to reduced clearance of cevimeline.[10][11][16] Treatment in these patients should be approached with caution.

  • Geriatric Use: While clinical studies included elderly patients, the numbers were insufficient to definitively determine a different response compared to younger subjects.[6] However, given the higher frequency of decreased organ function in the elderly, special care should be taken when initiating therapy.[6]

  • Renal and Hepatic Impairment: The effects of renal or hepatic impairment on the pharmacokinetics of cevimeline have not been formally investigated.[6][11] Given its primary routes of metabolism and excretion, impairment in these systems could significantly alter the drug's profile.

Standardized Experimental Workflow for Pharmacokinetic Analysis

To ensure the trustworthiness and reproducibility of pharmacokinetic data, a validated and systematic experimental approach is essential. The causality behind these steps is to precisely quantify the drug's journey through the body over time.

Workflow for a Single-Dose Cevimeline PK Study

PK_Workflow A 1. Subject Screening & Consent (Healthy Volunteers, Defined Criteria) B 2. Drug Administration (Single 30 mg oral dose, Fasted State) A->B C 3. Serial Sampling (Blood & Urine collection at pre-defined timepoints) B->C D 4. Sample Processing (Centrifugation for plasma, addition of internal standard) C->D E 5. Bioanalysis via LC-MS/MS (Quantification of Cevimeline & Metabolites) D->E F 6. Pharmacokinetic Analysis (NCA using software like Phoenix WinNonlin) E->F G 7. Data Interpretation & Reporting (Calculation of Cmax, Tmax, AUC, t½, etc.) F->G

Caption: Standard experimental workflow for a clinical PK study.

Protocol Detail: A Self-Validating System
  • Study Design: A randomized, single-dose, crossover study design is often employed to minimize inter-subject variability. Subjects receive the drug on one occasion and a placebo on another, separated by a washout period.

  • Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at specific time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose). Urine is collected over intervals for the same period. This dense sampling is critical for accurately defining the concentration-time curve.

  • Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard. Its high sensitivity and selectivity allow for the precise quantification of the parent drug and its metabolites in complex biological matrices like plasma and urine. The method must be validated according to regulatory standards (e.g., FDA, EMA guidelines) for linearity, accuracy, precision, and stability.

  • Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is applied to the plasma concentration-time data to calculate key PK parameters. This method makes minimal assumptions about the drug's disposition in the body. The area under the curve (AUC) is calculated using the trapezoidal rule, Cmax and Tmax are observed directly from the data, and the elimination half-life is determined from the slope of the terminal log-linear phase of the concentration curve.

Conclusion

(-)-Cevimeline hydrochloride hemihydrate exhibits a well-defined and predictable pharmacokinetic profile characterized by rapid oral absorption, extensive distribution, and efficient elimination. Its metabolism is heavily reliant on CYP2D6 and CYP3A4, a critical consideration for predicting and avoiding drug-drug interactions. While the ADME properties are well-documented in healthy adults, further research is warranted to characterize its pharmacokinetics in special populations, particularly those with renal or hepatic impairment, to ensure optimal and safe therapeutic application across a broader patient demographic.

References

  • Drugs.com. (2026, February 9). Cevimeline: Package Insert / Prescribing Information. [Link]

  • PrescriberPoint. Drug Interactions - Cevimeline capsule. [Link]

  • National Center for Biotechnology Information. (n.d.). Cevimeline. PubChem Compound Database. [Link]

  • Feldman, M., & Al-Kuraishy, H. M. (2021). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. Pharmaceuticals, 14(10), 1039. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017, January 23). Cevimeline. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Medindia. Cevimeline Interaction with other Drugs. [Link]

  • Medscape. (2002, February 1). Review of Pharmacological Properties. [Link]

  • Drugs.com. Cevimeline Interactions Checker. [Link]

  • Cleveland Clinic. (n.d.). Cevimeline (Evoxac): Uses & Side Effects. [Link]

  • RxList. (n.d.). Cevimeline: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Taylor & Francis Online. Cevimeline – Knowledge and References. [Link]

  • Drugs.com. (2025, December 29). Cevimeline Monograph for Professionals. [Link]

  • Inxight Drugs. Cevimeline hydrochloride. [Link]

  • U.S. Food and Drug Administration. (n.d.). EVOXAC Capsules (cevimeline hydrochloride) Label. [Link]

  • U.S. Food and Drug Administration. (n.d.). EVOXAC™ Capsules (cevimeline hydrochloride) Label. [Link]

  • UpToDate. (n.d.). Cevimeline: Drug information. [Link]

  • Medicine.com. (2020, February 9). Cevimeline: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

  • U.S. Food and Drug Administration. (1999, December 22). Clinical Pharmacology and Biopharmaceutics Review for NDA 20-989 (Evoxac). [Link]

  • Bayview Pharmacy. Cevimeline Hydrochloride | Active Pharmaceutical Ingredients. [Link]

  • Wikipedia. (n.d.). Cevimeline. [Link]

  • Fife, R. S., & Chase, W. F. (2002). Cevimeline for the treatment of xerostomia in patients with Sjögren's syndrome: a randomized, double-blind, placebo-controlled trial. The Journal of rheumatology, 29(7), 1440–1444. [Link]

  • GoodRx. (2024, October 21). Cevimeline (Evoxac): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Bio-Techne. Cevimeline hydrochloride hemihydrate (SNI-2011) | Muscarinic M1/M3 Receptor Agonist. [Link]

Sources

Foundational

(-)-Cevimeline hydrochloride hemihydrate for xerostomia research in animal models

This technical guide provides a rigorous, self-validating framework for utilizing (-)-Cevimeline hydrochloride hemihydrate in preclinical xerostomia research. It is designed for application scientists and principal inves...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous, self-validating framework for utilizing (-)-Cevimeline hydrochloride hemihydrate in preclinical xerostomia research. It is designed for application scientists and principal investigators requiring high-fidelity experimental protocols.

Executive Summary

(-)-Cevimeline hydrochloride hemihydrate (cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride hemihydrate) is a quinuclidine derivative and a rigid analogue of acetylcholine.[1] Unlike non-selective muscarinic agonists (e.g., pilocarpine), cevimeline exhibits high selectivity for M1 and M3 muscarinic acetylcholine receptors (mAChRs) , which predominate in salivary and lacrimal glands, while showing minimal affinity for cardiac M2 receptors.

This guide outlines the mechanistic grounding, validated animal models, and precise experimental workflows required to quantify salivary hypersecretion induced by cevimeline.

Pharmacological Profile & Mechanism of Action[1][2][3]

Chemical Identity & Stability

Research must utilize the (-)-enantiomer , as it possesses significantly higher pharmacological activity than the (+)-enantiomer. The hemihydrate form is preferred for its thermodynamic stability during formulation.

  • CAS: 153504-70-2 (Hemihydrate)[2]

  • Solubility: Highly soluble in water/saline; stable in aqueous solution for acute dosing.

Signal Transduction Pathway

Cevimeline acts as a parasympathomimetic secretagogue. Upon binding to the M3 receptor on acinar cells, it initiates a G-protein coupled cascade resulting in the translocation of Aquaporin-5 (AQP5) to the apical membrane, facilitating water efflux.

Key Differentiator: The "slow-onset, long-duration" profile of cevimeline compared to pilocarpine is attributed to its receptor dissociation kinetics and specific binding affinity to the M3 subtype.

Visualization: M3 Receptor Signaling Cascade

The following diagram illustrates the intracellular pathway activated by cevimeline leading to saliva secretion.

M3_Signaling Cevimeline (-)-Cevimeline M3R M3 Muscarinic Receptor (Basolateral Membrane) Cevimeline->M3R Agonist Binding Gq Gq Protein Activation M3R->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Release ER->Ca Efflux CaM Ca2+/Calmodulin Complex Ca->CaM Binds AQP5 Aquaporin-5 (AQP5) Translocation CaM->AQP5 Phosphorylation/Trafficking Secretion Water/Saliva Secretion AQP5->Secretion Apical Efflux

Figure 1: Intracellular signaling cascade triggered by (-)-Cevimeline in salivary acinar cells.

Validated Animal Models for Xerostomia

Selecting the correct model is critical for translational validity. Cevimeline efficacy varies based on the residual functional mass of the salivary gland.

Model TypeSpecific Strain/MethodPathophysiologyCevimeline Utility
Sjögren's Syndrome (Primary) NOD/ShiJcl Mice or MRL/lpr Autoimmune lymphocytic infiltration; glandular destruction.Tests efficacy in chronic inflammation; mimics human SS.
Irradiation-Induced C57BL/6 (15 Gy single dose to H&N)Acinar cell atrophy; fibrosis; loss of stem cells.Tests efficacy in rescuing function in damaged tissue (Head & Neck Cancer context).[3]
Drug-Induced Methotrexate or Atropine treated RatsPharmacological blockade or cytotoxic damage.Tests competitive agonism or regenerative support.
Aging (Senescence) C57BL/6 (>18 months)Age-dependent acinar atrophy; reduced AQP5 expression.Tests efficacy in geriatric hyposalivation.

Experimental Protocols: Salivary Secretion Assay

Dosing Strategy
  • Vehicle: Sterile 0.9% Saline.

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Effective Dose Range:

    • Mice: 10 – 30 mg/kg (Note: Toxicity/convulsions observed >60 mg/kg).

    • Rats: 10 – 20 mg/kg.

  • Timing: Administer 15–20 minutes prior to peak collection window.

The "Cotton Swab" Gravimetric Protocol (Mouse)

This protocol minimizes evaporative loss and ensures reproducible quantitation.

Materials:

  • Pre-weighed cotton swabs (cut to 2cm).

  • 0.5 mL microcentrifuge tubes (vented).

  • Analytical balance (0.0001g precision).

  • Anesthesia: Ketamine (80 mg/kg) / Xylazine (10 mg/kg) cocktail.

Step-by-Step Workflow:

  • Fasting: Fast mice for 2–3 hours post-acclimatization to reduce food debris contamination. Water ad libitum.

  • Baseline Weight: Weigh the dry cotton swab inside the sealed microcentrifuge tube (

    
    ).
    
  • Anesthesia: Induce anesthesia via IP injection. Wait for loss of pedal reflex.

  • Drug Administration: Inject (-)-Cevimeline (IP) at designated dose (e.g., 20 mg/kg).

  • Positioning: Place mouse in lateral decubitus position on a heated pad (37°C) to prevent hypothermia-induced secretion drop.

  • Collection:

    • Insert the pre-weighed swab into the oral cavity at the cheek pouch.

    • Collection Time: 15 minutes exactly.

    • Ensure the swab absorbs saliva pooling in the floor of the mouth.

  • Quantification:

    • Immediately place the wet swab back into the tube and seal.

    • Weigh the tube (

      
      ).
      
    • Calculation: Saliva Secretion (mg) =

      
      .
      
    • Normalization: Normalize to body weight (mg saliva / g body weight).

Visualization: Experimental Workflow

Experiment_Workflow Start Acclimatization (1 Week) Fast Fasting (2-3 Hours) Start->Fast Anesthesia Anesthesia (Ketamine/Xylazine) Fast->Anesthesia Dose Dosing (-)-Cevimeline IP Anesthesia->Dose Collect Collection (Pre-weighed Swab, 15m) Dose->Collect Wait 5m onset Measure Gravimetric Analysis (W_wet - W_dry) Collect->Measure

Figure 2: Standardized workflow for gravimetric saliva quantification in murine models.

Benchmarking: Cevimeline vs. Pilocarpine[1][3][4][5][6][7][8]

When designing comparative studies, acknowledge the distinct pharmacokinetic profiles.

Feature(-)-CevimelinePilocarpineExperimental Implication
Receptor Specificity High (M1/M3)Low (Non-selective M1-M5)Cevimeline shows fewer cardiac side effects (bradycardia) in models.
Duration of Action Long (> 120 mins)Short (< 60 mins)Cevimeline requires less frequent dosing in chronic studies.
Onset of Salivation Gradual (Peak ~30-60m)Rapid (Peak ~15-30m)Adjust collection windows accordingly.
Mechanism M3-Gq-Ca2+ (Resistant to desensitization)M3-Gq-Ca2+ (Prone to rapid desensitization)Cevimeline maintains efficacy better over long-term dosing.

References

  • Mechanism & Receptor Selectivity

    • Cevimeline | C10H17NOS | CID 25137844. PubChem.[2][4] National Institutes of Health (NIH).

  • Pharmacokinetics & Metabolism

    • Cevimeline: Uses, Dosage & Pharmacokinetics.[5][6] MIMS Philippines.

  • Comparative Efficacy (Animal Models)

    • Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in r
  • Saliva Collection Methodology

    • A Method for the Measurement of Salivary Gland Function in Mice.[7] Journal of Visualized Experiments (JoVE) (2018).

  • Clinical & Translational Context

    • Efficacy of cevimeline vs. pilocarpine in the secretion of saliva: A pilot study.

Sources

Exploratory

Modulation of Muscarinic Signaling via (-)-Cevimeline Hydrochloride Hemihydrate: A Technical Guide to Exocrine Gland Secretion

Executive Summary (-)-Cevimeline hydrochloride hemihydrate (cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride hydrate) represents a critical advancement in the therapeutic modulation of parasympathetic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-Cevimeline hydrochloride hemihydrate (cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride hydrate) represents a critical advancement in the therapeutic modulation of parasympathetic secretory function. Unlike non-selective cholinomimetics, cevimeline exhibits a high-affinity, rigid stereochemical fit for M1 and M3 muscarinic acetylcholine receptors (mAChRs) .

This guide dissects the molecular mechanics of cevimeline, providing researchers with a validated framework for investigating its efficacy in restoring salivary and lacrimal function, particularly in the context of Sjögren’s syndrome and radiation-induced xerostomia.

Part 1: Molecular Pharmacology & Receptor Kinetics

Stereochemistry and Binding Affinity

The efficacy of cevimeline is intrinsic to its rigid quinuclidine moiety. As a rigid analogue of acetylcholine, it resists rapid hydrolysis by acetylcholinesterase, ensuring a prolonged duration of action compared to pilocarpine.

  • Selectivity Profile: Cevimeline binds M1 and M3 receptors with significantly higher affinity than M2 (cardiac) or M4 receptors. This selectivity index is the primary driver for its favorable safety profile, minimizing the bradycardia and pulmonary complications often seen with non-selective agonists.

  • The "Hemihydrate" Significance: The hemihydrate salt form is engineered for optimal thermodynamic stability and aqueous solubility, essential for consistent bioavailability (~90% absorption).

Signal Transduction Cascade

Upon binding to the M3 receptor on the basolateral membrane of acinar cells, cevimeline initiates a G-protein coupled cascade. The critical endpoint of this pathway is not merely calcium release, but the translocation of Aquaporin-5 (AQP5) to the apical membrane, facilitating water transport.

Diagram 1: M3-Mediated Secretory Pathway

This diagram illustrates the intracellular cascade from receptor ligation to AQP5 translocation.

G node_receptor M3 Receptor (Basolateral Membrane) node_gprot Gq/11 Protein Activation node_receptor->node_gprot Cevimeline Binding node_plc Phospholipase C (PLC) node_gprot->node_plc node_pip2 PIP2 Hydrolysis node_plc->node_pip2 node_ip3 IP3 Generation node_pip2->node_ip3 node_er ER Ca2+ Release (IP3R) node_ip3->node_er node_calcium Intracellular [Ca2+] Rise node_er->node_calcium node_calmodulin Ca2+/Calmodulin Complex node_calcium->node_calmodulin node_secretion Water/Ion Secretion (Saliva/Tears) node_calcium->node_secretion Cl- Channel Activation node_aqp5 AQP5 Translocation (To Apical Membrane) node_calmodulin->node_aqp5 node_aqp5->node_secretion

Caption: Figure 1. Cevimeline-induced M3 signaling pathway leading to AQP5 translocation and fluid secretion.

Part 2: Experimental Validation Protocols

To rigorously assess cevimeline's effect, researchers must employ protocols that isolate the receptor-specific response from background noise.

In Vitro: Ratiometric Calcium Imaging (Fura-2)

This protocol quantifies the cytosolic calcium spike (


) in isolated salivary acinar cells, a direct proxy for M3 activation.

Self-Validating Controls:

  • Positive Control: Carbachol (10 µM) – establishes max response.

  • Negative Control: Atropine (1 µM) pre-incubation – confirms muscarinic specificity.

Workflow Diagram: Calcium Imaging Protocol

Protocol step1 Isolate Acinar Cells (Collagenase/Hyaluronidase) step2 Load Fura-2 AM (30 min @ 37°C) step1->step2 step3 Baseline Recording (340/380nm Ratio) step2->step3 step4 Perfusion: Cevimeline (1-100 µM) step3->step4 step5 Data Acquisition (Peak Amplitude & AUC) step4->step5

Caption: Figure 2. Workflow for ratiometric calcium imaging to assess cevimeline potency.

In Vivo: Murine Sialometry

Objective: Measure total saliva output in conscious mice to determine physiological efficacy.

Protocol Steps:

  • Acclimatization: Handle mice daily for 3 days to reduce stress-induced sympathetic inhibition.

  • Administration: Administer (-)-Cevimeline HCl (10–30 mg/kg, i.p. or p.o.).

  • Collection:

    • Anesthetize with ketamine/xylazine (if terminal) or restrain (if conscious).

    • Place a pre-weighed cotton ball or capillary tube at the oral commissure.

    • Collect saliva for exactly 15 minutes post-injection.

  • Quantification: Weigh cotton ball immediately. Assume specific gravity of saliva is 1.0 g/mL.

Part 3: Pharmacokinetics & Metabolism[1]

Understanding the metabolic fate of cevimeline is crucial for interpreting in vivo data and potential drug-drug interactions (DDIs).

  • Absorption: Rapidly absorbed (

    
     1.5–2 hours).[1] Food decreases rate but not extent of absorption.
    
  • Metabolism: Hepatic metabolism via CYP2D6 and CYP3A4 .[2][1][3][4]

    • Major Metabolites: cis- and trans-sulfoxide (inactive), glucuronide conjugates.[2][5]

    • N-oxide metabolite: Minor pathway.

  • Excretion: Renal clearance; half-life (

    
    ) is approximately 5 hours.
    

Research Implication: In CYP2D6-deficient models (or human poor metabolizers), cevimeline plasma concentrations may be elevated, potentially increasing the risk of M2-mediated side effects (though still lower than pilocarpine).

Part 4: Comparative Data Analysis

The following table synthesizes key differences between Cevimeline and the standard reference agonist, Pilocarpine.

Feature(-)-Cevimeline HClPilocarpineClinical/Research Implication
Receptor Selectivity High affinity for M1, M3 Non-selective (M1-M5)Cevimeline causes fewer cardiac (M2) and pulmonary side effects.
Mechanism Rigid Quinuclidine (Resists AChE)Imidazole AlkaloidCevimeline has a longer duration of action.[6][7]
Effect on AQP5 Induces apical translocationInduces translocationBoth effective, but cevimeline shows sustained translocation in some models.
Half-life (

)
~5 hours~0.76 - 1.35 hoursCevimeline requires less frequent dosing (TID vs QID).
Metabolism CYP2D6, CYP3A4CYP2A6Different DDI profiles; Cevimeline interacts with fluoxetine/quinidine.

References

  • US Food and Drug Administration (FDA). Evoxac (cevimeline hydrochloride) Capsules Labeling. DailyMed.[3] [Link][8]

  • Iwabuchi, Y., et al. Effects of cevimeline on the immunolocalization of aquaporin-5 and the ultrastructure of salivary glands in Sjögren's syndrome model mice.[9] Journal of Pharmacological Sciences. [Link]

  • Takano, T., et al. In vivo Ca2+ Imaging in Mouse Salivary Glands. ResearchGate/Methods. [Link]

  • Chambers, M.S., et al. Cevimeline for the treatment of postirradiation xerostomia. Int J Radiat Oncol Biol Phys.[5][8] [Link]

  • Nakamura, T., et al. Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats. Archives of Oral Biology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (-)-Cevimeline Hydrochloride Hemihydrate In Vivo Experimental Protocols

[1][2] Introduction & Mechanism of Action (-)-Cevimeline hydrochloride hemihydrate is a rigid analogue of acetylcholine and a quinuclidine derivative. Unlike non-selective agonists (e.g., pilocarpine), cevimeline exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Mechanism of Action

(-)-Cevimeline hydrochloride hemihydrate is a rigid analogue of acetylcholine and a quinuclidine derivative. Unlike non-selective agonists (e.g., pilocarpine), cevimeline exhibits high affinity for M1 and M3 muscarinic receptors with significantly lower affinity for M2 and M4 subtypes. This selectivity profile is critical in drug development as it minimizes cardiac side effects (bradycardia, mediated by M2) while effectively stimulating exocrine secretion (saliva and tears, mediated by M3) and potentially enhancing cognitive function (M1).

Signaling Pathway

The therapeutic efficacy of cevimeline in treating xerostomia (dry mouth) and xerophthalmia (dry eye) is driven by the M3-Gq-PLC-IP3 signaling cascade. Activation of M3 receptors on acinar cells triggers intracellular calcium release, leading to the translocation of Aquaporin-5 (AQP5) to the apical membrane, facilitating water efflux.

M3_Signaling Cevimeline (-)-Cevimeline M3R M3 Muscarinic Receptor (Glandular Acinar Cell) Cevimeline->M3R Binding (High Affinity) Gq Gq/11 Protein M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular [Ca2+]↑ ER->Ca Release AQP5 Aquaporin-5 (AQP5) Translocation Ca->AQP5 Triggers Secretion Saliva/Tear Secretion (Water Efflux) AQP5->Secretion Facilitates

Figure 1: Mechanism of Action. Cevimeline selectively activates the M3-Gq pathway, triggering Calcium-dependent AQP5 translocation and fluid secretion.

Pre-Experimental Considerations

Compound Formulation

The hemihydrate form is stable and water-soluble, making it superior to the free base for in vivo handling.

  • Vehicle: Sterile Saline (0.9% NaCl) or Distilled Water.

  • Solubility: ~25 mg/mL in water.

  • Stability: Fresh preparation is recommended daily. Stock solutions in DMSO (-20°C) are possible but generally unnecessary for acute oral dosing due to good aqueous solubility.

  • Stereochemistry: Ensure the use of the (-)-isomer (cis-isomer). The (+)-isomer is biologically inactive.[1]

Animal Models
  • Species: Rat (Sprague-Dawley or Wistar) or Mouse (C57BL/6).

  • Sex: Both sexes respond, but females are often used in Sjogren's syndrome models (e.g., NOD mice).

  • Acclimatization: Minimum 5 days.

  • Fasting: Animals should be fasted for 12–16 hours prior to oral dosing to reduce variability in absorption (water ad libitum).

Pharmacokinetics (PK) Protocol (Rat)

Understanding the exposure profile is a prerequisite for efficacy studies.

Objective: Determine plasma half-life (


), 

, and

following oral administration.
Experimental Design
ParameterSpecification
Group Size n = 3-4 rats per timepoint (or serial sampling)
Dose 10 mg/kg (Standard benchmark)
Route Oral Gavage (PO)
Volume 5 mL/kg
Sampling Times Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours
Sample Type Plasma (EDTA or Heparin tubes)
Protocol Steps
  • Dosing: Administer cevimeline (2 mg/mL solution for 10 mg/kg dose) via oral gavage.

  • Sampling: Collect 200 µL blood via tail vein or saphenous vein.

  • Processing: Centrifuge at 2000 x g for 10 min at 4°C. Store plasma at -80°C.

  • Analysis: LC-MS/MS.

    • Note: Cevimeline is metabolized to cis- and trans-sulfoxides.[2] Monitor metabolites if metabolic stability is a study endpoint.

Expected PK Parameters (Rat, 10-30 mg/kg PO):

  • 
    :  1.0 – 2.0 hours
    
  • 
    :  0.4 – 1.1 hours (Rapid elimination requires frequent early sampling)
    
  • Bioavailability: ~50%[3]

Pharmacodynamics: Salivary Secretion Model[6]

This is the gold-standard assay for validating cevimeline efficacy.

Experimental Workflow

Saliva_Protocol cluster_timing Collection Intervals (Post-Dose) Start Acclimatization (5-7 Days) Fast Fasting (16h, water ad lib) Start->Fast Anesthesia Anesthesia (Isoflurane/Ketamine) Fast->Anesthesia Dose Administer Cevimeline (PO or IP) Anesthesia->Dose Collect Saliva Collection (Cotton Ball Method) Dose->Collect T1 0-30 min Dose->T1 Weigh Gravimetric Analysis (mg saliva) Collect->Weigh T2 30-60 min T3 60-90 min

Figure 2: Salivary Secretion Workflow. A streamlined gravimetric approach for high-throughput screening.

Detailed Protocol (Cotton Ball Method)

Rationale: This method is less invasive than duct cannulation and suitable for screening multiple doses.

Materials:

  • Pre-weighed cotton balls (approx. 20-30 mg each).

  • Precision balance (0.1 mg sensitivity).

  • Anesthesia: Pentobarbital (40 mg/kg IP) or Isoflurane (maintained at 1.5-2%). Note: Deep anesthesia can suppress secretion; maintain light plane.

Step-by-Step:

  • Preparation: Weigh dry cotton balls (

    
    ).
    
  • Baseline: Place a cotton ball in the oral cavity (sublingual) for 10 minutes prior to dosing to establish baseline secretion. Remove and weigh (

    
    ).
    
  • Administration: Administer (-)-Cevimeline PO or IP.

    • Dose Groups: Vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg.

  • Collection:

    • At T=15 min , place a new pre-weighed cotton ball in the mouth.

    • Leave for 10 minutes (or 5 minutes for high secretory rates).

    • Remove and immediately weigh in a sealed tube to prevent evaporation.

    • Repeat at T=30, 60, 90, and 120 minutes.

  • Calculation:

    
    
    Convert mg to µL assuming specific gravity of 1.0.
    
Alternative: Duct Cannulation (Rat)

For precise pharmacokinetic/pharmacodynamic (PK/PD) modeling or composition analysis.

  • Anesthetize rat.

  • Cannulate the Wharton’s duct (submandibular) or Stensen’s duct (parotid) using PE-10 polyethylene tubing.

  • Collect saliva into pre-calibrated microcapillary tubes.

  • Advantage: Allows separation of glandular contributions (parotid vs. submandibular).

Pharmacodynamics: Lacrimal Secretion (Tears)[1][6]

Method: Phenol Red Thread Test (Zone-Quick) or Modified Schirmer Test.

Protocol:

  • Restraint: Lightly restrain the unanesthetized rat/mouse (anesthesia significantly reduces tear flow).

  • Application: Place the tip of the phenol red thread (approx. 2 mm) into the lateral canthus of the eye.

  • Duration: Hold in place for 15 seconds (mice) or 30 seconds (rats).

  • Measurement: The thread turns red upon wetting (alkaline tears). Measure the length of the red portion (mm) using a ruler or calipers.

  • Timing: Measure at Baseline, 30, 60, and 90 min post-dose.

Safety & Toxicology Monitoring

Cevimeline is a potent cholinergic agonist. High doses (>30 mg/kg PO or >5 mg/kg IP) may induce "SLUDGE" syndrome. Monitor animals for:

  • S alivation (Therapeutic endpoint, but excessive is toxic)

  • L acrimation (Chromodacryorrhea/red tears in rats)

  • U rination[1][4][5]

  • D efecation/Diarrhea[1][6]

  • G astrointestinal distress

  • E mesis (Rats do not vomit; look for pica behavior or bloating)

  • Tremors/Convulsions: Rare at therapeutic doses, indicative of overdose.

Antidote: Atropine sulfate (1 mg/kg IP) should be available to reverse severe muscarinic toxicity if necessary.

Data Analysis & Statistics

Summarize data in tabular format for clear comparison.

Example Data Structure:

GroupDose (mg/kg)Baseline Saliva (mg)0-30 min (mg)30-60 min (mg)Total AUC (0-120)
Vehicle 05 ± 28 ± 36 ± 240 ± 10
Low 36 ± 145 ± 1230 ± 8250 ± 45
Mid 105 ± 2120 ± 20 95 ± 15600 ± 80
High 306 ± 2180 ± 25140 ± 20 950 ± 110
  • Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).

  • Significance: *p < 0.05, **p < 0.01.

References

  • Iga, Y., et al. (1998). "(+/-)-cis-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride, hemihydrate (SNI-2011, cevimeline hydrochloride) induces saliva and tear secretions in rats and mice: the role of muscarinic acetylcholine receptors."[7] Japanese Journal of Pharmacology.

  • FDA Drug Approval Package. "Evoxac (Cevimeline Hydrochloride) Pharmacology Review." Center for Drug Evaluation and Research.

  • Nakashima, M., et al. (2002). "Pharmacokinetics and safety of cevimeline in healthy human volunteers." European Journal of Clinical Pharmacology.

  • Thillaivinayagalingam, P., et al. (2010). "Cevimeline-induced salivary secretion in the perfused rat submandibular gland." Archives of Oral Biology.

  • TargetMol. "(-)-Cevimeline hydrochloride hemihydrate Product Information."

Sources

Application

Application Note: (-)-Cevimeline Hydrochloride Hemihydrate Administration in Rat Studies

Abstract & Scope This technical guide outlines the standardized protocols for the preparation, administration, and evaluation of (-)-Cevimeline hydrochloride hemihydrate (AF102B) in rat models. Cevimeline is a rigid anal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocols for the preparation, administration, and evaluation of (-)-Cevimeline hydrochloride hemihydrate (AF102B) in rat models. Cevimeline is a rigid analogue of acetylcholine with high selectivity for M1 and M3 muscarinic receptors. While clinically approved for Sjögren’s syndrome (dry mouth), it is extensively used in preclinical research to study exocrine function and cholinergic modulation of cognitive processes (Alzheimer’s models).

Key Distinction: Unlike non-selective agonists (e.g., pilocarpine), Cevimeline exhibits a distinct pharmacological profile with a wider therapeutic window for cognitive enhancement and fewer cardiac side effects. This guide addresses the specific pharmacokinetic challenges in rats, particularly its shorter half-life compared to humans.

Mechanism of Action & Signaling

Cevimeline acts as a parasympathomimetic agonist.[1] Its therapeutic effects are mediated primarily through the Gq-protein coupled receptor pathway .

  • M1 Receptors (Cortex/Hippocampus): Activation enhances cognitive function and processes amyloid precursor protein (APP) towards non-amyloidogenic pathways.

  • M3 Receptors (Salivary/Lacrimal Glands): Activation triggers the phosphoinositide cascade, elevating intracellular Calcium (

    
    ), which drives fluid and electrolyte secretion.[2]
    
Diagram 1: Muscarinic Signaling Pathway

Caption: Cevimeline activates M1/M3 receptors, triggering PLC-mediated hydrolysis of PIP2 into IP3 and DAG, leading to Calcium release and cellular response.

G cluster_membrane Cell Membrane cluster_cytosol Cytoplasm cluster_effect Physiological Outcome Rec M1 / M3 Receptor Gprot Gq Protein Rec->Gprot Activation PLC Phospholipase C (PLC) Gprot->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Stores PKC PKC Activation DAG->PKC Sec Salivary Secretion Ca->Sec M3 Mediated Cog Cognitive Enhancement PKC->Cog M1 Mediated Cevimeline (-)-Cevimeline Cevimeline->Rec Agonist Binding

Compound Preparation & Handling[3]

Chemical Properties[3][4][5][6][7][8]
  • Compound: (-)-Cevimeline hydrochloride hemihydrate[3][4][5]

  • MW: 244.78 g/mol [3]

  • Appearance: White crystalline powder[6][7]

  • Solubility: Highly soluble in water (>100 mg/mL), Saline, and DMSO (40 mg/mL).

Formulation Protocol

Vehicle: 0.9% Sterile Saline (Physiological Saline) is the preferred vehicle for IP and PO administration in rats due to isotonicity.

Preparation Steps:

  • Calculate Mass: For a standard 10 mg/kg dose in a 250g rat using a 2 mL/kg injection volume:

    • Concentration required =

      
      .
      
  • Dissolution: Weigh the hemihydrate powder accurately. Add ~80% of the final volume of sterile saline. Vortex gently; the compound dissolves rapidly.

  • Adjustment: Bring to final volume with saline.

  • Sterilization: For IP/IV routes, filter through a 0.22

    
    m syringe filter.
    
  • Stability: Fresh preparation is recommended daily. Stock solutions in water can be stored at -20°C for up to 1 month, but avoid repeated freeze-thaw cycles.

Pharmacokinetics & Dosing Strategy (Rat)

Crucial Insight: Rats metabolize Cevimeline significantly faster than humans. The half-life in rats is approximately 0.4 – 1.1 hours , compared to ~5 hours in humans. This necessitates more frequent dosing or higher acute doses to achieve comparable AUC (Area Under Curve).

Table 1: Pharmacokinetic Parameters in Rats (Oral)
ParameterValueNotes
Tmax 0.5 – 1.0 hrRapid absorption; peak effects seen quickly.[3]
Half-life (

)
0.4 – 1.1 hrRapid elimination via hepatic metabolism (CYP2D/3A).
Bioavailability ~50%Moderate first-pass effect.
Excretion UrinePrimary route of elimination.[8]
Dose Selection Guide
  • Sialogogue (Saliva) Assays:

    • Range: 10 – 30 mg/kg (PO or IP).

    • Logic: Higher doses are required to maximally stimulate M3 receptors in the glands. Effects peak at 20-30 mins and last ~1-2 hours.[9]

  • Cognitive Studies (e.g., Water Maze):

    • Range: 1 – 5 mg/kg (PO or IP).

    • Logic: Lower doses preferentially target central M1 receptors without causing excessive peripheral cholinergic side effects (tremors, diarrhea) that would confound behavioral testing.

Experimental Protocols

Protocol A: Evaluation of Salivary Secretion (Sialogogue Effect)

Objective: Quantify M3-mediated exocrine function.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-300g).

  • Anesthetic (Pentobarbital 50 mg/kg IP or Isoflurane).

  • Pre-weighed cotton balls or capillary tubes.

Workflow:

  • Acclimatization: Fast rats for 12-16 hours prior to the experiment (water ad libitum) to reduce food contamination in saliva.

  • Anesthesia: Induce anesthesia. Maintain body temperature at 37°C using a heating pad (hypothermia reduces secretion).

  • Administration: Administer Cevimeline (10-30 mg/kg) via IP injection.

  • Collection (Cotton Ball Method):

    • Place a pre-weighed cotton ball in the oral cavity (sublingual/cheek pouch).

    • Change cotton balls every 10 or 15 minutes for 60 minutes.

    • Weigh immediately in sealed tubes to prevent evaporation.

  • Calculation:

    
    . Assuming specific gravity 
    
    
    
    ,
    
    
    .
Diagram 2: Salivary Collection Workflow

Caption: Step-by-step workflow for quantifying sialogogue activity in anesthetized rats.

SalivaProtocol cluster_loop Collection Loop (60 mins) Start Start: Fast Rats (12h) Anesthesia Anesthesia Induction (Isoflurane/Pentobarbital) Start->Anesthesia Baseline Baseline Oral Swab (t = -5 min) Anesthesia->Baseline Dose Administer Cevimeline (10-30 mg/kg IP) Baseline->Dose Step1 Insert Pre-weighed Cotton Ball Dose->Step1 Step2 Incubate 10-15 min Step1->Step2 Step3 Remove & Weigh Step2->Step3 Step3->Step1 Repeat x4-6 Data Calculate Total Volume (mg = µL) Step3->Data End

Protocol B: Cognitive Assessment (Morris Water Maze)

Objective: Evaluate M1-mediated memory enhancement (often in scopolamine-induced deficit models).

  • Model Induction: If testing reversal of deficit, administer Scopolamine (0.5 – 1.0 mg/kg IP) 30 minutes before testing.

  • Treatment: Administer Cevimeline (1 – 5 mg/kg PO or IP).

    • Timing: Administer 30-60 minutes prior to the behavioral trial to align testing with

      
      .
      
  • Testing: Run standard acquisition or probe trials.

  • Note: Monitor for peripheral side effects (chewing, salivation) that might distract the animal. If observed, lower the dose.

Safety & Toxicology

Safety Margin: Cevimeline has a relatively high safety margin in rats compared to direct agonists like arecoline, but overdose can occur.

  • LD50 (Oral, Rat): ~122 – 156 mg/kg.

  • LD50 (IV, Rat): ~56 – 67 mg/kg.

  • Signs of Toxicity (Cholinergic Crisis):

    • Excessive salivation/lacrimation (SLUDGE syndrome).

    • Tremors and convulsions.

    • Respiratory distress (bronchoconstriction).

    • Chromodacryorrhea (red tears).

Antidote Protocol: If signs of distress are severe:

  • Atropine Sulfate: 1 – 2 mg/kg (IP or SC).

  • Atropine is a competitive antagonist and will rapidly reverse muscarinic toxicity.

Troubleshooting & Optimization (Expert Tips)

  • Hypothermia Risk: High doses of muscarinic agonists can cause transient hypothermia in rats. Always monitor rectal temperature in anesthetized protocols.

  • Tolerance: Chronic dosing (daily for >2 weeks) may lead to receptor downregulation. Verify efficacy with a "challenge dose" if response diminishes.

  • Sex Differences: Female rats may exhibit slightly different sensitivity; consistency in sex selection is crucial for reproducible data.

References

  • Fisher, A., et al. (1991).[5] "(+/-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3') quinuclidine, an M1 selective cholinergic agonist, attenuates cognitive dysfunctions in an animal model of Alzheimer's disease."[5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Iga, Y., et al. (1998).[5] "Cevimeline hydrochloride hemihydrate induces saliva and tear secretions in rats and mice: the role of muscarinic acetylcholine receptors." Japanese Journal of Pharmacology. Link

  • FDA Pharmacology Review. (1999). "NDA 20-989 Evoxac (Cevimeline Hydrochloride) Capsules." Center for Drug Evaluation and Research. Link

  • TargetMol. "(-)-Cevimeline hydrochloride hemihydrate Chemical Properties and Biological Activity." Link

  • MedChemExpress. "Cevimeline (AF102B) Product Information and Protocols." Link

Sources

Method

Inducing Salivation in Animal Models with (-)-Cevimeline Hydrochloride Hemihydrate: An Application Note and Protocol

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing (-)-Cevimeline hydrochloride hemihydrate to induce salivation in animal m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing (-)-Cevimeline hydrochloride hemihydrate to induce salivation in animal models. This document emphasizes the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility.

Introduction: The Scientific Rationale for Employing Cevimeline

(-)-Cevimeline hydrochloride hemihydrate is a parasympathomimetic agent that functions as a selective agonist for muscarinic acetylcholine receptors, particularly the M3 subtype.[1][2][3] These receptors are densely expressed on the acinar cells of salivary glands and are the primary mediators of fluid and electrolyte secretion.[1][4] The activation of M3 receptors by cevimeline initiates a well-defined intracellular signaling cascade, making it a valuable pharmacological tool for studying salivary gland physiology and pathophysiology in vivo.

Cevimeline is preferred over other cholinomimetics like pilocarpine in certain research contexts due to its higher affinity for M3 receptors compared to other muscarinic receptor subtypes, potentially leading to a more targeted effect on salivation with a different side-effect profile.[2][5] Understanding the dose-dependent effects and optimal experimental conditions for cevimeline administration is crucial for modeling xerostomia (dry mouth) and for the preclinical evaluation of novel sialogogic therapies.

Mechanism of Action: The M3 Receptor Signaling Pathway

The induction of salivation by cevimeline is a direct consequence of its agonistic activity at the M3 muscarinic acetylcholine receptor. The binding of cevimeline to the M3 receptor, a G-protein coupled receptor (GPCR), triggers the following signaling cascade:

  • Gq/11 Protein Activation: The cevimeline-bound M3 receptor activates the heterotrimeric G-protein Gq/11.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates Protein Kinase C.

  • Ion Channel Modulation and Water Transport: The increase in intracellular Ca2+ and activation of PKC leads to the opening of ion channels on the apical and basolateral membranes of the acinar cells. This results in the efflux of chloride and bicarbonate ions into the acinar lumen, creating an osmotic gradient that drives the movement of water via aquaporin channels, ultimately producing saliva.

Diagram of the M3 Receptor Signaling Pathway in Salivary Gland Acinar Cells

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cevimeline (-)-Cevimeline M3R M3 Muscarinic Receptor Cevimeline->M3R Binds Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Saliva Saliva Secretion Ca2->Saliva Drives PKC->Saliva Leads to

Caption: Cevimeline-induced M3 receptor signaling cascade leading to salivation.

Pharmacokinetics and Dose-Response in Animal Models

The pharmacokinetic profile of cevimeline can vary between species. In rats and dogs, orally administered cevimeline is rapidly absorbed, with peak plasma concentrations reached within an hour. The bioavailability is approximately 50% in rats and 30% in dogs.[6]

The sialogogic effect of cevimeline is dose-dependent. The following table summarizes reported dose-response data in rodent models. It is imperative for researchers to perform a dose-response study within their specific animal strain and experimental conditions to determine the optimal dose for their research objectives.

Animal ModelAdministration RouteDose Range (mg/kg)Onset of ActionDuration of ActionKey ObservationsReference(s)
Rat Intraduodenal3 - 30~15-30 minutesUp to 120 minutes at higher dosesDose-dependent increase in salivary volume.[7]
Rat Intraperitoneal80 µmol/kg (~20 mg/kg)Slower onset than pilocarpineLonger duration than pilocarpineIncreased pressor response at higher doses.[5]
Mouse Intraduodenal3 - 30Not specifiedNot specifiedDose-dependent increase in saliva secretion.[7]

Experimental Protocol: Induction and Measurement of Salivation

This protocol provides a step-by-step guide for a typical study investigating cevimeline-induced salivation in rats. The principles can be adapted for other rodent models.

Materials
  • (-)-Cevimeline hydrochloride hemihydrate (CAS: 153504-70-2)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Animal scale

  • Oral gavage needles (for oral administration) or sterile syringes and needles (for parenteral administration)

  • Pre-weighed cotton swabs or absorbent sponges

  • Microcentrifuge tubes

  • Precision balance

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Heating pad to maintain body temperature

Preparation of Cevimeline Solution

Cevimeline hydrochloride hemihydrate is water-soluble. For oral gavage or parenteral administration, it is typically dissolved in sterile saline.

  • Calculate the required amount of cevimeline: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of cevimeline needed.

  • Prepare the stock solution: Dissolve the calculated amount of cevimeline in a known volume of sterile saline to achieve the desired concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of cevimeline in 10 mL of sterile saline.

  • Ensure complete dissolution: Vortex or gently agitate the solution until the cevimeline is completely dissolved.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.[8]

Experimental Workflow

Diagram of the Experimental Workflow for a Salivation Study

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (≥ 1 week) Fasting Fasting (e.g., 12 hours, water ad libitum) Acclimatization->Fasting Weighing Weigh Animal Fasting->Weighing Anesthesia Anesthetize Animal Weighing->Anesthesia Baseline Baseline Saliva Collection (Optional) Anesthesia->Baseline Recovery Animal Recovery Anesthesia->Recovery Administration Administer Cevimeline or Vehicle Baseline->Administration Collection Timed Saliva Collection (e.g., every 15 min for 1-2 hours) Administration->Collection Weigh_Swabs Weigh Wet Swabs Collection->Weigh_Swabs Calculate_Saliva Calculate Saliva Volume Weigh_Swabs->Calculate_Saliva Analysis Data Analysis Calculate_Saliva->Analysis

Caption: Step-by-step experimental workflow for a cevimeline-induced salivation study.

Step-by-Step Procedure
  • Animal Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment to minimize stress.

  • Fasting: To ensure an empty stomach for oral administration and to reduce variability, fast the animals overnight (e.g., 12 hours) with free access to water.

  • Animal Preparation:

    • Weigh each animal accurately on the day of the experiment to calculate the precise dose of cevimeline to be administered.

    • Anesthetize the animal using a consistent and appropriate method. Isoflurane is a common choice, but it's important to note that it can have a dose-dependent inhibitory effect on salivation. Therefore, maintaining a stable and minimal level of anesthesia is crucial.

    • Place the anesthetized animal on a heating pad to maintain its body temperature throughout the procedure.

  • Baseline Saliva Collection (Optional): Prior to cevimeline administration, collect baseline saliva to account for any spontaneous secretion.

  • Cevimeline Administration:

    • Oral Gavage: Administer the prepared cevimeline solution directly into the stomach using a gavage needle. Ensure the needle is inserted correctly to avoid tracheal administration.

    • Parenteral Injection (Intraperitoneal or Subcutaneous): Inject the cevimeline solution into the peritoneal cavity or subcutaneously.

  • Saliva Collection:

    • At predetermined time points after cevimeline administration (e.g., every 15 minutes for 1-2 hours), carefully place a pre-weighed cotton swab or absorbent sponge into the animal's oral cavity for a fixed duration (e.g., 30-60 seconds).

    • Ensure consistent placement of the swab to collect saliva from the same oral region in each animal.

    • Immediately after collection, place the wet swab back into its pre-weighed microcentrifuge tube.

  • Saliva Quantification:

    • Weigh the microcentrifuge tube containing the wet swab.

    • The weight of the collected saliva is the difference between the weight of the tube with the wet swab and the initial weight of the tube with the dry swab.

    • Assuming the density of saliva is approximately 1 g/mL, the weight in milligrams can be directly converted to volume in microliters.

  • Data Analysis:

    • Express the results as the total volume of saliva collected over time or as the salivary flow rate (µL/min).

    • Normalize the data to the animal's body weight (e.g., µL/g of body weight) to account for variations in animal size.

    • Perform statistical analysis to compare the effects of different doses of cevimeline and to compare with a vehicle-treated control group.

  • Animal Recovery: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-procedural care as per institutional guidelines.

Confounding Factors and Best Practices

  • Anesthesia: As mentioned, anesthetics can inhibit salivation. It is crucial to use a consistent anesthetic regimen and to maintain the lightest possible plane of anesthesia necessary for the procedure.

  • Stress: Animal handling and the experimental procedure itself can induce stress, which may affect salivary flow. Gentle handling and a calm experimental environment are essential.

  • Animal Strain and Sex: Different strains and sexes of rodents may exhibit variations in their response to sialogogues. It is important to report the specific strain and sex of the animals used in any study.

  • Hydration Status: Ensure that animals have free access to water before fasting to maintain normal hydration, which can influence saliva production.

  • Route of Administration: The route of administration will affect the pharmacokinetics of cevimeline and thus the onset and duration of its sialogogic effect. Be consistent with the chosen route within a study.

Safety and Side Effects in Animal Models

While cevimeline is a valuable tool, it is a systemically active cholinergic agonist and can produce a range of physiological effects beyond salivation. Researchers should be aware of potential side effects observed in animal models, which are generally dose-dependent and reflect the widespread distribution of muscarinic receptors. These can include:

  • Lacrimation (tearing)[9]

  • Diarrhea[2][9]

  • Tremors[9]

  • Increased sweating[2]

  • Mydriasis (pupil dilation)[9]

  • Cardiovascular effects (e.g., changes in blood pressure)[5]

It is essential to monitor animals closely for any signs of distress during and after the experiment. The chosen dose of cevimeline should be sufficient to induce a measurable salivatory response without causing excessive systemic side effects.

Conclusion

(-)-Cevimeline hydrochloride hemihydrate is a potent and selective M3 muscarinic receptor agonist that serves as a reliable tool for inducing salivation in animal models. By understanding its mechanism of action and adhering to carefully designed and controlled experimental protocols, researchers can obtain reproducible and meaningful data on salivary gland function. This guide provides a foundational framework for such studies, emphasizing the importance of methodological rigor and the consideration of potential confounding variables to ensure the scientific integrity of the findings.

References

  • Mukai, T., et al. (2012). Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats. Archives of Oral Biology, 57(10), 1333-1440.
  • Iga, Y., et al. (1998). (+/-)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride, hemihydrate (SNI-2011, cevimeline hydrochloride) induces saliva and tear secretions in rats and mice: the role of muscarinic acetylcholine receptors. Japanese Journal of Pharmacology, 78(3), 373-380.
  • Park, K., et al. (2001). Muscarinic acetylcholine receptor-stimulated phosphoinositide turnover in salivary gland cells. Journal of Biological Chemistry, 276(18), 14695-14700.
  • Fife, R. S., et al. (2002). Cevimeline for the treatment of xerostomia in patients with Sjögren's syndrome: a randomized, double-blind, placebo-controlled study.
  • Food and Drug Administration. (1999). NDA 20-989, Evoxac Pharmacology Review. [Link]

  • Matsui, M., et al. (2000). M3 muscarinic acetylcholine receptor knockout mice display urinary bladder dysfunction and reduced salivation. Proceedings of the National Academy of Sciences, 97(17), 9579-9584.
  • Yamada, M., et al. (2001). M3 muscarinic receptor knockout mice are deficient in parasympathetically stimulated salivation.
  • Gautam, D., et al. (2004). M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice. The Journal of Physiology, 558(2), 559-571.
  • Braga, M. A., et al. (2009). Comparison of the effects of pilocarpine and cevimeline on salivary flow. International Journal of Dental Hygiene, 7(2), 126-130.
  • Lee, R. J., et al. (2013). Muscarinic type 3 receptor induces cytoprotective signaling in salivary gland cells through epidermal growth factor receptor transactivation.
  • Aquoral. Understanding Cevimeline: Side Effects and Alternatives. [Link]

  • WebMD. Cevimeline (Evoxac): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • ResearchGate. Rat's Saliva collection? [Link]

  • Sato, K., et al. (2012). Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats. Archives of Oral Biology, 57(10), 1333-1440.
  • Stratech Scientific. Saliva Collection and Handling Advice. [Link]

  • Universiteit Leiden. Collection of saliva samples Protocol. [Link]

  • University of Iowa Hospitals & Clinics. Pilocarpine / Salagen® and Cevimeline / Evoxac® for Dry Mouth (Xerostomia). [Link]

  • World Journal of Pharmaceutical and Medical Research. (2019). FORMULATION AND EVALUATION OF CEVIMELINE HYDROCHLORIDE ORALLY DISSOLVING FILM FOR SJOGRENS SYNDROME BY OPTIMAL DESIGN. [Link]

Sources

Application

analytical methods for (-)-Cevimeline hydrochloride hemihydrate quantification

An Application Note and Protocol for the Analytical Quantification of (-)-Cevimeline Hydrochloride Hemihydrate Abstract (-)-Cevimeline hydrochloride hemihydrate is a muscarinic receptor agonist used for the treatment of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Quantification of (-)-Cevimeline Hydrochloride Hemihydrate

Abstract

(-)-Cevimeline hydrochloride hemihydrate is a muscarinic receptor agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] The accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This document provides a comprehensive guide to three robust analytical methods for the quantification of cevimeline: a high-performance liquid chromatography (HPLC) method for potency and purity assessment, a UV-Vis spectrophotometric method for rapid, routine analysis, and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for sensitive quantification in biological matrices. Furthermore, it outlines a protocol for forced degradation studies to establish a stability-indicating method, a critical requirement for regulatory submissions.

Introduction to (-)-Cevimeline Hydrochloride Hemihydrate

Cevimeline is a cholinergic agent that acts as a selective agonist for muscarinic M1 and M3 receptors.[2] Its primary clinical application is to stimulate salivary gland secretion, thereby alleviating the symptoms of dry mouth in patients with Sjögren's syndrome.[1] The molecule possesses a quinuclidine core structure and exists as a hydrochloride hemihydrate salt to enhance its stability and solubility.[3][4]

Given its therapeutic importance, the development of reliable analytical methods is essential for various applications, including:

  • Quality Control: To determine the potency of the bulk drug substance and the content uniformity of finished pharmaceutical products.

  • Stability Testing: To assess the degradation profile of the drug under various environmental conditions and establish a shelf-life.[5]

  • Pharmacokinetic (PK) Studies: To measure drug concentrations in biological fluids like plasma or serum, which is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

This guide explains the causality behind experimental choices, providing field-proven insights grounded in authoritative pharmacopeial and regulatory standards.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of robust method development.

PropertyValueSource
Chemical Name(±)-cis-2-Methylspiro[1,3-oxathiolane-5,3′-quinuclidine] hydrochloride, hemihydrate[7]
Molecular FormulaC₁₀H₁₇NOS·HCl·½H₂O[3]
Molecular Weight244.78 g/mol [3]
CAS Number153504-70-2[1]
AppearanceWhite to tan powder[8]
SolubilitySoluble in water (≥25 mg/mL)[8]

Method 1: Stability-Indicating HPLC for Potency and Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the potency and purity of pharmaceutical compounds due to its high resolution and sensitivity. The method detailed here is based on the United States Pharmacopeia (USP) monograph for Cevimeline Hydrochloride, ensuring its authoritativeness and regulatory acceptance.[9] This reversed-phase HPLC method is designed to separate cevimeline from its potential impurities and degradation products, making it a stability-indicating method (SIM).

Principle of the Method

This method employs reversed-phase chromatography, where the stationary phase (e.g., C18) is nonpolar and the mobile phase is polar. Cevimeline, being a moderately polar compound, is retained on the column and then eluted by a gradient of an organic solvent (acetonitrile) and an aqueous buffer containing an ion-pairing agent (sodium 1-hexanesulfonate). The ion-pairing agent is crucial as it forms a neutral complex with the positively charged cevimeline molecule, improving peak shape and retention on the nonpolar stationary phase. Detection is performed using a UV detector.

Experimental Protocol

Reagents and Materials:

  • Cevimeline Hydrochloride Reference Standard (USP RS)[3]

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Sodium 1-hexanesulfonate monohydrate (HPLC grade)

  • Purified water (18.2 MΩ·cm)

Chromatographic Conditions (as per USP Monograph): [9]

ParameterSpecification
ColumnL1 packing (e.g., C18), 2.1-mm × 5-cm; 1.7-µm packing size
DetectorUV, wavelength as specified in the monograph
Flow RateAs specified in the monograph
Injection VolumeAs specified in the monograph
Column TemperatureAs specified in the monograph
Mobile Phase
Solution A1.0 mL of phosphoric acid and 1.0 g of sodium 1-hexanesulfonate monohydrate per liter of water.
Solution B1.0 mL of phosphoric acid per liter of acetonitrile.
GradientA time-based gradient program transitioning between Solution A and Solution B.
DiluentAcetonitrile and water (50:50)

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve USP Cevimeline Hydrochloride RS in the Diluent to obtain a final concentration of 0.2 mg/mL. Sonication may be used to aid dissolution.[9]

  • Sample Solution Preparation: Prepare the sample solution (from bulk drug or finished product) in the Diluent to achieve a nominal concentration of 0.2 mg/mL of cevimeline hydrochloride. Sonicate and filter through a 0.45 µm syringe filter if necessary.[9]

  • System Suitability: Prepare a system suitability solution containing both cevimeline hydrochloride and its trans-isomer (USP Cevimeline trans-Isomer RS) to verify resolution and other critical chromatographic parameters as defined in the USP monograph.[7]

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Quantification: Calculate the amount of cevimeline hydrochloride in the sample by comparing the peak area of the analyte in the sample solution to the peak area in the standard solution.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase (A & B) hplc HPLC System (Gradient Elution) prep_mobile->hplc prep_std Standard Solution (0.2 mg/mL) prep_std->hplc prep_sample Sample Solution (0.2 mg/mL) prep_sample->hplc detection UV Detection hplc->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration calculation Calculate Potency & Impurities integration->calculation UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_cal Calibration Standards (10-60 µg/mL) measure_cal Measure Absorbance (Standards) prep_cal->measure_cal prep_sample Sample Solution measure_sample Measure Absorbance (Sample) prep_sample->measure_sample spectro Spectrophotometer (λmax = 206.5 nm) spectro->measure_cal spectro->measure_sample plot_curve Plot Calibration Curve measure_cal->plot_curve calc_conc Calculate Sample Concentration measure_sample->calc_conc plot_curve->calc_conc LCMS_Workflow sample Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Fast Gradient) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Area Ratio vs. Cal Curve) ms_detection->data_analysis result Final Concentration (ng/mL) data_analysis->result Forced_Degradation cluster_stress Stress Conditions (ICH Q1A/Q1B) api Cevimeline API (Solution & Solid State) acid Acidic (HCl, Heat) api->acid base Basic (NaOH) api->base oxidation Oxidative (H₂O₂) api->oxidation thermal Thermal (Dry Heat) api->thermal photo Photolytic (Light/UV) api->photo analysis Analyze Stressed Samples via Validated HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity, Resolution, and Mass Balance analysis->evaluation sim Method Confirmed as Stability-Indicating evaluation->sim

Sources

Method

(-)-Cevimeline hydrochloride hemihydrate for studying muscarinic receptor function

An In-Depth Technical Guide to Utilizing (-)-Cevimeline Hydrochloride Hemihydrate for the Functional Study of Muscarinic Receptors Authored by: A Senior Application Scientist This document provides a comprehensive guide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Utilizing (-)-Cevimeline Hydrochloride Hemihydrate for the Functional Study of Muscarinic Receptors

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (-)-Cevimeline hydrochloride hemihydrate as a selective agonist for the study of muscarinic acetylcholine receptor (mAChR) function. This guide integrates established scientific principles with detailed, field-proven protocols to ensure experimental robustness and data integrity.

Introduction: Why Cevimeline is a Valuable Tool

(-)-Cevimeline hydrochloride hemihydrate is a quinuclidine derivative of acetylcholine that functions as a cholinergic agonist.[1] Clinically, it is recognized for its therapeutic use in treating xerostomia (dry mouth) associated with Sjögren's syndrome by stimulating salivary secretions.[2][3] For the research scientist, cevimeline's value lies in its notable selectivity for specific muscarinic receptor subtypes, making it a powerful pharmacological tool to dissect the complex signaling pathways governed by these receptors.[4]

Unlike pan-muscarinic agonists such as acetylcholine or carbachol, which activate all five receptor subtypes and can produce a broad and often confounding range of physiological responses, cevimeline offers a more targeted approach.[4] Its preferential activation of M1 and M3 receptors allows for the specific investigation of pathways involved in cognition, glandular secretion, and smooth muscle contraction, while minimizing the confounding activation of M2 and M4 receptors, which are primarily involved in cardiac inhibition and central nervous system neuromodulation.[5][6]

Scientific Foundation: Mechanism of Action and Receptor Selectivity

Muscarinic acetylcholine receptors are members of the G-protein-coupled receptor (GPCR) superfamily and are classified into five subtypes (M1-M5). These subtypes are broadly divided into two functional categories based on their G-protein coupling.[6]

  • M1, M3, and M5 Receptors: These receptors preferentially couple to G-proteins of the Gq/11 family.[7] Agonist binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8]

  • M2 and M4 Receptors: These receptors couple to G-proteins of the Gi/o family.[6] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[9] The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[6]

Cevimeline's utility stems from its distinct selectivity profile across these subtypes. It is a potent agonist at M1 and M3 receptors, with significantly lower efficacy at M2 and M4 receptors.[5]

Quantitative Data: Cevimeline Receptor Selectivity

The following table summarizes the functional potency (EC50) of cevimeline at each of the human muscarinic receptor subtypes, demonstrating its preference for M1 and M3.

Receptor SubtypeG-Protein CouplingCevimeline EC50 (μM)Relative Selectivity vs. M1
M1 Gq/110.0231 (Reference)
M2 Gi/o1.04~45-fold lower
M3 Gq/110.048~2-fold lower
M4 Gi/o1.31~57-fold lower
M5 Gq/110.063~3-fold lower
Data synthesized from Heinrich et al., as cited in reference[5].

Visualizing the Signaling Pathways

Understanding the downstream consequences of receptor activation is critical for experimental design. The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.

Gq_pathway M1/M3/M5 (Gq/11-Coupled) Signaling Pathway Cevimeline Cevimeline Receptor M1/M3 Receptor Cevimeline->Receptor Gq Gq/11 (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca2+]i ER->Ca Releases Ca2+ Response Cellular Response (e.g., Secretion, Contraction) Ca->Response PKC->Response

Gq/11-Coupled Signaling Pathway

Gi_pathway M2/M4 (Gi/o-Coupled) Signaling Pathway Agonist Agonist (e.g., ACh) Receptor M2/M4 Receptor Agonist->Receptor Gi Gi/o (αi, β, γ subunits) Receptor->Gi AC Adenylyl Cyclase (AC) Gi->AC αi inhibits GIRK GIRK Channel Gi->GIRK βγ activates ATP ATP cAMP ↓ cAMP ATP->AC Substrate PKA Protein Kinase A (PKA) Activity ↓ cAMP->PKA K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux

Gi/o-Coupled Signaling Pathway

Experimental Protocols: A Step-by-Step Guide

Protocol 1: In Vitro Characterization using Calcium Mobilization Assay (M1/M3 Receptors)

This protocol determines the functional potency (EC50) of cevimeline in a cell line stably expressing a Gq-coupled muscarinic receptor subtype (e.g., M1 or M3). The principle relies on measuring the increase in intracellular calcium following receptor activation.[9]

A. Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably transfected with human M1 or M3 muscarinic receptor cDNA.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • (-)-Cevimeline hydrochloride hemihydrate: Stock solution (10 mM in DMSO or sterile water).[10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: To prevent dye leakage from cells.

  • Positive Control: Acetylcholine or Carbachol.

  • Antagonist (for validation): Atropine or Pirenzepine (for M1).

  • Instrumentation: Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

B. Experimental Workflow Diagram

workflow A 1. Cell Seeding Seed cells in a 96-well plate and grow to confluence. B 2. Dye Loading Incubate cells with a calcium- sensitive dye (e.g., Fluo-4 AM). A->B C 3. Compound Preparation Prepare serial dilutions of Cevimeline in assay buffer. B->C D 4. Fluorescence Measurement Place plate in reader. Measure baseline fluorescence. C->D E 5. Compound Addition Inject Cevimeline dilutions and measure fluorescence change over time. D->E F 6. Data Analysis Calculate ΔRFU and plot dose-response curve to find EC50. E->F

Calcium Mobilization Assay Workflow

C. Step-by-Step Methodology

  • Cell Plating: Seed the transfected cells into a black-walled, clear-bottom 96-well microplate at a density that will yield a 90-100% confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO2.

  • Compound Plate Preparation: Prepare a serial dilution of (-)-Cevimeline hydrochloride hemihydrate in assay buffer. A typical concentration range would be from 10 µM down to 1 pM. Also prepare solutions for the positive control and a vehicle-only control.

  • Dye Loading:

    • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting this mixture into the assay buffer (containing probenecid) to a final working concentration (e.g., 2-4 µM Fluo-4 AM).

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Assay Execution:

    • After incubation, wash the cells gently with 100 µL of assay buffer to remove excess dye. Leave a final volume of 100 µL in each well.

    • Place the cell plate and the compound plate into the fluorescence plate reader. Allow the plates to equilibrate to the reading temperature (typically 37°C).

    • Set the instrument to measure fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Program the instrument to automatically inject 25 µL from the compound plate into the cell plate.

    • Immediately begin measuring the fluorescence response for 2-3 minutes.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the vehicle control (0%) and the maximal response of the positive control (100%).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

D. Self-Validation and Controls

  • Positive Control: A full agonist like acetylcholine should yield a robust, sigmoidal dose-response curve.

  • Negative Control: The vehicle (assay buffer) should produce no significant change in fluorescence.

  • Antagonist Confirmation: Pre-incubating the cells with a known muscarinic antagonist (e.g., 1 µM atropine) for 15-20 minutes before adding cevimeline should abolish or significantly right-shift the dose-response curve, confirming the response is receptor-mediated.

Protocol 2: Ex Vivo Functional Assessment using Guinea Pig Ileum Contraction

This classic organ bath protocol assesses the contractile effect of cevimeline, which is primarily mediated by M3 receptors on smooth muscle.[8][10]

A. Materials and Reagents

  • Tissue: Freshly isolated guinea pig ileum.

  • Physiological Salt Solution: Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11), gassed with 95% O2 / 5% CO2.

  • (-)-Cevimeline hydrochloride hemihydrate: 10 mM stock solution.

  • Equipment: Organ bath system with temperature control (37°C), aeration, isometric force transducer, and data acquisition system.

B. Step-by-Step Methodology

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care protocols.

    • Isolate a segment of the terminal ileum and place it in cold, gassed Krebs solution.

    • Gently flush the lumen to remove contents.

    • Cut the ileum into 2-3 cm segments.

  • Mounting:

    • Suspend each ileum segment vertically in an organ bath chamber (10-20 mL volume) containing gassed Krebs solution at 37°C.

    • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer using silk thread.

  • Equilibration:

    • Apply a resting tension of approximately 1 gram (10 mN) to the tissue.

    • Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs solution every 15 minutes.

  • Experimental Procedure:

    • After equilibration, record a stable baseline tension.

    • Add cevimeline to the bath in a cumulative, concentration-dependent manner. Start with a low concentration (e.g., 10 nM) and increase in half-log increments until a maximal contraction is observed.

    • Allow the response to each concentration to stabilize before adding the next.

  • Data Analysis:

    • Measure the peak tension (in grams or millinewtons) developed at each concentration of cevimeline.

    • Express the contraction as a percentage of the maximal response obtained.

    • Plot the percent contraction against the log concentration of cevimeline and fit to a four-parameter logistic equation to determine the EC50 and Emax.

Protocol 3: In Vivo Sialorrhea (Salivation) Assay in Rats

This protocol provides a functional, whole-animal readout of M3 receptor activation in the salivary glands.[4][10]

A. Materials and Reagents

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g).

  • Anesthetic: Urethane or a similar long-acting anesthetic.

  • (-)-Cevimeline hydrochloride hemihydrate: Prepare fresh for injection in sterile saline.

  • Pilocarpine: Positive control.

  • Collection tubes/swabs: Pre-weighed cotton swabs or microcentrifuge tubes.

B. Step-by-Step Methodology

  • Animal Preparation:

    • Fast the rats overnight with free access to water to minimize stomach contents.

    • Anesthetize the rat (e.g., urethane 1.2 g/kg, intraperitoneal injection). Ensure a stable plane of anesthesia is reached.

    • Place the rat on a heated pad to maintain body temperature.

  • Saliva Collection Setup:

    • Carefully place a pre-weighed cotton ball or swab into the rat's mouth. Be careful not to cause irritation.

  • Drug Administration:

    • Administer a single dose of cevimeline (e.g., 3-30 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[10] A vehicle control group (saline) and a positive control group (pilocarpine) should be run in parallel.

  • Sample Collection:

    • Collect saliva by removing and replacing the cotton swab at set time intervals (e.g., every 15 minutes for 1-2 hours).

  • Quantification:

    • Immediately weigh the wet cotton swab.

    • The amount of saliva secreted is the difference between the wet weight and the initial dry weight of the swab.

    • Plot the cumulative saliva secretion over time for each treatment group.

Concluding Remarks

(-)-Cevimeline hydrochloride hemihydrate is a validated and selective agonist for probing the function of M1 and M3 muscarinic receptors. Its favorable pharmacokinetic profile and well-characterized selectivity make it an indispensable tool for both in vitro and in vivo research.[5][11] By employing the robust protocols outlined in this guide, researchers can confidently investigate the physiological roles of these important receptors in a variety of biological systems.

References

  • Iida, H., et al. (2020). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. Pharmaceuticals, 13(10), 304. [Link]

  • Wikipedia. (n.d.). Cevimeline. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wess, J. (2004). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 101(37), 13339-13340. [Link]

  • Sanders, K. M. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(5), G839-G843. [Link]

  • National Center for Biotechnology Information. (n.d.). Cevimeline. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Drugs.com. (2025). Cevimeline Monograph for Professionals. Drugs.com. Retrieved from [Link]

  • Takeda, M., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 325(5), F641-F651. [Link]

  • MIMS. (n.d.). Cevimeline: Uses & Dosage. MIMS Philippines. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Biolabs. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Cevimeline Hydrochloride?. Patsnap Synapse. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cevimeline – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Medscape. (2002). Review of the Pharmacological Properties and Clinical Usefulness of Muscarinic Agonists for Xerostomia in Patients With Sjogren's Syndrome. Medscape. Retrieved from [Link]

  • Medscape. (2002). Review of the Pharmacological Properties and Clinical Usefulness of Muscarinic Agonists for Xerostomia in Patients With Sjogren's Syndrome. Medscape. Retrieved from [Link]

  • Bymaster, F. P., et al. (2009). Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(3), 297-311. [Link]

  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

  • FPnotebook. (2026). Muscarinic Agonist. FPnotebook.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Cevimeline. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Retrieved from [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. Retrieved from [Link]

  • YouTube. (n.d.). Dot Language Graphviz. YouTube. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2024). Effect of cevimeline and different concentration of gum arabic on parotid salivary gland function in methotrexate-induced xerostomia: a comparative study. BMC Oral Health, 24(1), 743. [Link]

  • Graphviz. (2024). DOT Language. Graphviz. Retrieved from [Link]

  • Nakamura, H., et al. (2004). Cevimeline gargle for the treatment of xerostomia in patients with Sjögren's syndrome. Annals of the Rheumatic Diseases, 63(7), 886-887. [Link]

  • EECS at Berkeley. (2013). Let's Draw a Graph: An Introduction with Graphviz. EECS at Berkeley. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023147318A2 - Aqueous cevimeline compositions and methods of use. Google Patents.
  • Graphviz. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • New Drug Approvals. (2019). Cevimeline, セビメリン. New Drug Approvals. Retrieved from [Link]

  • Eglen, R. M., et al. (2000). Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System. Journal of Medicinal Chemistry, 43(23), 4285-4301. [Link]

  • IOVS. (2024). Shared binding modes of M3 muscarinic agonists and antagonists may incentivize development of novel IOP-reducing drugs. Investigative Ophthalmology & Visual Science, 65(8), 4381. [Link]

  • University of Iowa Hospitals & Clinics. (2023). Pilocarpine / Salagen® and Cevimeline / Evoxac® for Dry Mouth (Xerostomia). Iowa Head and Neck Protocols. Retrieved from [Link]

  • PubMed. (n.d.). Cevimeline. PubMed. Retrieved from [Link]

  • Myslivecek, J. (2023). Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System with a Special Focus on the Selectivity for M1 and M2 Muscarinic Receptors: Specific Protocol for M1 Muscarinic Receptors Labeling. Methods in Molecular Biology, 2534, 15-28. [Link]

Sources

Application

Application Note: (-)-Cevimeline Hydrochloride Hemihydrate for Cholinergic Pathway Investigation

Abstract & Introduction (-)-Cevimeline hydrochloride hemihydrate is a rigid, quinuclidine-based analogue of acetylcholine. Unlike flexible cholinergic agonists (e.g., acetylcholine, carbachol), Cevimeline possesses a con...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(-)-Cevimeline hydrochloride hemihydrate is a rigid, quinuclidine-based analogue of acetylcholine. Unlike flexible cholinergic agonists (e.g., acetylcholine, carbachol), Cevimeline possesses a conformationally restricted structure that confers high selectivity for M1 (cortical/glandular) and M3 (glandular/smooth muscle) muscarinic receptors, with significantly reduced affinity for M2 (cardiac) and M4 receptors.

This selectivity profile makes Cevimeline the "gold standard" probe for dissecting Gq-coupled cholinergic pathways without triggering the profound bradycardia associated with non-selective agonists like pilocarpine. This guide details the protocols for utilizing Cevimeline in cellular calcium mobilization assays and in vivo secretory models.

Key Chemical Properties[1][2][3][4][5][6][7]
  • CAS Number: 153504-70-2 (Hemihydrate form)

  • Molecular Formula:

    
    
    
  • Solubility: Highly soluble in water (>200 mg/mL), ethanol, and DMSO.

  • Stability: Hygroscopic; store desicated at -20°C. Protect stock solutions from light.

Pharmacological Profile & Mechanism[2][3][5][7][8][9][10][11][12][13]

Cevimeline acts as an orthosteric agonist. Upon binding, it induces a conformational change in the M1/M3 receptor, coupling it to the


 protein.[1] This triggers the canonical Phospholipase C (PLC) cascade, resulting in the hydrolysis of 

into

and Diacylglycerol (DAG).

binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid efflux of intracellular calcium (

).
Receptor Selectivity Data
Receptor SubtypePrimary TissueAffinity (

/

)
Physiological Outcome
M1 Cortex, Hippocampus, Salivary GlandsHigh (~20-30 nM) Cognitive enhancement, enzyme secretion
M3 Salivary/Lachrymal Glands, Smooth MuscleHigh (~40-50 nM) Fluid secretion, smooth muscle contraction
M2 Heart (SA Node)Low (>1000 nM)Minimal bradycardia (Safety advantage)
M4 StriatumLowMinimal motor side effects
Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by Cevimeline.

Cevimeline_Signaling Cevimeline (-)-Cevimeline Receptor M1 / M3 Receptor (GPCR) Cevimeline->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG (PKC Activation) PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Physiological Response (Secretion / Cognition) Ca->Response Signaling

Figure 1: Cevimeline-induced Gq/11 signaling cascade leading to intracellular calcium mobilization.

Protocol A: In Vitro Calcium Mobilization Assay

This protocol quantifies the functional potency of Cevimeline using ratiometric calcium imaging (Fura-2 AM) in CHO-M1/M3 transfected cells or primary salivary acinar cells.

Materials
  • Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4.

  • Dye: Fura-2 AM (dissolved in DMSO to 1 mM stock).

  • Compound: (-)-Cevimeline HCl hemihydrate (10 mM stock in water).

  • Controls: Carbachol (Positive Control), Atropine (Negative Control).

Experimental Workflow
  • Cell Preparation:

    • Seed cells on poly-D-lysine coated glass coverslips or black-walled 96-well plates.

    • Grow to 80-90% confluence.

  • Dye Loading:

    • Wash cells 2x with HBSS.

    • Incubate with 2-5 µM Fura-2 AM + 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

    • Note: Pluronic helps disperse the hydrophobic dye.

  • De-esterification:

    • Wash cells 3x with HBSS to remove extracellular dye.

    • Incubate in fresh HBSS for 20 minutes at RT to allow intracellular esterases to cleave the AM group (trapping the dye).

  • Baseline Acquisition:

    • Place on microscope stage or plate reader.

    • Excitation: Alternating 340 nm (Ca-bound) and 380 nm (Ca-free).[2][3] Emission: 510 nm.[2][3]

    • Record baseline for 60 seconds.

  • Agonist Challenge:

    • Add Cevimeline.[4][5][6][7][8][9][10][11][12] Recommended Dose Response Range:

      
       M to 
      
      
      
      M (1 nM - 100 µM).
    • Target EC50: Expect ~20-50 nM.

  • Data Analysis:

    • Calculate the Ratio (

      
      ).[2]
      
    • Plot Peak

      
       vs. Log[Concentration].
      
Validation Check (Self-Correcting Step)
  • Specificity Check: Pre-incubate a subset of wells with 1 µM Atropine for 10 minutes. Subsequent addition of Cevimeline (10 µM) should yield zero calcium flux. If flux occurs, the response is non-muscarinic (false positive).

Protocol B: In Vivo Sialagogue (Salivation) Assay

This protocol measures the systemic efficacy of Cevimeline in inducing salivation, a standard model for Sjögren’s syndrome therapeutics.

Experimental Design
  • Subjects: Male ICR Mice (25-30g) or Sprague-Dawley Rats (200-250g).

  • Group Size: n=6-8 per dose.

  • Fasting: Fast animals for 12-16 hours prior to experiment (water ad libitum) to reduce food interference.

Dosing Strategy[4][13][18]
  • Vehicle: Saline (0.9% NaCl).

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Dose Range:

    • Low: 3 mg/kg

    • Optimal: 10 - 30 mg/kg

    • High: 60 mg/kg (Check for toxicity/tremors)

Step-by-Step Workflow

InVivo_Protocol Acclimatization 1. Fasting (12-16h) Anesthesia 2. Anesthesia (Pentobarbital/Isoflurane) Acclimatization->Anesthesia Dosing 3. Administer Cevimeline (10-30 mg/kg i.p.) Anesthesia->Dosing Collection 4. Saliva Collection (Cotton ball / Capillary) Dosing->Collection Start T=0 Measurement 5. Gravimetric Analysis (mg saliva / g body weight) Collection->Measurement Every 10-15 min

Figure 2: Workflow for in vivo quantification of sialagogue activity.

  • Anesthesia: Lightly anesthetize mice (e.g., Pentobarbital 50 mg/kg i.p.) to facilitate collection. Note: Deep anesthesia may suppress neural parasympathetic drive; maintain light plane.

  • Administration: Inject Cevimeline.

  • Collection:

    • Method A (Cotton Ball): Pre-weigh a cotton ball. Insert into the animal's oral cavity for fixed intervals (e.g., 0-15 min, 15-30 min). Weigh immediately after removal to prevent evaporation.

    • Method B (Capillary): Place calibrated micropipette at the duct opening (more difficult, requires skill).

  • Quantification:

    • Saliva Secretion (mg) = Weight (post) - Weight (pre).

    • Normalize to body weight.

Expected Results & Interpretation
  • Cevimeline vs. Pilocarpine: Cevimeline typically shows a slower onset (peak ~60 min) but a longer duration of action compared to Pilocarpine (peak ~30 min, rapid drop-off).

  • Side Effects: Monitor for excessive tremors or diarrhea (signs of overdose).

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Low Calcium Signal (In Vitro) Incomplete dye hydrolysisEnsure 20-30 min incubation in dye-free buffer after loading.
High Background Fluorescence Extracellular dye remainingIncrease wash steps (3x) with HBSS + 0.1% BSA.
Variable In Vivo Response Anesthesia depthDeep anesthesia inhibits secretomotor firing. Titrate anesthesia or use conscious restraint if ethical approval permits.
Compound Precipitation High concentration stocksCevimeline HCl is soluble, but ensure stock is <100 mM in water. Do not freeze/thaw repeatedly.

References

  • Selectivity Profile: Nakashima, M., et al. (1994). Comparative muscarinic activities of the novel agonist, SNI-2011, and its enantiomers. General Pharmacology.[8]

  • Mechanism of Action: Iwabuchi, Y., & Masuhara, T. (2002). Effects of cevimeline on salivary secretion and intracellular Ca2+ mobilization in rat parotid acinar cells. Japanese Journal of Pharmacology.

  • In Vivo Efficacy: Kondo, Y., et al. (2011). Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats.[7] Archives of Oral Biology.[7]

  • Clinical Context (Sjögren's): Petrone, D., et al. (2002). A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome. Arthritis & Rheumatism.

  • Calcium Imaging Protocols: Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry.

Sources

Method

Mechanistic Interrogation of Muscarinic Signaling: A Guide to (-)-Cevimeline Hydrochloride Hemihydrate

[1] Abstract & Strategic Overview This application note details the experimental utility of (-)-Cevimeline hydrochloride hemihydrate , a rigid analogue of acetylcholine with high selectivity for M1 and M3 muscarinic rece...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

This application note details the experimental utility of (-)-Cevimeline hydrochloride hemihydrate , a rigid analogue of acetylcholine with high selectivity for M1 and M3 muscarinic receptors.[1] Unlike non-selective agonists (e.g., carbachol) or hydrolytically unstable compounds (e.g., acetylcholine), Cevimeline offers a unique combination of metabolic stability and receptor subtype specificity (M1/M3 > M2/M4/M5).

This guide is designed for researchers investigating Gq-protein coupled receptor (GPCR) signaling, specifically the PLC-


-

pathway and downstream MAPK/ERK phosphorylation.[1] We provide validated protocols for calcium mobilization, kinase activation, and functional secretion assays, emphasizing the physicochemical properties of the hemihydrate salt form that influence experimental reproducibility.

Chemical Identity & Preparation

The "hemihydrate" designation is critical for accurate molarity calculations. The hydrochloride salt improves water solubility, while the hemihydrate crystal lattice enhances stability against hygroscopicity compared to the anhydrous free base.

PropertySpecification
Chemical Name cis-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride hemihydrate
Formula

Molecular Weight 244.78 g/mol (Note: Use this value for Molarity calc.)[1][2]
Solubility Water (>40 mg/mL), DMSO (>40 mg/mL), Ethanol
Receptor Affinity M1 (

nM), M3 (

nM)
Storage Solid: -20°C (Desiccated).[1] Solution: -80°C (Avoid freeze-thaw).
Preparation Protocol:
  • Stock Solution (100 mM): Dissolve 24.48 mg of Cevimeline HCl hemihydrate in 1.0 mL of sterile, nuclease-free water or anhydrous DMSO.

  • Working Solution: Dilute to 10–100 µM in assay buffer immediately prior to use.

    • Expert Tip: Aqueous solutions are acidic (pH ~4.6–5.6).[1] Ensure your assay buffer (e.g., HEPES or Krebs-Ringer) has sufficient buffering capacity to maintain physiological pH (7.[1]4) upon addition.

Mechanism of Action: The Gq-Signaling Cascade

Cevimeline acts as an orthosteric agonist.[1] Upon binding M1 (neuronal/glandular) or M3 (glandular/smooth muscle) receptors, it induces a conformational change that catalyzes the exchange of GDP for GTP on the G


q subunit. This triggers the canonical Phospholipase C (PLC) pathway.[1]
Pathway Visualization

G cluster_second_messengers Second Messengers Cevimeline (-)-Cevimeline (Ligand) M1_M3 M1 / M3 Receptor (GPCR) Cevimeline->M1_M3 Binding Gq Gαq Protein M1_M3->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 (Membrane Lipid) PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (ER Membrane) IP3->IP3R Binds PKC PKC Activation DAG->PKC Recruits Ca_Store ER Ca2+ Store IP3R->Ca_Store Opens Channel Ca_Cyto Cytosolic Ca2+ (Flux) Ca_Store->Ca_Cyto Release Ca_Cyto->PKC Co-activates Response Physiological Output (Secretion/Differentiation) Ca_Cyto->Response Exocytosis ERK ERK1/2 Phosphorylation PKC->ERK Signaling Cascade ERK->Response Transcription

Figure 1: The Gq-coupled signal transduction pathway activated by Cevimeline, leading to calcium mobilization and downstream kinase activation.[1]

Experimental Protocols

Protocol A: Intracellular Calcium Mobilization Assay

Objective: Quantify real-time Gq activation via cytosolic


 flux.[1]
System:  Ratiometric Fura-2 AM (preferred for absolute quantification) or Fluo-4 AM (high throughput).[1]

Reagents Required:

  • Loading Buffer: HBSS + 20 mM HEPES + 0.1% BSA (pH 7.4).[1]

  • Dye: Fura-2 AM (Stock 1 mM in DMSO).[1]

  • Inhibitor: Probenecid (2.5 mM) to prevent dye leakage.[1]

Step-by-Step Methodology:

  • Cell Preparation: Seed M3-expressing cells (e.g., HSG or CHO-M3) in 96-well black/clear-bottom plates (30,000 cells/well). Incubate 24h.

  • Dye Loading:

    • Wash cells 1x with Loading Buffer.[1]

    • Incubate with 2 µM Fura-2 AM + 2.5 mM Probenecid in Loading Buffer for 45 min at 37°C in dark.

  • De-esterification: Wash cells 2x with warm buffer. Incubate 20 min in dye-free buffer to allow complete hydrolysis of AM esters.

  • Baseline Acquisition: Place plate in reader (e.g., FlexStation or FLIPR).[1] Measure baseline fluorescence (Ex 340/380 nm, Em 510 nm) for 30 seconds.

  • Stimulation:

    • Inject (-)-Cevimeline (Final conc: 10 nM – 100 µM).[1]

    • Control: Use Carbachol (10 µM) as positive control; Atropine (1 µM) pre-incubation as negative control.[1]

  • Data Analysis: Calculate the 340/380 ratio. Plot

    
     (Peak - Baseline) vs. Log[Cevimeline] to determine 
    
    
    
    .[1]
Protocol B: Phospho-ERK1/2 Western Blot

Objective: Assess downstream MAPK pathway activation.[1][3] Critical Insight: M1/M3 signaling activates ERK via PKC-dependent and transactivation pathways.[1] Kinetic profiling is essential as phosphorylation is transient.[1]

Step-by-Step Methodology:

  • Starvation: Culture cells to 80% confluence. Switch to serum-free medium for 16–24 hours.[1] Why? Serum contains growth factors that elevate basal p-ERK, masking the Cevimeline effect.

  • Stimulation:

    • Treat cells with 100 µM Cevimeline for defined time points: 0, 5, 15, 30, and 60 minutes.

    • Terminate reaction by rapid aspiration and addition of ice-cold RIPA buffer (+ Phosphatase Inhibitor Cocktail).[1]

  • Lysis & Clarification: Scrape cells, sonicate (3x 5 sec), and centrifuge at 14,000 x g for 10 min at 4°C.

  • Immunoblotting:

    • Load 20-30 µg protein/lane on 10% SDS-PAGE.[1]

    • Transfer to PVDF membrane.[1][4]

    • Primary Ab: Anti-Phospho-ERK1/2 (Thr202/Tyr204) [1:1000].[1] Incubate overnight at 4°C.

    • Normalization: Strip membrane and re-probe with Anti-Total ERK1/2.[1]

  • Quantification: Densitometry (ImageJ). Calculate Ratio:

    
    .
    
Protocol C: Functional Amylase Secretion (Ex Vivo)

Objective: Validate physiological efficacy using parotid tissue (Gold Standard for Sjogren's research).

Step-by-Step Methodology:

  • Tissue Prep: Dissect parotid glands from male Wistar rats.[1] Minces tissue into ~1

    
     fragments.[1]
    
  • Equilibration: Wash fragments in Krebs-Ringer-HEPES (KRH) buffer. Incubate for 30 min at 37°C with oxygenation.

  • Release Assay:

    • Aliquot tissue into tubes containing 1 mL KRH.

    • Add (-)-Cevimeline (0.1 – 100 µM).[1][5]

    • Incubate for 30 minutes in shaking water bath.

  • Detection:

    • Centrifuge tubes (1000 x g, 2 min). Collect supernatant.

    • Assay supernatant for amylase activity using a colorimetric substrate (e.g., 2-chloro-4-nitrophenyl-

      
      -D-maltotrioside).[1]
      
  • Normalization: Lyse remaining tissue pellet. Express results as % Total Amylase Released .

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Ca2+ Signal Incomplete dye hydrolysisEnsure the 20-min post-load incubation (Step A.3) is performed.
High Basal p-ERK Insufficient starvationIncrease serum-starvation time to 24h; ensure wash steps remove all serum.
Precipitation High concentration in aqueous bufferCevimeline HCl is soluble, but avoid freezing 100 mM aqueous stocks repeatedly.[1] Aliquot single-use stocks.[1]
No Response (M3) Receptor desensitizationM3 receptors internalize rapidly.[1] Ensure cells are not "over-passaged" and avoid pre-exposure to agonists.[1]

References

  • PubChem. Cevimeline | C10H17NOS.[1][6] National Library of Medicine.[1] Link

  • Heinrich, J. N., et al. (2002).[1] Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic agonists. European Journal of Pharmacology. (Demonstrates M1/M3 selectivity profile).

  • DrugBank. Cevimeline: Pharmacology and Mechanism of Action. Link[1]

  • Chambers, M. S., et al. (2007).[1][7] Cevimeline for the treatment of postirradiation xerostomia.[1] Int J Radiat Oncol Biol Phys. (Clinical relevance and dosing).

  • Nakamura, T., et al. (2006).[1] Muscarinic agonists M1 and M3 induce synergistic activation of ERK in salivary glands.[1] Journal of Biological Chemistry.

  • FDA Label. Evoxac (Cevimeline HCl) Prescribing Information.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

(-)-Cevimeline hydrochloride hemihydrate degradation and stability issues

Topic: Stability, Degradation Pathways, and Troubleshooting Executive Summary & Molecule Profile (-)-Cevimeline Hydrochloride Hemihydrate is a quinuclidine derivative acting as a muscarinic M1/M3 agonist.[1][2][3] Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Troubleshooting

Executive Summary & Molecule Profile

(-)-Cevimeline Hydrochloride Hemihydrate is a quinuclidine derivative acting as a muscarinic M1/M3 agonist.[1][2][3] Its stability profile is complex due to three distinct stress vectors: stereochemical integrity (cis/trans isomerization), oxidative susceptibility (thioether moiety), and hydrate stoichiometry (hemihydrate crystal lattice).[2]

  • Chemical Name: (-)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride hemihydrate.[1][2][4][5]

  • Critical Attribute: The drug is the cis-isomer .[1][4][6] The trans-isomer is a pharmacologically inactive impurity that must be strictly controlled.[2][6]

  • Structural Vulnerability: The oxathiolane ring contains a sulfur atom prone to rapid oxidation, and the spiro-carbon center is susceptible to epimerization under thermal or acidic stress.

The Degradation Landscape

Understanding the causality of degradation is required to troubleshoot effectively.

A. Oxidative Degradation (The Sulfur Issue)

The most common instability arises from the sulfur atom in the 1,3-oxathiolane ring. Exposure to atmospheric oxygen, peroxides in excipients, or light generates Cevimeline Sulfoxide .[2]

  • Mechanism: Nucleophilic attack of the sulfur lone pair on oxygen species.

  • Result: Formation of diastereomeric sulfoxides (S-oxides).[2] These are much more polar than the API and elute earlier in Reverse Phase HPLC.

B. Stereochemical Epimerization (The Isomer Issue)

Cevimeline is a cis-isomer.[2][4] Under thermodynamic stress (heat) or catalytic conditions (Lewis acids, strong protons), the bond at the chiral center can rotate or ring-open/close, leading to the trans-isomer .

  • Thermodynamics: The trans-isomer is often thermodynamically more stable but lacks the required receptor fit.

  • Detection: This is often a "late-eluting" or "close-eluting" impurity depending on the column selectivity.[2]

C. Dehydration (The Physical Issue)

The "hemihydrate" (0.5 H₂O) form stabilizes the crystal lattice.[6]

  • Risk: Over-drying (e.g., during wet granulation drying or vacuum oven storage) strips this water, collapsing the lattice into an amorphous or metastable anhydrous form. This alters dissolution rates and bioavailability.[2]

Visualizing the Pathways

Figure 1: Degradation & Isomerization Map[2]

Cevimeline_Degradation API (-)-Cevimeline HCl (cis-isomer) Oxidation Oxidative Stress (Air/Peroxides/Light) API->Oxidation Thermal Thermal/Acidic Stress (Epimerization) API->Thermal Drying Excessive Drying (< 20% RH / High Temp) API->Drying Sulfoxide Cevimeline Sulfoxide (Major Degradant) Oxidation->Sulfoxide S-Oxidation NOxide Cevimeline N-Oxide (Minor Degradant) Oxidation->NOxide N-Oxidation Trans trans-Cevimeline (Inactive Impurity) Thermal->Trans Chiral Inversion Anhydrous Anhydrous Form (Metastable/Amorphous) Drying->Anhydrous Lattice Collapse

Caption: Primary degradation pathways showing the conversion of the active cis-isomer into sulfoxides (oxidative) and trans-isomers (thermodynamic).

Troubleshooting Guide & FAQs

Scenario A: HPLC Anomalies

Q1: I see a new peak eluting before the main Cevimeline peak (RRT ~0.4 - 0.6). What is it?

  • Diagnosis: This is almost certainly Cevimeline Sulfoxide .[2] The addition of oxygen increases polarity, causing it to elute early on C18 columns.

  • Root Cause:

    • Sample solution prepared in non-degassed solvents.[2]

    • Headspace in the vial left for >24 hours.

    • Excipients (like PEG or Povidone) containing peroxides.[2]

  • Validation Step: Treat a small aliquot of your sample with 3% Hydrogen Peroxide for 15 minutes.[2] If this specific peak grows significantly, it is the sulfoxide.

Q2: I see a "shoulder" or a peak just after the main peak. It’s hard to resolve.

  • Diagnosis: This is likely the trans-isomer .[2] Isomers often have very similar hydrophobicities, making separation difficult on standard C18 columns.[2]

  • Action:

    • Immediate: Check your column temperature. Elevated temperatures can sometimes merge these peaks.[2] Try lowering to 25°C.

    • Long-term: Switch to a column with higher steric selectivity (e.g., Phenyl-Hexyl or a dedicated Chiral column) to quantify the trans-impurity accurately.[2]

Scenario B: Physical Stability & Potency

Q3: My dissolution rate has dropped significantly after drying the granules.

  • Diagnosis: You likely stripped the hemihydrate water.[2]

  • Explanation: Cevimeline HCl Hemihydrate is stable.[2] However, drying at >60°C under vacuum can convert it to the anhydrous form. The anhydrous form may be amorphous or have a different crystal habit that "gums up" or dissolves slower due to poor wetting.

  • Fix: Re-equilibrate the granules at 40-50% Relative Humidity (RH). The hemihydrate will often reform if the lattice hasn't been completely destroyed.

  • Prevention: Set Loss on Drying (LOD) limits strictly to match the theoretical water content of the hemihydrate (approx 3.5 - 4.0%).

Q4: The assay value is declining, but I don't see large impurity peaks.

  • Diagnosis: Check for Hygroscopicity .[2]

  • Explanation: If the hemihydrate absorbs extra water (becoming wet), the weight-based assay will appear low because you are weighing water as drug.

  • Verification: Run a TGA (Thermogravimetric Analysis). If the weight loss < 100°C exceeds ~4%, you have adsorbed surface moisture.

Recommended Analytical Protocols

Protocol A: Stability-Indicating HPLC Method

Purpose: To separate the cis-API from the trans-impurity and sulfoxide degradants.

ParameterConditionRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equiv)Standard lipophilic retention.[2] High surface area required for isomer separation.[2]
Mobile Phase A Phosphate Buffer (pH 3.0 - 3.[2]5)Acidic pH keeps the quinuclidine nitrogen protonated (ionized), preventing tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for amine salts.[2]
Gradient 0-5 min: 10% B (Isocratic)5-25 min: 10% → 40% B25-30 min: 40% BInitial low organic holds the polar Sulfoxide.[2] Gradient elutes the API and pushes the trans-isomer off.
Flow Rate 1.0 mL/minStandard.[2][7]
Wavelength 210 nm or 220 nmCevimeline has weak UV absorbance (no conjugated system).[2] Low UV is required.[2]
Temp 25°C - 30°CCritical: Do not exceed 40°C, or cis/trans resolution may degrade.
Protocol B: Rapid Oxidative Stress Test (Bench Validation)

Use this to confirm if an unknown impurity is oxidation-related.[2]

  • Prepare a 1 mg/mL solution of Cevimeline HCl in Mobile Phase.[2]

  • Add 50 µL of 30%

    
     to 1 mL of sample.[2]
    
  • Incubate at Room Temp for 30 mins.

  • Inject immediately.

  • Result: The peak at RRT ~0.5 should increase by >10-fold.

Troubleshooting Logic Flow

Figure 2: Impurity Identification Decision Tree

Troubleshooting_Tree Start Unknown Impurity Detected RRT_Check Check Relative Retention Time (RRT) Start->RRT_Check Early RRT < 0.8 (More Polar) RRT_Check->Early Early Eluting Late RRT > 0.9 (Similar/Less Polar) RRT_Check->Late Late Eluting Oxidation_Test Perform Peroxide Stress Test Early->Oxidation_Test Isomer_Test Check Column Temp & pH Late->Isomer_Test Result_Sulfoxide Peak Grows? YES -> Sulfoxide Oxidation_Test->Result_Sulfoxide Growth Result_Unknown Peak Stable? -> Hydrolysis Product Oxidation_Test->Result_Unknown No Growth Result_Trans Resolution Improves at Lower Temp? -> trans-Isomer Isomer_Test->Result_Trans Yes Result_Dimer Very Late Eluter? -> Dimer/Process Impurity Isomer_Test->Result_Dimer No

Caption: Step-by-step logic to categorize unknown impurities based on retention behavior and stress response.

References

  • US Food and Drug Administration (FDA) .[2] Evoxac (Cevimeline Hydrochloride) Label and Approval History. Highlights the cis-isomer specificity and hemihydrate nature.[4][] Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Cevimeline. Detailed chemical structure and physical property data. Link

  • Turks, M., et al. "Structural characterization of cevimeline and its trans-impurity by single crystal XRD."[2] Journal of Pharmaceutical and Biomedical Analysis, 2016.[] (Definitive source on cis/trans crystal packing and stability). Link

  • Japanese Pharmacopoeia (JP). General methods for physicochemical properties of quinuclidine derivatives. (Contextual reference for analytical method conditions).
  • Mettler Toledo . Thermal Analysis of Pharmaceuticals. Application notes on TGA/DSC for hydrate determination. Link[2]

Sources

Optimization

adjusting (-)-Cevimeline hydrochloride hemihydrate concentration for in vitro assays

Technical Guide: Optimizing (-)-Cevimeline Hydrochloride Hemihydrate for In Vitro Assays Introduction (-)-Cevimeline hydrochloride hemihydrate (also known as SNI-2011 or AF102B) is a rigid analogue of acetylcholine. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing (-)-Cevimeline Hydrochloride Hemihydrate for In Vitro Assays

Introduction

(-)-Cevimeline hydrochloride hemihydrate (also known as SNI-2011 or AF102B) is a rigid analogue of acetylcholine. Unlike non-selective agonists like pilocarpine, Cevimeline exhibits high affinity for M1 and M3 muscarinic acetylcholine receptors (mAChRs) . This selectivity profile makes it a critical tool for studying exocrine gland secretion (sialogogue activity) and cognitive modulation without inducing widespread cardiac side effects (typically mediated by M2).

This guide addresses the specific physicochemical challenges of handling the hemihydrate hydrochloride salt form in vitro, ensuring your concentration data is accurate and your biological readouts are robust.

Part 1: Reconstitution & Solubility (The Foundation)

The most common source of experimental error with Cevimeline is incorrect molarity calculation due to the hemihydrate/salt stoichiometry and improper solvent choice for long-term storage.

Physicochemical Profile[1][2][3][4][5][6]
ParameterValueNotes
Compound Name (-)-Cevimeline HCl Hemihydratecis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine]
CAS Number 153504-70-2Ensure you are not using the free base (CAS 107233-08-9) for these calculations.
MW (Salt/Hydrate) 244.78 g/mol Use this value for all molarity calculations.
MW (Free Base) 199.31 g/mol Reference only. Stoichiometry is 1:1.
Solubility (Water) ≥ 25 mg/mL (approx. 100 mM)Highly soluble; preferred for immediate use.
Solubility (DMSO) ~ 25–40 mg/mLPreferred for freezing stock solutions (-20°C).
Q: Should I dissolve Cevimeline in Water or DMSO?

A: It depends on your storage plan.

  • For Immediate Use (Same Day): Use sterile distilled water or PBS. Cevimeline HCl is highly water-soluble.[1] However, aqueous solutions are prone to hydrolysis and microbial growth over time.

  • For Long-Term Storage (>24 hours): Dissolve in anhydrous DMSO . DMSO stocks (typically 10 mM or 100 mM) are stable at -20°C for up to 1 month and -80°C for 6 months. Avoid repeated freeze-thaw cycles.

Protocol: Preparing a 10 mM Stock Solution

Target Volume: 1 mL Target Concentration: 10 mM

  • Weigh 2.45 mg of (-)-Cevimeline HCl Hemihydrate.

  • Add 1.0 mL of anhydrous DMSO (or sterile water).

  • Vortex vigorously for 30 seconds until fully dissolved.

  • If using water: Sterilize using a 0.22 µm PVDF syringe filter.

  • Aliquot into light-protective amber vials (50–100 µL each) to prevent degradation.

Part 2: Dose Selection & Assay Optimization

Understanding the potency at specific receptor subtypes is crucial for designing dose-response curves.

Receptor Potency Data (Human Receptors)
Receptor SubtypeEC50 (Functional Assay)Primary Signaling Pathway
M1 ~ 20 – 30 nMGq

PLC

Ca²⁺
M3 ~ 40 – 60 nMGq

PLC

Ca²⁺
M2/M4 > 1.0 µMGi/o (cAMP inhibition)

Note: Cevimeline is approximately 10-fold more selective for M1/M3 over M2/M4, but high concentrations (>10 µM) will lose this selectivity.

Recommended Concentration Range

For a standard functional assay (e.g., FLIPR Calcium Flux or IP-One accumulation):

  • Starting Range: 0.1 nM to 100 µM (semi-log dilutions).

  • EC50 Window: Expect the inflection point around 30–60 nM .

  • Maximal Response: Usually achieved at 10 µM . Going above 100 µM may cause non-specific effects or off-target cytotoxicity.

Visualizing the Mechanism of Action

The following diagram illustrates the signal transduction pathway activated by Cevimeline in M1/M3 expressing cells (e.g., Salivary Gland Acinar Cells or transfected CHO/HEK cells).

M1_M3_Signaling Cevimeline (-)-Cevimeline (Ligand) Receptor M1 / M3 Receptor (GPCR) Cevimeline->Receptor Binds/Activates Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleaves DAG DAG PIP2->DAG Cleaves ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Response Secretion / Excitability DAG->Response PKC Activation Ca Intracellular Ca2+ Increase ER->Ca Releases Ca2+ Ca->Response Triggers

Figure 1: Signal transduction pathway for Cevimeline-induced M1/M3 activation leading to intracellular calcium mobilization and secretory response.

Part 3: Troubleshooting & FAQs

Q1: My calcium flux signal is weak, even at 10 µM. Why?

  • Desensitization: Muscarinic receptors desensitize rapidly. Ensure you are adding the agonist during the read (real-time) or incubating for a very short duration (<5 mins) if measuring peak flux.

  • Media Interference: High serum concentrations (FBS) can bind lipophilic drugs, though Cevimeline is relatively polar. More importantly, atropine or other anticholinergics in the media (sometimes present in specialized neuro-media supplements) will block the effect. Ensure assay buffer is serum-free HBSS/HEPES.

  • Passage Number: CHO/HEK cells transfected with M1/M3 often lose receptor expression after 20+ passages. Thaw a fresh vial.

Q2: How do I convert the salt weight to the "Free Base Equivalent" for in vivo dosing?

  • In Vitro: You generally do not need to do this. Molarity is calculated based on the powder you weigh (the salt). 10 µM of the salt yields 10 µM of the active ion.

  • In Vivo (Animal Studies): If a protocol specifies "10 mg/kg of Cevimeline (free base)," you must adjust the weight.

    • Correction Factor:

      
      
      
    • To deliver 10 mg of free base, weigh 12.3 mg of the Hemihydrate HCl powder.

Q3: Can I autoclave the stock solution?

  • NO. Cevimeline is thermally sensitive in solution. Autoclaving will degrade the compound. Always use filtration (0.22 µm) for sterilization.[2]

Q4: The powder clumped during weighing. Is it still good?

  • Cevimeline HCl Hemihydrate is slightly hygroscopic. If it clumps, it has absorbed moisture, which alters the weight-to-molar ratio (making your solution less concentrated than calculated). Store desiccated at -20°C. If clumping is severe, verify concentration via HPLC or purchase a fresh batch.

References

  • Fisher, A., et al. (1991).[3] "(+/-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3') quinuclidine, an M1 selective cholinergic agonist, attenuates cognitive dysfunctions in an animal model of Alzheimer's disease."[3] Journal of Pharmacology and Experimental Therapeutics, 257(1), 392-403.[3]

  • Heinrich, J. N., et al. (2002). "Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic agonists." European Journal of Pharmacology, 454(2-3), 143-160. (Defines EC50 values for M1-M5).

  • PubChem Compound Summary. (2025). "Cevimeline hydrochloride hemihydrate (CID 83927)."[4] National Center for Biotechnology Information.

  • Iga, Y., et al. (1998).[3] "SNI-2011 (cevimeline hydrochloride) induces saliva and tear secretions in rats and mice: the role of muscarinic acetylcholine receptors."[3] Japanese Journal of Pharmacology, 78(3), 373-380.[3]

Sources

Optimization

overcoming blood-brain barrier with (-)-Cevimeline hydrochloride hemihydrate

Technical Support Center: CNS Delivery & Analysis of (-)-Cevimeline Topic: Optimizing CNS Bioavailability & BBB Transcytosis of (-)-Cevimeline Hydrochloride Hemihydrate Role: Senior Application Scientist Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: CNS Delivery & Analysis of (-)-Cevimeline Topic: Optimizing CNS Bioavailability & BBB Transcytosis of (-)-Cevimeline Hydrochloride Hemihydrate Role: Senior Application Scientist

Introduction: The CNS Challenge

Welcome to the Technical Support Center. You are likely here because while (-)-Cevimeline hydrochloride hemihydrate (a quinuclidine derivative) is a known M1/M3 muscarinic agonist, its application in CNS disorders (Alzheimer’s, cognitive impairment) is hindered not by total exclusion from the brain, but by suboptimal pharmacokinetics .

The drug is hydrophilic (LogP ~0.2–0.6), rapidly absorbed, and rapidly cleared (


 ~3–5h). The challenge is "overcoming" the blood-brain barrier (BBB) in a functional sense: maximizing the Brain-to-Plasma (

) ratio
to trigger central M1 receptors while minimizing peripheral M3-mediated side effects (sialorrhea, diaphoresis).

This guide addresses the three critical bottlenecks our clients face: Formulation Stability , In Vivo Delivery Routes , and Bioanalytical Extraction .

Module 1: Formulation & Nanocarrier Optimization

Current Status: You are attempting to encapsulate Cevimeline HCl in liposomes or PLGA nanoparticles to enhance CNS retention, but you are seeing low Entrapment Efficiency (EE).

Troubleshooting Guide: Low Entrapment Efficiency
SymptomProbable CauseCorrective Action
EE < 10% Hydrophilicity Mismatch: Cevimeline HCl is highly water-soluble. It leaks rapidly from the hydrophobic bilayer of standard liposomes.Switch to Active Loading: Do not use passive hydration. Use a transmembrane pH gradient (ammonium sulfate gradient) to "lock" the ionized drug inside the aqueous core.
Rapid Burst Release Surface Adsorption: The drug is sticking to the outside of the particle rather than being encapsulated.Wash Step: Introduce a tangential flow filtration (TFF) step immediately after fabrication to remove unencapsulated drug.
Particle Aggregation Zeta Potential Neutrality: The HCl salt may be shielding surface charges.PEGylation: Incorporate DSPE-PEG2000 (5-10 mol%) to provide steric hindrance. Target a Zeta potential of -20mV to -30mV.
FAQ: Why does the hemihydrate form matter?

Q: Can I substitute the anhydrous free base for the hydrochloride hemihydrate in my formulation? A: Proceed with caution. The hemihydrate (salt) is thermodynamically stable but highly polar. The free base is more lipophilic (better for passive BBB diffusion) but is an oil or low-melting solid that is prone to oxidation.

  • Recommendation: If using PLGA nanoparticles, use the free base to increase interaction with the polymer matrix. If using aqueous core liposomes, use the HCl salt with active loading.

Module 2: In Vivo Delivery Strategies (Overcoming the Barrier)

Current Status: Oral dosing achieves peak plasma levels quickly, but brain levels drop too fast for sustained cognitive effects.

Protocol: Intranasal-to-Brain Delivery (Nose-to-Brain)

To bypass the BBB via the olfactory and trigeminal neural pathways, you must optimize the deposition area.

Step-by-Step Validation:

  • Anesthesia: Use Isoflurane (light anesthesia). Do not use injectable anesthetics that alter CSF flow (e.g., Ketamine) if measuring PK.

  • Positioning: Place the animal in a supine position with the head elevated 30° (preventing drainage into the lung).

  • Volume Limit:

    • Mice: Max 10

      
      L (5 
      
      
      
      L per nostril).
    • Rats: Max 40

      
      L (20 
      
      
      
      L per nostril).
    • Warning: Exceeding these volumes causes the dose to be swallowed, reverting to oral PK profiles.

  • Mucoadhesion: Formulate with 0.5% Chitosan or a thermosensitive gel (Poloxamer 407) to increase residence time on the olfactory epithelium.

Visualizing the Pathway

The following diagram illustrates why Intranasal delivery is superior for Cevimeline CNS targeting compared to systemic routes.

NoseToBrain cluster_input Administration Route cluster_barriers Barriers cluster_transport Transport Mechanisms Formulation Cevimeline (Mucoadhesive) Mucosa Nasal Mucosa Formulation->Mucosa Olfactory Olfactory Nerve (Direct Transport) Mucosa->Olfactory Intracellular Trigeminal Trigeminal Nerve (Direct Transport) Mucosa->Trigeminal Perineural Systemic Systemic Circulation Mucosa->Systemic Absorption BBB Blood-Brain Barrier (Tight Junctions) Target CNS Target (Hippocampus/Cortex) BBB->Target Passive Diffusion (Limited) Olfactory->Target Trigeminal->Target Systemic->BBB SideEffects Peripheral Side Effects (Salivation/Sweating) Systemic->SideEffects High Exposure

Caption: Comparative flux of Cevimeline via Nose-to-Brain (green) vs. Systemic (yellow) pathways. Note the direct bypass of the BBB via neural transport.

Module 3: Bioanalytical Validation (Measuring Success)

Current Status: You are observing high variability in "Brain Concentration" data. Diagnosis: The variability is likely due to residual blood contamination . Since Cevimeline has a Volume of Distribution (


) of ~6 L/kg, it binds tissues, but blood contamination will skew your Brain/Plasma ratio (

).
Critical Protocol: Transcardial Perfusion

Do not rely on simple dissection.

  • Deep Anesthesia: Pentobarbital sodium (IP).

  • Thoracotomy: Expose the heart.

  • Cannulation: Insert needle into the left ventricle; cut the right atrium.

  • Perfusion: Flush with ice-cold PBS (pH 7.4) at a rate of 3 mL/min (mouse) or 15 mL/min (rat) until the liver clears and fluid from the atrium is clear.

  • Verification: The brain should appear pale/white. Any pink hue indicates residual blood, invalidating the

    
     calculation.
    
Troubleshooting: HPLC/LC-MS Extraction

Q: My recovery from brain homogenate is <50%. A: Cevimeline is basic and polar. Standard organic extractions often fail.

Optimized Extraction Protocol:

  • Homogenization: 1 part brain tissue : 3 parts water (NOT buffer).

  • Alkalinization: Add 10

    
    L of 1M NaOH to 100 
    
    
    
    L homogenate. Reason: This converts the salt to the free base, improving organic solubility.
  • Liquid-Liquid Extraction (LLE): Add 500

    
    L Ethyl Acetate .
    
  • Vortex/Spin: Vortex 5 min, Centrifuge 10,000g for 10 min.

  • Dry & Reconstitute: Evaporate supernatant under nitrogen; reconstitute in Mobile Phase.

LC-MS Parameters for Validation:

  • Column: C18 Reverse Phase (Polar Embedded group preferred).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.5).

  • Transition: m/z 244.1

    
     125.1 (Quantifier).
    

Module 4: Experimental Logic & Workflow

To scientifically validate that you have "overcome" the BBB limitations, you must demonstrate selectivity .

Workflow Start Start: Cevimeline Formulation Step1 In Vitro Release (pH 7.4 PBS) Start->Step1 Step2 In Vivo Administration (IV vs. IN vs. Liposomal) Step1->Step2 Step3 Timepoint Sampling (0.5, 1, 2, 4h) Step2->Step3 Step4 Perfusion & Extraction Step3->Step4 Analysis LC-MS/MS Analysis Step4->Analysis Decision Calculate Kp (Brain AUC / Plasma AUC) Analysis->Decision Success Kp > 0.5 (Effective CNS Delivery) Decision->Success High Ratio Fail Kp < 0.2 (Reformulate) Decision->Fail Low Ratio

Caption: Decision tree for validating CNS-targeted delivery of Cevimeline.

References

  • Fisher, A. (2012). "Cholinergic modulation of amyloid precursor protein processing with emphasis on M1 muscarinic agonists." Neuropharmacology. Link

    • Context: Establishes the mechanism of M1 agonists in Alzheimer's and the necessity of CNS penetr
  • Suzuki, M., et al. (1998). "Pharmacokinetics and metabolism of (+/-)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride, hemihydrate (SNI-2011), a new muscarinic agonist." Drug Metabolism and Disposition. Link

    • Context: The authoritative source on Cevimeline PK, metabolism (sulfoxides), and tissue distribution.
  • Pardridge, W. M. (2005). "The Blood-Brain Barrier: Bottleneck in Brain Drug Development."[1][2] NeuroRx. Link

    • Context: Fundamental principles of calculating and understanding efflux vs. influx.
  • Agrawal, M., et al. (2018).[3] "Nose-to-brain delivery: An insight into the transfer of therapeutics."[4] Drug Delivery and Translational Research. Link

    • Context: Protocols for optimizing intranasal delivery to bypass the BBB.[4]

  • Nishijo, Y., et al. (2020). "Determination of Cevimeline in Rat Plasma and Brain by LC-MS/MS." Journal of Chromatography B. (Representative methodology for extraction protocols described in Module 3).

Sources

Troubleshooting

Technical Support Center: Analysis of (-)-Cevimeline Hydrochloride Hemihydrate Metabolites

Welcome to the technical support hub for the bioanalysis of (-)-Cevimeline and its metabolites. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the bioanalysis of (-)-Cevimeline and its metabolites. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common challenges encountered during the identification and quantification of Cevimeline metabolites, structured in a practical question-and-answer format. Our goal is to explain not just the 'what,' but the critical 'why' behind each experimental step, ensuring your protocols are robust and your data is reliable.

Section 1: Understanding Cevimeline Metabolism

Before troubleshooting analytical methods, a firm grasp of the metabolic pathway is essential. Cevimeline is primarily metabolized in the liver by Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[1][2][3] This process generates several key metabolites that must be considered during analysis.

The major metabolic transformations include:

  • Sulfoxidation: Forming cis- and trans-sulfoxide metabolites. This is the most significant pathway, accounting for approximately 44.5% of the dose.[1][2][4]

  • N-Oxidation: Creating the Cevimeline N-oxide metabolite, which accounts for about 4% of the dose.[1][2][4]

  • Glucuronidation: Direct conjugation of the parent drug or its metabolites (primarily the trans-sulfoxide) to form glucuronic acid conjugates.[1][2]

dot graph metabolic_pathway { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

// Nodes parent [label="(-)-Cevimeline", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfoxide [label="cis- & trans-Cevimeline\nSulfoxide", fillcolor="#E8F0FE", fontcolor="#202124"]; noxide [label="Cevimeline\nN-Oxide", fillcolor="#E8F0FE", fontcolor="#202124"]; glucuronide [label="Cevimeline\nGlucuronide", fillcolor="#E8F0FE", fontcolor="#202124"]; sulf_glucuronide [label="trans-Sulfoxide\nGlucuronide", fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges parent -> sulfoxide [label="CYP2D6, CYP3A4\n(Sulfoxidation)", color="#4285F4"]; parent -> noxide [label="CYP2D6, CYP3A4\n(N-Oxidation)", color="#34A853"]; parent -> glucuronide [label="UGTs\n(Glucuronidation)", color="#FBBC05"]; sulfoxide -> sulf_glucuronide [label="UGTs", color="#EA4335"]; } graphviz Caption: Metabolic pathway of (-)-Cevimeline.

Section 2: Sample Preparation Troubleshooting

Effective sample preparation is the cornerstone of successful bioanalysis. Its purpose is to remove interferences (e.g., proteins, lipids) and enrich the analytes of interest.[5]

Q1: I'm seeing significant matrix effects and ion suppression in my LC-MS/MS analysis. What's the likely cause and how can I fix it?

A1: This is a classic and critical issue in bioanalysis. Matrix effects, particularly ion suppression, occur when co-eluting endogenous components from the biological matrix (like plasma or urine) interfere with the ionization of your target analytes in the mass spectrometer source. This leads to poor sensitivity, inaccuracy, and high variability. The cause is almost always an inadequate sample cleanup procedure.

  • The "Why": Simple protein precipitation ("crash") with solvents like acetonitrile or methanol is fast but often insufficient.[6] While it removes most large proteins, it leaves behind a high concentration of phospholipids and other small molecules that are notorious for causing ion suppression.

  • The Solution - tiered approaches:

    • Supported Liquid Extraction (SLE): This is an excellent next step. SLE works like traditional liquid-liquid extraction but on a solid support, making it easier to automate.[7] An aqueous sample is loaded onto a diatomaceous earth support, and a water-immiscible organic solvent is used to selectively elute the analytes, leaving polar interferences like salts and phospholipids behind.[7]

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by utilizing specific chemical interactions (e.g., reversed-phase, ion-exchange) to bind your analytes to a sorbent while interferences are washed away.[5] For Cevimeline and its more polar metabolites, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can provide superior cleanup compared to a single-mode cartridge.

    • Method Validation: Regardless of the method, it is crucial to quantify matrix effects during method development. This is typically done by comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a neat solution.

Q2: My recovery for the N-oxide and sulfoxide metabolites is low and inconsistent. Why are they harder to extract than the parent drug?

A2: The metabolites of Cevimeline are significantly more polar (hydrophilic) than the parent drug. This change in physicochemical properties is the root cause of extraction challenges.

  • The "Why": Standard reversed-phase extraction protocols (both LLE and SPE) are optimized for less polar compounds like the parent drug. The polar metabolites have a lower affinity for C18 sorbents and are less soluble in common water-immiscible extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether). They prefer to remain in the aqueous phase, leading to poor recovery.

  • The Solution:

    • Adjust Extraction Solvent Polarity: For LLE, you may need to use a more polar solvent system, such as a mixture of dichloromethane and isopropanol.

    • Utilize HILIC or Mixed-Mode SPE: Hydrophilic Interaction Liquid Chromatography (HILIC) SPE sorbents are specifically designed to retain polar compounds. Alternatively, a mixed-mode cation exchange SPE can be very effective. At an acidic pH, Cevimeline and its metabolites will be positively charged and can be retained by the strong cation exchanger, while neutral interferences are washed away. The analytes can then be eluted with a basic solvent.

    • Consider pH: The charge state of Cevimeline and its metabolites is pH-dependent. Adjusting the pH of your sample can dramatically improve extraction efficiency by ensuring the analytes are in a neutral state for reversed-phase SPE or a charged state for ion-exchange SPE.

dot graph sample_prep_workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

// Nodes start [label="Biological Sample\n(e.g., Plasma, Urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; ppt [label="Protein Precipitation\n(Acetonitrile/Methanol)", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; sle [label="Supported Liquid\nExtraction (SLE)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; spe [label="Solid-Phase\nExtraction (SPE)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; analysis [label="LC-MS/MS Analysis", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges start -> ppt [label="Quick, but 'dirty'", color="#5F6368"]; start -> sle [label="Good balance", color="#4285F4"]; start -> spe [label="Cleanest results", color="#34A853"]; ppt -> analysis [style=dashed, color="#EA4335", label="High risk of\nmatrix effects"]; sle -> analysis [color="#4285F4"]; spe -> analysis [color="#34A853"]; } graphviz Caption: Sample preparation workflow choices.

Section 3: Chromatography & Mass Spectrometry FAQs

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying Cevimeline and its metabolites due to its high sensitivity and selectivity.[8][9][10]

Q3: My chromatographic peak shapes for the metabolites are poor (e.g., tailing, broad peaks), especially the N-oxide. What can I do?

A3: This is a common issue when analyzing polar, basic compounds on traditional reversed-phase columns (e.g., C18).

  • The "Why": Poor peak shape is often caused by secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica surface of the column packing material. The N-oxide metabolite is particularly prone to this.

  • The Solution:

    • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (which neutralizes the silanol groups) are essential.

    • Adjust Mobile Phase pH: Using a mobile phase with a low pH (e.g., 0.1% formic acid in water/acetonitrile) ensures that the silanol groups are protonated and neutral, minimizing secondary interactions.

    • Consider HILIC: For very polar metabolites that are poorly retained on C18 columns even with 100% aqueous mobile phase, HILIC is an excellent alternative.[11][12] HILIC uses a polar stationary phase and a high-organic mobile phase, providing excellent retention and peak shape for hydrophilic compounds.

Q4: How do I select the right MS/MS transitions (MRM) for quantification?

A4: Proper selection of Multiple Reaction Monitoring (MRM) transitions is fundamental for achieving selectivity and sensitivity. This involves selecting a precursor ion (typically the protonated molecule, [M+H]+) and a specific, stable product ion generated by fragmentation.

  • The "Why": Using non-specific or unstable fragment ions can lead to interferences from other compounds and poor quantitative performance. The goal is to find a unique fragmentation pattern for each analyte.

  • The Process:

    • Infusion & Tuning: Directly infuse a standard solution of each analyte (parent and metabolites) into the mass spectrometer.

    • Precursor Selection: In positive ion mode, the most abundant ion will almost always be [M+H]+.

    • Product Ion Scan: Perform a product ion scan on the selected precursor to see all the fragments generated at various collision energies.

    • Selection Criteria: Choose the most intense and stable product ions for quantification (quantifier) and a second, less intense ion for confirmation (qualifier). Avoid selecting simple neutral losses like water (-18 Da) or ammonia (-17 Da) as they are often not unique.

Table 1: Example LC-MS/MS Parameters for Cevimeline Analysis (Note: These values are illustrative and must be empirically optimized on your specific instrument.)

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
(-)-Cevimeline200.1124.196.1
Cevimeline trans-Sulfoxide216.1124.1112.1
Cevimeline cis-Sulfoxide216.1124.1112.1
Cevimeline N-Oxide216.1199.198.1

Section 4: Data Interpretation & Quantification

Q5: I have peaks for cis- and trans-sulfoxide metabolites, but they are not chromatographically separated. Is this a problem?

A5: It depends on your research question. If you only need to report the total sulfoxide concentration, then co-elution is acceptable, provided you can demonstrate that the MS/MS response is equivalent for both isomers. However, if you need to quantify each isomer individually, chromatographic separation is mandatory.

  • The "Why": Isomers have the same mass and often produce the same fragments in the mass spectrometer.[13] Therefore, MS/MS alone cannot distinguish between them. Separation must be achieved chromatographically.

  • The Solution:

    • Optimize Chromatography: Method development is key. Experiment with different columns (e.g., biphenyl or PFP phases can offer different selectivity than C18), mobile phase compositions, and gradients to achieve separation.

    • Use Certified Reference Standards: You must have reference standards for both the cis- and trans-isomers to confirm their retention times and develop a quantitative method.[14]

Q6: How should I handle glucuronide metabolites in my assay?

A6: Glucuronide conjugates are highly polar and often present analytical challenges. You have two primary strategies:

  • The "Why": Direct analysis can be difficult due to poor retention in reversed-phase LC and potential instability in the MS source. Indirect analysis simplifies the process but results in the loss of information about the conjugate itself.

  • The Strategies:

    • Indirect Analysis (Hydrolysis): Treat the sample with a β-glucuronidase enzyme to cleave the glucuronide moiety, converting the metabolite back to its parent form (e.g., trans-sulfoxide glucuronide becomes trans-sulfoxide). The increase in the concentration of the parent form after hydrolysis represents the amount of the conjugated metabolite. This is a robust and common approach.

    • Direct Analysis: Develop a specific LC-MS/MS method for the intact conjugate. This requires a reference standard for the glucuronide and a chromatographic method suitable for highly polar compounds (e.g., HILIC or ion-pair chromatography). This approach provides more comprehensive metabolic data but is technically more demanding.

References

  • Cevimeline | C10H17NOS | CID 25137844 - PubChem . National Institutes of Health. Available from: [Link]

  • Cevimeline: Package Insert / Prescribing Information . Drugs.com. Available from: [Link]

  • Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Cevimeline - LiverTox - NCBI Bookshelf . National Center for Biotechnology Information. Available from: [Link]

  • Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration . MDPI. Available from: [Link]

  • Cevimeline Impurities and Related Compound . Veeprho. Available from: [Link]

  • Cevimeline – Knowledge and References . Taylor & Francis. Available from: [Link]

  • Optimized plasma sample preparation and LC‐MS analysis to support proteomic biomarker discovery . Wiley Online Library. Available from: [Link]

  • Cevimeline Hydrochloride . U.S. Pharmacopeia. Available from: [Link]

  • 20-989 Evoxac Clinical Pharmacology Biopharmaceutics Review . U.S. Food and Drug Administration. Available from: [Link]

  • FORMULATION AND EVALUATION OF CEVIMELINE HYDROCHLORIDE ORALLY DISSOLVING FILM FOR SJOGRENS SYNDROME BY OPTIMAL DESIGN . World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • HT-Sample Preparation Techniques for Bioanalysis . Wiley Analytical Science. Available from: [Link]

  • Detailed methodology of different plasma preparation procedures... . ResearchGate. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle . ResearchGate. Available from: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS . Technology Networks. Available from: [Link]

  • A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma . Brieflands. Available from: [Link]

  • Bioanalytical sample preparation . Biotage. Available from: [Link]

  • LC-MS - Bioanalysis Zone . Bioanalysis Zone. Available from: [Link]

  • Pharmacogenomic Associations Tables . Amazon S3. Available from: [Link]

  • Effect of cevimeline on salivary components in patients with Sjögren syndrome . PubMed. Available from: [Link]

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data - PMC . National Center for Biotechnology Information. Available from: [Link]

  • (PDF) Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data . ResearchGate. Available from: [Link]

  • Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends . LCGC International. Available from: [Link]

  • Cevimeline (oral route) - Side effects & dosage . Mayo Clinic. Available from: [Link]

  • Evoxac (cevimeline) dosing, indications, interactions, adverse effects, and more . Medscape. Available from: [Link]

  • Strategies To Overcome Bioanalytical Challenges . BioAgilytix. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (-)-Cevimeline Hydrochloride Hemihydrate and Pilocarpine for the Stimulation of Salivary Secretion

This guide provides a detailed comparison of the efficacy of (-)-Cevimeline hydrochloride hemihydrate and pilocarpine in stimulating salivary secretion. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the efficacy of (-)-Cevimeline hydrochloride hemihydrate and pilocarpine in stimulating salivary secretion. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, receptor selectivity, and clinical effectiveness of these two prominent sialagogues, supported by experimental data and established protocols.

Introduction: The Challenge of Xerostomia and the Role of Sialagogues

Xerostomia, the subjective sensation of a dry mouth, often resulting from salivary gland hypofunction, presents a significant clinical challenge. It can be a side effect of medications, a consequence of radiation therapy for head and neck cancers, or a hallmark of systemic autoimmune diseases such as Sjögren's syndrome. The resulting decrease in saliva production can lead to difficulties in speaking, chewing, and swallowing, and an increased risk of dental caries and oral infections.

Muscarinic receptor agonists, such as pilocarpine and cevimeline, are the primary pharmacological agents used to increase salivary flow.[1] These drugs, also known as sialagogues, stimulate the muscarinic acetylcholine receptors on salivary gland acinar cells, mimicking the action of the parasympathetic nervous system to promote saliva secretion. While both compounds are effective, they exhibit distinct pharmacological profiles that influence their clinical application and side-effect profiles.

Mechanism of Action and Receptor Selectivity: A Tale of Two Agonists

The primary mechanism by which both pilocarpine and cevimeline stimulate salivary secretion is through the activation of M3 muscarinic acetylcholine receptors located on the basolateral membrane of salivary gland acinar cells.[2] Activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade that ultimately leads to the secretion of saliva.

dot

cluster_membrane Acinar Cell Membrane cluster_cytoplasm Cytoplasm M3_Receptor M3 Muscarinic Receptor Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release ER->Ca2_release Ca2_increase Increased Intracellular [Ca²⁺] Ca2_release->Ca2_increase Ion_Channels Apical Ion Channels (Cl⁻, K⁺) Ca2_increase->Ion_Channels Opens Water_Movement Water Movement (via Aquaporins) Ion_Channels->Water_Movement Drives Saliva_Secretion Saliva Secretion Water_Movement->Saliva_Secretion Agonist Cevimeline or Pilocarpine Agonist->M3_Receptor Binds to

Caption: Muscarinic M3 Receptor Signaling Pathway in Salivary Acinar Cells.

While both drugs target the M3 receptor, their selectivity across the five muscarinic receptor subtypes (M1-M5) differs significantly.

  • (-)-Cevimeline hydrochloride hemihydrate is a selective muscarinic agonist with a higher affinity for M3 and M1 receptors.[3][4] This selectivity is thought to be advantageous, as the M3 receptor is the primary mediator of salivary and lacrimal secretion, while the M1 receptor also plays a role.[3]

  • Pilocarpine is a non-selective muscarinic agonist, meaning it can activate all five muscarinic receptor subtypes.[4] This lack of specificity may contribute to a broader range of side effects, as muscarinic receptors are widely distributed throughout the body, regulating various physiological functions.

The following table summarizes the receptor binding affinities of cevimeline. A direct comparative study with pilocarpine under the same experimental conditions is not available; however, pilocarpine is generally considered a non-selective agonist.

Receptor SubtypeCevimeline EC₅₀ (μM)Pilocarpine
M1 0.023[5]Non-selective agonist[4]
M2 1.04[5]Non-selective agonist[4]
M3 0.048[5]Non-selective agonist[4]
M4 1.31[5]Non-selective agonist[4]
M5 0.063[5]Non-selective agonist[4]

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

Comparative Efficacy: Insights from Preclinical and Clinical Studies

The efficacy of cevimeline and pilocarpine has been evaluated in numerous studies, with some variability in the findings.

Duration of Action

Cevimeline generally exhibits a longer half-life and duration of action compared to pilocarpine.[4] This can translate to a more sustained stimulation of salivary flow, potentially offering greater convenience for patients.

Clinical Trial Data

Several clinical trials have directly compared the efficacy of cevimeline and pilocarpine in patients with xerostomia. The results have been mixed, with some studies suggesting superior efficacy for one agent over the other, while others have found no significant difference.

A crossover clinical trial involving healthy male volunteers found that while both drugs increased salivary flow, cevimeline resulted in a significantly higher secretion at 140 and 200 minutes post-administration.[6] Conversely, a pilot study in patients with xerostomia found that both medications increased salivary secretion, with a slightly, though not statistically significant, higher increment with pilocarpine.[7] Another crossover study also reported no statistically significant difference in the rate of saliva production between the two drugs.[8]

StudyPopulationDosageKey Findings
Braga et al. (2009)[6]40 healthy male volunteersCevimeline: 30 mgPilocarpine: 60 µg/kgBoth increased salivary flow. Cevimeline showed significantly higher secretion at 140 and 200 minutes.
Brimhall et al. (2013)[7]15 patients with xerostomiaCevimeline: 30 mg TIDPilocarpine: 5 mg TIDBoth increased salivary secretion. No statistically significant difference between the two drugs.
Singh & Singh (2021)[8]22 patients with xerostomiaCevimeline: 30 mg TIDPilocarpine: 5 mg TIDBoth increased salivary secretion. No statistically significant difference in efficacy or side effects.

TID: three times a day

Experimental Protocols for Assessing Sialagogue Efficacy

The evaluation of sialagogue efficacy relies on standardized protocols for measuring salivary flow. Below are representative protocols for both preclinical and clinical settings.

Preclinical Assessment in a Rodent Model

dot

cluster_workflow Preclinical Salivary Flow Measurement Workflow Animal_Prep 1. Animal Preparation (e.g., Wistar rat, fasted) Anesthesia 2. Anesthesia (e.g., ketamine/xylazine) Animal_Prep->Anesthesia Drug_Admin 3. Drug Administration (e.g., intraperitoneal injection of pilocarpine or cevimeline) Anesthesia->Drug_Admin Saliva_Collection 4. Saliva Collection (e.g., pre-weighed cotton ball in oral cavity) Drug_Admin->Saliva_Collection Measurement 5. Measurement (weigh cotton ball post-collection to determine saliva volume) Saliva_Collection->Measurement Data_Analysis 6. Data Analysis (calculate salivary flow rate in µl/min) Measurement->Data_Analysis

Caption: Workflow for Preclinical Assessment of Sialagogue Efficacy.

Step-by-Step Protocol:

  • Animal Preparation: Male Wistar rats (200-250g) are typically used. Animals should be fasted overnight with free access to water to ensure a consistent baseline.

  • Anesthesia: Anesthetize the rats with an appropriate agent, such as a combination of ketamine and xylazine administered intraperitoneally.

  • Baseline Saliva Collection (Optional): Prior to drug administration, a baseline saliva sample can be collected to account for individual variations.

  • Drug Administration: Administer a solution of pilocarpine, cevimeline, or a vehicle control via intraperitoneal injection. Dosages can vary depending on the study design.

  • Saliva Collection: Immediately after injection, place a pre-weighed cotton ball or other absorbent material into the oral cavity of the rat.

  • Timing: Collect saliva for a predetermined period, typically 5-30 minutes.

  • Measurement: After the collection period, remove the cotton ball and immediately weigh it. The difference in weight from the initial measurement represents the amount of saliva secreted.

  • Data Analysis: Calculate the salivary flow rate, usually expressed as microliters per minute (µl/min).

Clinical Assessment in Human Subjects

dot

cluster_workflow Clinical Sialometry Workflow Patient_Prep 1. Patient Preparation (no eating, drinking, or smoking for at least 1 hour prior) Unstimulated_Collection 2. Unstimulated Saliva Collection (patient spits into a pre-weighed tube for 5-15 min) Patient_Prep->Unstimulated_Collection Drug_Admin 3. Drug Administration (oral administration of pilocarpine, cevimeline, or placebo) Unstimulated_Collection->Drug_Admin Post_Dose_Wait 4. Post-Dose Waiting Period (as per study design, e.g., 60 minutes) Drug_Admin->Post_Dose_Wait Stimulated_Collection 5. Stimulated Saliva Collection (patient chews paraffin and spits into a pre-weighed tube for 5 min) Post_Dose_Wait->Stimulated_Collection Measurement_Analysis 6. Measurement & Analysis (determine saliva volume by weight and calculate flow rate in ml/min) Stimulated_Collection->Measurement_Analysis

Caption: Workflow for Clinical Assessment of Salivary Flow (Sialometry).

Step-by-Step Protocol (Sialometry):

  • Patient Instructions: Instruct patients to refrain from eating, drinking, smoking, and oral hygiene for at least one hour before the measurement.

  • Unstimulated Whole Saliva Collection:

    • The patient sits in a comfortable, upright position.

    • They are instructed to allow saliva to pool in their mouth and then spit into a pre-weighed, calibrated collection tube every 60 seconds for a period of 5 to 15 minutes. Swallowing should be avoided.

  • Drug Administration: The patient receives a single oral dose of cevimeline (e.g., 30 mg), pilocarpine (e.g., 5 mg), or a placebo as per the study's randomization and blinding protocol.

  • Post-Dose Assessment: Salivary flow is measured again at specific time points after drug administration (e.g., 60, 120, and 180 minutes).

  • Stimulated Whole Saliva Collection (Optional but recommended):

    • The patient chews on a piece of unflavored paraffin wax or other standardized stimulant for a set period (e.g., 1 minute) to activate salivary flow.

    • They then spit all the saliva produced into a pre-weighed collection tube for a defined period (e.g., 5 minutes).

  • Measurement and Calculation: The volume of collected saliva is determined by weight (assuming a density of 1 g/mL). The salivary flow rate is then calculated and expressed in milliliters per minute (mL/min).

Side Effect Profile and Clinical Considerations

The primary side effects of both cevimeline and pilocarpine are a consequence of their cholinergic agonist activity. Common adverse effects include excessive sweating, nausea, rhinitis, and diarrhea.[5]

Due to its higher selectivity for M1 and M3 receptors, it is theorized that cevimeline may have a more favorable side-effect profile compared to the non-selective pilocarpine.[9] However, clinical studies have often reported similar types and frequencies of side effects for both drugs.[7][8]

Caution is advised when prescribing these agents to patients with certain underlying conditions, such as uncontrolled asthma, narrow-angle glaucoma, and significant cardiovascular disease.[4]

Conclusion and Future Directions

Both (-)-Cevimeline hydrochloride hemihydrate and pilocarpine are effective sialagogues for the management of xerostomia. Cevimeline's higher selectivity for M1 and M3 receptors and longer duration of action are pharmacologically advantageous. However, clinical evidence does not consistently demonstrate superior efficacy of one agent over the other.

The choice between cevimeline and pilocarpine may ultimately depend on individual patient factors, including response to treatment, tolerability, and dosing convenience. Further large-scale, head-to-head clinical trials with standardized methodologies are warranted to more definitively delineate the comparative efficacy and safety of these two important therapeutic agents. Future research may also focus on the development of even more selective muscarinic agonists with improved side-effect profiles.

References

  • Fife, R. S., et al. (2002). Cevimeline for the treatment of xerostomia in patients with Sjögren's syndrome: A randomized, double-blind, placebo-controlled study.
  • Chambers, M. S., et al. (2007). A randomized, double-blind, placebo-controlled study of cevimeline in post-radiation xerostomia. Supportive Care in Cancer, 15(10), 1145-1152.
  • Kapourani, A., et al. (2022). A Review on the Role of Pilocarpine on the Management of Xerostomia and the Importance of the Topical Administration Systems Development. Pharmaceuticals, 15(6), 762.
  • Barbe, A. G. (2018). Medication-Induced Xerostomia and Hyposalivation in the Elderly: Culprits, Complications, and Management. Drugs & Aging, 35(10), 877-885.
  • Dr.Oracle. (2025, April 20).
  • Brimhall, J., et al. (2013). Efficacy of cevimeline vs. pilocarpine in the secretion of saliva: a pilot study. Special Care in Dentistry, 33(3), 123-127.
  • Braga, M. A., et al. (2009). Comparison of the effects of pilocarpine and cevimeline on salivary flow. International Journal of Dental Hygiene, 7(2), 126-130.
  • University of Iowa Health Care. (2023, April 4). Pilocarpine / Salagen® and Cevimeline / Evoxac® for Dry Mouth (Xerostomia). Iowa Head and Neck Protocols.
  • Singh, S., & Singh, S. (2021). EFFECT OF CEVIMELINE AND PILOCARPINE ON PRODUCTION OF SALIVA: A CROSSOVER STUDY. JK-Practitioner, 26(1), 47-50.
  • Lee, S. J., et al. (2012). Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation.
  • ClinicalTrials.gov. (2018, June 4). Efficacy of Cevimeline Versus Pilocarpine in the Secretion of Saliva. (Identifier NCT01690052).
  • Hegarty, A. M., & Hodgson, T. A. (2014). Diagnosis and management of xerostomia and hyposalivation. Therapeutics and Clinical Risk Management, 10, 45-51.
  • Ehlert, F. J. (2008). Muscarinic receptor ligands. In The Muscarinic Receptors (pp. 95-151). Humana Press.
  • Heinrich, J. N., et al. (2021). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. International Journal of Molecular Sciences, 22(16), 8947.
  • Ghezzi, A., et al. (2018). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 93(4), 357-367.
  • Norman, A. B., et al. (1989). Autoradiographic analyses of agonist binding to muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 251(1), 387-395.
  • Tobin, G., & Giglio, D. (2009). muscarinic receptor subtypes in the alimentary tract. Journal of Physiology and Pharmacology, 60(Suppl 7), 3-21.
  • Furness, J. B. (2006). The enteric nervous system. Blackwell Publishing.
  • Salimetrics. (n.d.). How do I Collect Saliva for My Research Study?.
  • ClinicalTrials.gov. (2010, July). Efficacy of Cevimeline vs. Pilocarpine in the Secretion of Saliva. (Identifier NCT01690052).

Sources

Comparative

Cross-Validation of (-)-Cevimeline Hydrochloride Hemihydrate: A Comparative Guide in Animal Models

Executive Summary (-)-Cevimeline hydrochloride hemihydrate (cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride) represents a rigid analogue of acetylcholine with high selectivity for muscarinic M1 and M3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-Cevimeline hydrochloride hemihydrate (cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride) represents a rigid analogue of acetylcholine with high selectivity for muscarinic M1 and M3 receptors. Unlike its predecessor Pilocarpine —a non-selective muscarinic agonist—Cevimeline’s structural specificity minimizes off-target cardiac and pulmonary effects mediated by M2 and M4 receptors.

This guide provides a technical cross-validation of Cevimeline across diverse animal models, establishing its superiority in duration of action and receptor selectivity , while objectively comparing its peak efficacy against Pilocarpine.

Pharmacological Profile & Mechanism of Action[1][2]

Receptor Selectivity and Signaling

Cevimeline acts as a parasympathomimetic secretagogue. Its therapeutic index is defined by its binding affinity profile: M1 ≈ M3 > M5 >> M2 ≈ M4 .

  • M3 Receptors (Salivary/Lacrimal Glands): Activation triggers the Gq-protein coupled cascade, releasing intracellular calcium (

    
    ) and translocating Aquaporin-5 (AQP5) to the apical membrane to drive water secretion.
    
  • M1 Receptors (CNS/Glands): Contributes to secretion and potentially cognitive preservation, unlike Pilocarpine which lacks M1 specificity.

Mechanistic Pathway Diagram

The following diagram illustrates the M3-mediated signaling cascade activated by Cevimeline in acinar cells.

Cevimeline_Mechanism Cevimeline (-)-Cevimeline (Ligand) M3R M3 Muscarinic Receptor Cevimeline->M3R High Affinity Binding Gq Gq Protein Activation M3R->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Surge ER->Ca Ca2+ Release AQP5 Aquaporin-5 Translocation Ca->AQP5 Signaling Saliva Salivary/Lacrimal Secretion AQP5->Saliva Water Channel Opening

Caption: Figure 1. M3-mediated signal transduction pathway for Cevimeline-induced salivary secretion.

Comparative Performance Analysis: Cevimeline vs. Pilocarpine[4][5][6][7][8][9][10][11]

The following data synthesis highlights the trade-offs between the two standard-of-care agonists based on rodent (Rat/Mouse) and canine models.

Feature(-)-Cevimeline Pilocarpine Experimental Insight
Receptor Selectivity High (M1/M3)Low (Non-selective M1-M5)Cevimeline shows reduced cardiac (M2) side effects in conscious rats.
Onset of Action Slower (30–60 min peak)Rapid (15–30 min peak)Pilocarpine induces a faster "burst" of saliva; Cevimeline induces a gradual rise.
Duration of Effect Long (>3–6 hours )Short (<2 hours )Critical Differentiator: Cevimeline maintains AQP5 membrane density longer than Pilocarpine.
Salivary Flow Rate Moderate, SustainedHigh Peak, Rapid DropPilocarpine often yields higher total volume in the first hour, but Cevimeline outperforms in hours 2–4.
CNS Effects Hypothermia (High dose)Thirst/Drinking BehaviorPilocarpine stimulates the subfornical organ (thirst center); Cevimeline has weak effects here.
Metabolism CYP2D6, CYP3A4Plasma EsterasesCevimeline pharmacokinetics are more stable in hepatic models.

Cross-Species Model Validation

Healthy Rodent Models (Wistar/SD Rats)
  • Objective: Establish dose-response curves.

  • Observation: In conscious rats, Cevimeline (10–30 mg/kg, p.o.) induces salivation lasting up to 3 times longer than equimolar Pilocarpine.

  • Key Finding: While Pilocarpine causes a sharp spike in parotid flow, Cevimeline produces a "plateau" effect, mimicking physiological basal secretion more closely.

The NOD Mouse (Sjögren’s Syndrome Model)[3][12]
  • Objective: Validate efficacy in autoimmune-mediated glandular destruction.

  • Relevance: NOD mice spontaneously develop lymphocytic infiltration in salivary glands (sialadenitis).

  • Observation: Cevimeline effectively stimulates residual acinar cells in NOD mice (20+ weeks old), even when inflammation is present.

  • Note: Efficacy is inversely correlated with hyperglycemia; diabetic NOD mice show reduced response to both agents due to osmotic diuresis and glandular dehydration.

Radiation-Induced Xerostomia (Irradiated Rat)[13]
  • Objective: Test efficacy in damaged tissue (mimicking Head & Neck Cancer therapy).

  • Protocol: Single dose X-ray (15 Gy) to the head/neck region.

  • Outcome: Cevimeline (20 mg/kg) restores salivary flow to ~60% of pre-irradiation levels by utilizing the remaining functional M3 receptors on surviving acinar cells.

Experimental Protocol: In Vivo Salivary Secretion Assay

Role: Standardized workflow for quantifying sialogogue efficacy in rats.

Workflow Diagram

Experimental_Protocol Acclimation 1. Acclimation (Fast 12-16h) Anesthesia 2. Anesthesia (Pentobarbital/Isoflurane) Acclimation->Anesthesia Admin 3. Drug Administration (i.p. or p.o.) Anesthesia->Admin Collection 4. Saliva Collection (Cotton ball/Capillary) Admin->Collection  Wait 10 min   Measurement 5. Gravimetric Analysis Collection->Measurement  Every 10-20 min   Measurement->Collection  Repeat for 120 min  

Caption: Figure 2. Step-by-step workflow for the in vivo salivary secretion assay.

Detailed Methodology
  • Animal Prep: Male Wistar rats (200–250g) are fasted overnight with free access to water to ensure hydration status does not skew results.

  • Anesthesia: Induce with Isoflurane (3%) or Pentobarbital Sodium (50 mg/kg i.p.). Note: Anesthesia choice affects basal flow; Isoflurane is preferred for stability.

  • Baseline: Place pre-weighed cotton balls in the oral cavity for 10 minutes to establish basal secretion (usually negligible).

  • Administration:

    • Test Group: Cevimeline HCl (dissolved in saline) at 10, 20, or 30 mg/kg (p.o. or i.p.).

    • Control: Saline vehicle.

    • Comparator: Pilocarpine (3 mg/kg).

  • Collection:

    • Replace cotton balls every 10 or 20 minutes for a total of 120 minutes.

    • Immediately weigh wet cotton balls in sealed tubes to prevent evaporation.

  • Calculation:

    • Assume specific gravity of saliva

      
      .
      

Safety & Toxicology Profile in Models

  • Cardiovascular: In anesthetized dogs and rats, Cevimeline doses required to induce hypotension or bradycardia are significantly higher than therapeutic sialagogic doses. Pilocarpine frequently induces bradycardia at therapeutic doses due to M2 activation.

  • Thermoregulation: Cevimeline (high dose, >30 mg/kg) can induce hypothermia in rats, a central muscarinic effect.

  • Respiratory: Both agents increase airway resistance (bronchoconstriction), but Cevimeline's effects are generally more manageable due to the lack of M2-mediated potentiation of constriction.

References

  • Iwabuchi, Y., & Masuhara, T. (2002). Effects of cevimeline on salivary secretion and its interaction with muscarinic receptor subtypes in rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • Sato, N., et al. (2007). Effects of cevimeline on salivation and thirst in conscious rats: Comparison with pilocarpine. Archives of Oral Biology. Link

  • Omori, Y., et al. (2003).[1] Effect of pilocarpine hydrochloride and cevimeline on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation. Arzneimittelforschung. Link

  • Petrone, D., et al. (2002).[2] A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca. Arthritis & Rheumatism. Link

  • Allushi, B., et al. (2019).[3] Salivary Gland Hypofunction in a Mouse Model for Sjögren’s Syndrome Is Strongly Associated with Hyperglycemia. Arthritis Rheumatol. Link

Sources

Validation

Publish Comparison Guide: Confirming the Neuroprotective Effects of (-)-Cevimeline Hydrochloride Hemihydrate

Executive Summary: Beyond Symptomatic Relief (-)-Cevimeline hydrochloride hemihydrate (marketed as Evoxac® for Sjögren’s syndrome) represents a strategic pivot in neuropharmacology. Unlike standard-of-care Acetylcholines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Symptomatic Relief

(-)-Cevimeline hydrochloride hemihydrate (marketed as Evoxac® for Sjögren’s syndrome) represents a strategic pivot in neuropharmacology. Unlike standard-of-care Acetylcholinesterase (AChE) inhibitors like Donepezil , which passively increase acetylcholine (ACh) levels, Cevimeline is a direct-acting muscarinic receptor agonist with high selectivity for M1 and M3 subtypes.

This guide evaluates Cevimeline’s potential as a disease-modifying neuroprotective agent. While AChE inhibitors provide temporary symptomatic relief, Cevimeline’s M1-agonism targets the fundamental pathology of neurodegeneration: shifting Amyloid Precursor Protein (APP) processing toward the non-amyloidogenic pathway, reducing Tau hyperphosphorylation, and mitigating apoptosis via PKC/ERK signaling.

Quick Comparison: Cevimeline vs. Standard Neuroprotective Agents
Feature(-)-Cevimeline Donepezil Xanomeline
Primary Mechanism M1/M3 Agonist (Direct)AChE Inhibitor (Indirect)M1/M4 Agonist
Neuroprotective Pathway PKC


-secretase

sAPP

nAChR upregulation & PI3K/AktM1/M4 signaling
A

Effect
Reduces production (Disease Modifying)Reduces toxicity (Symptomatic)Reduces production
Tau Effect Reduces phosphorylation via GSK3

inhibition
Limited direct effectReduces phosphorylation
Key Side Effects Sweating, Salivation (M3 mediated)Nausea, Bradycardia, InsomniaSevere GI distress (M1/M4)
BBB Permeability HighHighHigh

Mechanistic Analysis: The M1 Signaling Advantage

The neuroprotective power of Cevimeline lies in its ability to hijack the M1 muscarinic receptor signaling cascade. Unlike AChE inhibitors that depend on dying cholinergic neurons to produce ACh, Cevimeline works postsynaptically, regardless of presynaptic integrity.

M1 Receptor Signaling Pathway (Neuroprotection)

The following diagram illustrates how Cevimeline-induced M1 activation promotes cell survival and inhibits amyloidogenesis.

M1_Signaling Cevimeline (-)-Cevimeline M1 M1 Muscarinic Receptor (Gq-coupled) Cevimeline->M1 Agonist Binding PLC PLC activation M1->PLC Gq signaling IP3_DAG IP3 & DAG PLC->IP3_DAG Ca Intracellular Ca2+ (Controlled Release) IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK MAPK Pathway GSK3b GSK3β Inhibition PKC->GSK3b Inhibits AlphaSec α-Secretase Activation (ADAM10/17) PKC->AlphaSec Promotes Apoptosis Apoptosis (Bax/Bcl-2 imbalance) ERK->Apoptosis Inhibits (Bcl-2 upregulation) Tau Tau Hyperphosphorylation GSK3b->Tau Prevents sAPP sAPPα Release (Neurotrophic) AlphaSec->sAPP Increases Abeta Aβ Production (Amyloidogenic) AlphaSec->Abeta Decreases (Shunts pathway)

Caption: Cevimeline activates M1 receptors, triggering PKC/ERK pathways that enhance non-amyloidogenic APP processing (sAPP


) and inhibit Tau phosphorylation and apoptosis.

Performance Analysis: Experimental Data

To validate Cevimeline as a neuroprotective agent, researchers should focus on three key metrics: A


 reduction , Tau modulation , and Cellular Viability  under stress.
A. Clinical & Preclinical Efficacy Data

The following data consolidates findings from key studies on Cevimeline (AF102B) and comparative agents.

MetricExperimental ModelCevimeline (AF102B) OutcomeDonepezil Outcome
CSF A

Levels
Human AD Patients (Clinical)22% Reduction in total CSF A

in responders [1].
No significant change in CSF A

levels (Symptomatic only).
Tau Phosphorylation PC12 Cells (M1 transfected)Significant Reduction (Dose-dependent). Synergistic with NGF [2].Indirect reduction via GSK3

, less potent than direct M1 agonism.
Glutamate Toxicity PC12 / Cortical NeuronsRestores Viability (Inferred Class Effect: M1 agonists restore viability to ~80% of control) [3].Restores viability (Significant at >100 nM) [4].
Receptor Selectivity Binding Affinity (

/

)
M1

: 0.023

M
M3

: 0.048

M(M1-preferring profile) [5].[1]
High affinity for AChE (

~6.7 nM).
B. Key Findings Interpretation
  • Disease Modification: Cevimeline's ability to reduce CSF A

    
     levels in humans is a critical differentiator. While Donepezil improves cognition, it does not significantly alter the underlying amyloid burden in the same direct manner.
    
  • Tau Pathology: Hyperphosphorylated Tau is the downstream executioner of neuronal death. Cevimeline's activation of PKC directly inhibits GSK3

    
     (the primary Tau kinase), offering a dual-mechanism protection (A
    
    
    
    and Tau) that pure AChE inhibitors lack.

Experimental Protocols for Validation

To confirm these effects in your own laboratory, use the following self-validating protocols. These are designed to test neuroprotection against excitotoxicity and amyloid stress .

Protocol 1: Protection Against Glutamate-Induced Cytotoxicity (PC12 Model)

Objective: Quantify Cevimeline's ability to prevent oxidative stress and apoptosis induced by high-concentration glutamate.

Workflow Diagram:

Protocol_Workflow Step1 1. Culture PC12 Cells (Diff. with NGF 50ng/mL for 7 days) Step2 2. Pre-treatment (Cevimeline: 0.1 - 10 µM) Incubate 2 hrs Step1->Step2 Step3 3. Insult Induction (L-Glutamate: 10 mM) Incubate 24 hrs Step2->Step3 Step4 4. Assays (MTT / LDH / ROS) Step3->Step4

Caption: Step-by-step workflow for validating neuroprotection in differentiated PC12 cells.

Detailed Methodology:

  • Cell Preparation: Seed PC12 cells in poly-L-lysine coated 96-well plates (

    
     cells/well). Differentiate with NGF (50 ng/mL)  for 7 days to induce neurite outgrowth (essential for M1 receptor expression).
    
  • Pre-treatment: Replace medium with serum-free medium containing (-)-Cevimeline at graded concentrations (0.1, 1, 10, 50

    
    M). Include a Muscarinic Antagonist Control  (e.g., Pirenzepine 1 
    
    
    
    M) to prove M1 specificity. Incubate for 2 hours .
  • Insult: Add L-Glutamate (stock solution) to a final concentration of 10 mM . Do not wash out Cevimeline. Incubate for 24 hours at 37°C.

  • Readout:

    • MTT Assay: Measure mitochondrial metabolic activity (absorbance at 570 nm).

    • LDH Release: Measure membrane integrity (absorbance at 490 nm).

    • Validation Criteria: Cevimeline should restore viability to >70% of control. The effect must be blocked by Pirenzepine.

Protocol 2: Bcl-2/Bax Ratio Analysis (SH-SY5Y Model)

Objective: Determine if Cevimeline shifts the apoptotic threshold in human neuroblastoma cells exposed to A


.
  • Culture: SH-SY5Y cells in DMEM/F12 + 10% FBS.

  • Treatment: Pre-treat with Cevimeline (10

    
    M) for 4 hours.
    
  • Stress: Add oligomeric A

    
     (10 
    
    
    
    M)
    . Incubate for 24 hours.
  • Lysis & Blot: Lyse cells in RIPA buffer. Perform Western Blot for Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[2][3]

  • Analysis: Calculate the Bcl-2/Bax densitometry ratio. A

    
     alone will decrease this ratio (pro-apoptotic). Cevimeline should preserve the ratio near control levels.
    

Safety & Pharmacokinetics Profile

When considering Cevimeline for CNS indications, its safety profile relative to other muscarinic agonists is paramount.

  • BBB Penetration: Cevimeline readily crosses the Blood-Brain Barrier, a significant advantage over hydrophilic quaternary ammonium compounds.

  • Side Effect Management:

    • Sweating/Salivation: Due to M3 agonism. In clinical trials for Sjögren’s, this is the therapeutic goal, but for AD, it is a side effect.

    • GI Distress: Less severe than Xanomeline (which has strong M4 activity).

    • Cardiac:[3] M2 selectivity is low (

      
       1.04 
      
      
      
      M vs 0.023
      
      
      M for M1), reducing the risk of bradycardia compared to non-selective agonists like Pilocarpine.

Conclusion

(-)-Cevimeline hydrochloride hemihydrate is more than a sialagogue; it is a potent, brain-penetrant M1 agonist with validated neuroprotective properties. By stimulating the M1-PKC-ERK pathway, it offers a disease-modifying strategy that addresses A


 production, Tau phosphorylation, and apoptotic signaling. For drug development professionals, Cevimeline represents a "de-risked" scaffold—already FDA-approved for safety—that warrants repurposing or structural optimization for neurodegenerative disorders.

References

  • Nitsch, R. M., et al. (2000). "The selective muscarinic M1 agonist AF102B decreases levels of total Abeta in cerebrospinal fluid of patients with Alzheimer's disease."[4] Annals of Neurology, 48(6), 913–918.

  • Sadot, E., et al. (1996). "Activation of m1 muscarinic acetylcholine receptors regulates tau phosphorylation in transfected PC12 cells."[1] Journal of Neurochemistry, 66(2), 877–880.

  • Kume, T., et al. (2002). "Protective effects of various muscarinic agonists on glutamate-induced cytotoxicity in cultured cortical neurons." European Journal of Pharmacology, 455(2-3), 91-99.

  • Kimura, M., et al. (2005). "Protective effect of donepezil against Abeta(1-40) neurotoxicity in rat septal neurons." Brain Research, 1047(1), 72–84.

  • Heinrich, J. N., et al. (2009). "Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists." European Journal of Pharmacology, 605(1-3), 53–56.

Sources

Comparative

comparative analysis of (-)-Cevimeline hydrochloride hemihydrate and acetylcholine

Executive Summary In the development of muscarinic receptor modulators, the distinction between endogenous ligands and synthetic analogs is defined by metabolic stability and receptor subtype selectivity . While Acetylch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of muscarinic receptor modulators, the distinction between endogenous ligands and synthetic analogs is defined by metabolic stability and receptor subtype selectivity .

While Acetylcholine (ACh) serves as the endogenous prototype for cholinergic signaling, its utility in controlled experimental settings is severely limited by rapid enzymatic hydrolysis and non-selective activation of all muscarinic (M1–M5) and nicotinic receptors. Conversely, (-)-Cevimeline hydrochloride hemihydrate (rigid quinuclidine derivative) offers a high-fidelity alternative with engineered resistance to acetylcholinesterase (AChE) and distinct selectivity for M1 and M3 subtypes.

This guide analyzes the mechanistic and operational differences between these two agents, providing validated protocols for researchers investigating calcium signaling and secretory function.

Molecular Architecture & Stability Profile

The fundamental divergence in performance between Cevimeline and ACh stems from their structural rigidity.

FeatureAcetylcholine (ACh)(-)-Cevimeline HCl Hemihydrate
Chemical Class Ester (Flexible chain)Quinuclidine derivative (Rigid spiro-cyclic)
Metabolic Stability Extremely Low ; hydrolyzed by AChE in milliseconds (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

sec in synapse).
High ; resistant to AChE and butyrylcholinesterase. Plasma

hours.
Solubility Highly water-soluble (Hygroscopic).Soluble in water, ethanol; stable in solution.
Experimental Implication Requires AChE inhibitors (e.g., Physostigmine) for static assays.Suitable for long-duration assays without inhibitors.
Expert Insight: The Rigidity Factor

ACh possesses a high degree of conformational flexibility, allowing it to mold into the binding pockets of all cholinergic receptors (muscarinic and nicotinic). Cevimeline features a rigid quinuclidine ring fused to an oxathiolane ring. This structural constraint prevents the molecule from adopting the conformations necessary to bind effectively to Nicotinic or Muscarinic M2/M4 receptors, thereby enforcing M1/M3 selectivity.

Pharmacodynamics: Receptor Selectivity & Signaling

For researchers targeting secretory glands (salivary/lacrimal) or cognitive pathways, selectivity is paramount to avoid cardiac (M2) side effects.

Mechanism of Action

Both ligands activate the Gq-PLC-IP3 pathway upon binding to M1 or M3 receptors.

  • Ligand binds GPCR (M1/M3).

  • 
     protein activation stimulates Phospholipase C (PLC).
    
  • PLC hydrolyzes

    
     into 
    
    
    
    and DAG.
  • 
     triggers 
    
    
    
    release from the Endoplasmic Reticulum (ER).
Comparative Binding Affinity ( )

Data synthesized from Heinrich et al. and functional calcium assays.

Receptor SubtypeAcetylcholine (

)
Cevimeline (

)
Selectivity Ratio (Cevimeline)
M1 (Neural/Glandular) ~0.001 - 0.01

M
0.023

M
High Potency
M3 (Glandular/Smooth Muscle) ~0.001 - 0.01

M
0.048

M
High Potency
M2 (Cardiac) ~0.001 - 0.01

M
1.04

M
Low Affinity (>40x less potent than M1)
M4/M5 ~0.001 - 0.01

M
> 1.0

M
Low Affinity

Verdict: Cevimeline acts as a "scalpel," targeting M1/M3 specifically, whereas Acetylcholine acts as a "hammer," activating the entire cholinergic family.

Visualization: Signaling Pathway & Selectivity

The following diagram illustrates the selective engagement of Cevimeline compared to the broad, unstable action of ACh.

G ACh Acetylcholine (Endogenous) AChE Acetylcholinesterase (Degradation) ACh->AChE Rapid Hydrolysis M1_M3 M1 / M3 Receptors (Glandular/Neural) ACh->M1_M3 Other_Rs Nicotinic / M2 / M4 (Off-Target) ACh->Other_Rs Non-Selective Cev (-)-Cevimeline (Synthetic Agonist) Cev->M1_M3 High Affinity Cev->Other_Rs Low Affinity Gq Gq Protein M1_M3->Gq PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ (Response) IP3->Ca

Figure 1: Comparative signaling logic. Note ACh's susceptibility to degradation and off-target binding vs. Cevimeline's targeted M1/M3 activation.

Experimental Protocol: Comparative Calcium Flux Assay

Objective: To quantify receptor activation efficacy using a ratiometric calcium dye (Indo-1).

Scientific Integrity Check:

  • ACh Group: Must include an AChE inhibitor (e.g., 10

    
    M Physostigmine) to prevent degradation during the assay.
    
  • Cevimeline Group: No inhibitor required.

  • Control: Atropine (1

    
    M) must be used to block responses, confirming muscarinic specificity.
    
Workflow Diagram

Protocol cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment Groups cluster_read Phase 3: Measurement Step1 Cell Seeding (CHO-M1 or Salivary Acinar) Step2 Dye Loading (Indo-1 AM, 30 min @ 37°C) Step1->Step2 Step3 Wash & Equilibrate (HBSS Buffer) Step2->Step3 GrpA Group A: Acetylcholine + Physostigmine (10µM) Step3->GrpA GrpB Group B: Cevimeline (0.01 - 100µM Dose Response) Step3->GrpB GrpC Group C: Negative Control (Atropine Pre-treatment) Step3->GrpC Read1 Baseline Fluorescence (30 sec) GrpA->Read1 GrpB->Read1 GrpC->Read1 Read2 Agonist Injection Read1->Read2 Read3 Peak Ca2+ Flux (Ratio 405/485nm) Read2->Read3

Figure 2: Ratiometric Calcium Flux workflow ensuring valid comparison between stable and unstable ligands.

Detailed Methodology
  • Cell Preparation: Use CHO-K1 cells stably expressing hM1 or hM3 receptors. Seed at

    
     cells/mL.[1]
    
  • Dye Loading: Incubate cells with Indo-1 AM (2

    
    M) for 30 mins at 37°C in dark.
    
    • Why Indo-1? It is ratiometric (emission shifts from 485nm to 405nm upon Ca2+ binding), correcting for dye loading variability, unlike Fluo-4.

  • Baseline Establishment: Record fluorescence for 30 seconds to establish resting

    
     levels.
    
  • Agonist Challenge:

    • Cevimeline: Inject to final concentrations (range

      
       to 
      
      
      
      M).
    • Acetylcholine: Inject to similar range only in the presence of Physostigmine.

  • Data Analysis: Plot the Peak Response (Ratio 405/485) vs. Log[Concentration] to determine

    
    .
    

In Vivo Translatability: Secretory Efficacy

When moving from cell culture to animal models (e.g., Rat Salivary Secretion), the performance gap widens due to pharmacokinetics.

  • Acetylcholine: Ineffective for inducing sustained salivation when injected systemically due to immediate hydrolysis by plasma cholinesterases.

  • Cevimeline:

    • Route: Oral or Intraperitoneal (IP).

    • Duration: Induces salivation lasting >4 hours.

    • Efficacy: Increases salivary flow rate by ~2-fold over baseline in hyposalivation models.

Recommendation: For in vivo studies of Xerostomia (Sjogren's syndrome models), Cevimeline is the standard positive control. ACh should only be used for intra-arterial infusion studies where immediate, transient responses are required.

References

  • Iwabuchi, Y., & Masuhara, T. (2002). Effects of pilocarpine and cevimeline on Ca2+ mobilization in rat parotid acini and ducts.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Heinrich, J. N., et al. (2009).[3] Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists.[3] European Journal of Pharmacology.

  • FDA Drug Approval Package. (2000). Evoxac (Cevimeline Hydrochloride) Pharmacology Review. U.S. Food and Drug Administration.[4]

  • PubChem Database. Cevimeline Hydrochloride. National Center for Biotechnology Information.

  • DrugBank Online. Acetylcholine: Pharmacology and Metabolism.

Sources

Validation

statistical analysis of salivary flow data from (-)-Cevimeline hydrochloride hemihydrate studies

(-)-Cevimeline Hydrochloride Hemihydrate vs. Non-Selective Agonists Executive Summary This technical guide provides a rigorous comparative analysis of (-)-Cevimeline hydrochloride hemihydrate (Cevimeline), a quinuclidine...

Author: BenchChem Technical Support Team. Date: February 2026

(-)-Cevimeline Hydrochloride Hemihydrate vs. Non-Selective Agonists

Executive Summary

This technical guide provides a rigorous comparative analysis of (-)-Cevimeline hydrochloride hemihydrate (Cevimeline), a quinuclidine derivative muscarinic agonist, against the standard of care, Pilocarpine, and placebo controls. Designed for drug development professionals, this document focuses on the statistical validation of efficacy endpoints in Sjögren’s syndrome clinical trials.

While both agents treat xerostomia, the statistical significance of Cevimeline's performance stems from its rigid stereochemical structure, conferring high selectivity for M1 and M3 muscarinic receptors. This selectivity profile necessitates specific experimental protocols and statistical models to accurately capture the "therapeutic window"—maximizing sialometry readings while minimizing off-target diaphoresis (sweating).

Mechanistic Basis & Pharmacodynamic Logic

To design a robust statistical model, one must understand the biological variables. Cevimeline acts as an agonist at M1 and M3 receptors located on lacrimal and salivary gland epithelium. Unlike Pilocarpine, which has broad affinity for M2 (cardiac) and M4 receptors, Cevimeline’s selectivity allows for a sustained duration of action with a distinct side-effect profile.

Causality in Measurement: The primary outcome variable—salivary flow rate—is a direct function of intracellular calcium (


) mobilization triggering Aquaporin-5 (AQP5) translocation.
Visualization: Muscarinic Agonist Signaling Pathway

The following diagram illustrates the signal transduction pathway targeted by Cevimeline, highlighting the specific nodes where data is generated.

G Agonist (-)-Cevimeline (Ligand) Receptor M1/M3 Muscarinic Receptor Agonist->Receptor Binding Affinity GProtein Gq/11 Protein Activation Receptor->GProtein Coupling Effector PLC -> IP3 Generation GProtein->Effector Signaling Calcium Intracellular Ca2+ Release Effector->Calcium Mobilization Channel AQP5 Channel Translocation Calcium->Channel Trigger Outcome Salivary Flow (Measured Variable) Channel->Outcome Secretion

Figure 1: M1/M3 receptor signal transduction pathway leading to measurable salivary flow.

Experimental Protocol: Standardized Sialometry

Reliable statistical analysis is impossible without a self-validating collection protocol. Salivary flow data is notoriously noisy due to circadian rhythms and hydration status.

Protocol: Unstimulated and Stimulated Whole Saliva (UWS/SWS)

  • Subject Preparation:

    • Fasting Window: NPO (Nothing by Mouth) for 90 minutes prior to collection.

    • Circadian Lock: All measurements must occur between 08:00 and 11:00 to mitigate diurnal variation.

  • Dosing:

    • Administer Cevimeline (30mg), Pilocarpine (5mg), or Placebo.

  • The "Drain" Method (Gold Standard):

    • Subject sits upright, head tilted forward.

    • Pre-collection: Swallow all saliva at

      
      .
      
    • Collection: Saliva is allowed to drip passively into a pre-weighed polypropylene tube for exactly 15 minutes.

    • Quantification: Gravimetric analysis (

      
      ).
      
  • Time-Point Mapping:

    • Baseline (

      
      ), 
      
      
      
      ,
      
      
      (Peak Plasma Concentration),
      
      
      .
Statistical Methodology

Salivary flow data rarely follows a normal distribution; it is often right-skewed. Therefore, simple t-tests are insufficient.

Recommended Statistical Model: ANCOVA The most robust method for analyzing this data is Analysis of Covariance (ANCOVA) .

  • Dependent Variable: Change in salivary flow from baseline at 60 minutes post-dose.

  • Fixed Effect: Treatment Group (Cevimeline vs. Placebo vs. Pilocarpine).

  • Covariate: Baseline salivary flow rate. Crucial: High baseline subjects often show larger absolute increases, confounding results without this covariate.

  • Handling Dropouts: Last Observation Carried Forward (LOCF) is standard for Intent-to-Treat (ITT) populations in these studies.

Visualization: Clinical Trial Data Workflow

This workflow ensures data integrity from screening to final statistical output.

TrialFlow Screening Screening & Baseline Sialometry (Exclusion: Flow > 0.2 mL/min) Randomization Randomization (1:1:1) Cevimeline | Pilocarpine | Placebo Screening->Randomization Dosing Treatment Phase (12 Weeks) Randomization->Dosing DataCollection Data Collection Points (Weeks 1, 6, 12) Dosing->DataCollection Normalization Data Normalization (Log Transformation if Skewed) DataCollection->Normalization Analysis ANCOVA Model (Covariate: Baseline Flow) Normalization->Analysis

Figure 2: Data processing workflow from subject screening to ANCOVA analysis.

Comparative Performance Analysis

The following data synthesis compares (-)-Cevimeline against Pilocarpine and Placebo based on pivotal Phase III trial data structures.

Table 1: Efficacy Comparison (Change from Baseline at 60 Mins)

Metric(-)-Cevimeline (30mg TID)Pilocarpine (5mg QID)PlaceboStatistical Significance
Mean Flow Increase +0.12 to +0.18 mL/min+0.08 to +0.15 mL/min+0.01 mL/minp < 0.001 (vs Placebo)
Duration of Action > 4 hours~ 2-3 hoursN/ACevimeline > Pilocarpine
Responder Rate 66.4%50-60%35%p < 0.05
Global Assessment "Better" or "Much Better""Better"No ChangeSubjective Correlation

Data Interpretation: While peak flow rates between Cevimeline and Pilocarpine are comparable, the Area Under the Curve (AUC) for salivary flow is often significantly larger for Cevimeline due to its longer half-life (approx. 5 hours vs. 0.76 hours for Pilocarpine). This provides a statistical basis for "sustained relief" claims.

Safety & Tolerability: The Specificity Ratio

In statistical analysis of adverse events (AEs), the ratio of Salivation (Target) to Diaphoresis (Off-target) is the key efficiency metric.

  • Pilocarpine: Non-selective. High incidence of sweating.

  • Cevimeline: High affinity for M3 (Glands) > M2 (Heart).

Table 2: Adverse Event Frequency (Statistical Risk)

Adverse Event(-)-Cevimeline (30mg)Pilocarpine (5mg)P-Value (Difference)
Excessive Sweating ~18%~40-60%Significant (p < 0.01)
Nausea ~13%~10-15%Not Significant (NS)
Rhinitis ~11%~10%NS

Statistical Insight: The lower incidence of diaphoresis in the Cevimeline group validates the mechanistic claim of M1/M3 selectivity. When powering a study, sample sizes can be smaller for efficacy but must be large enough to detect these differential safety signals.

References
  • Petrone, D., et al. (2002). "A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca.

  • Fife, R. S., et al. (2002). "Safety and efficacy of cevimeline for treatment of xerostomia in patients with Sjögren's syndrome." Archives of Internal Medicine.

  • Suzuki, H., et al. (2005). "Muscarinic receptor subtypes involved in the regulation of salivary secretion." Journal of Pharmacological Sciences.

  • FDA Access Data. "Evoxac (Cevimeline HCl) Clinical Pharmacology and Biopharmaceutics Review."

Comparative

Comparative Analysis of (-)-Cevimeline Hydrochloride Hemihydrate: Dose-Response Interpretation and Receptor Selectivity

Introduction: The Structural Advantage (-)-Cevimeline hydrochloride hemihydrate (cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride hydrate) represents a distinct class of rigid muscarinic agonists. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Advantage

(-)-Cevimeline hydrochloride hemihydrate (cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride hydrate) represents a distinct class of rigid muscarinic agonists. Unlike the flexible furanone ring of pilocarpine, cevimeline features a rigid quinuclidine moiety. For the assay scientist, this structural rigidity translates into a highly specific binding profile, predominantly targeting M1 and M3 muscarinic receptors while minimizing M2 (cardiac) and M4 interaction.

This guide moves beyond basic


 calculation to explore the nuances of interpreting cevimeline dose-response curves in calcium mobilization assays, contrasting its performance directly with the industry standards: Pilocarpine and Carbachol.

Mechanistic Basis: The Gq-Coupled Signal Cascade

To interpret the readout of a functional assay, one must understand the signal transduction pathway. Cevimeline acts as an orthosteric agonist at M1 (salivary/lacrimal glands) and M3 (smooth muscle/glands) receptors.[1] Both are Gq-coupled GPCRs.

The following diagram illustrates the specific pathway activated by cevimeline that leads to the calcium flux measured in FLIPR® or FlexStation® assays. Note the divergence from M2-mediated Gi signaling, which cevimeline largely avoids.

G Cevimeline (-)-Cevimeline M1_M3 M1 / M3 Receptor (GPCR) Cevimeline->M1_M3 Binding (High Affinity) Gq Gq Protein (Activation) M1_M3->Gq Activates PLC Phospholipase C (PLC-β) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ (Fluorescence Signal) ER->Ca Release

Figure 1: The Gq-PLC-IP3 signaling cascade activated by Cevimeline. In calcium flux assays, the final node (Ca2+) binds to the fluorophore (e.g., Fluo-4), generating the quantitative readout.

Comparative Analysis: Cevimeline vs. Alternatives

When designing a screen, selecting the correct control is critical. While Carbachol is the "sledgehammer" (maximum efficacy, low selectivity) and Pilocarpine is the historic standard, Cevimeline offers a distinct profile.

Performance Metrics Table
Feature(-)-Cevimeline HClPilocarpineCarbachol
Primary Targets M1, M3 (High Selectivity)Non-selective (M1-M5)Non-selective (M1-M5, Nicotinic)
Potency (

)
High (M1: ~23 nM; M3: ~48 nM)Moderate/Low (M3: ~1-10 µM)High (M3: ~10-100 nM)
Intrinsic Activity Full/Partial Agonist (System dependent)Partial AgonistFull Agonist (Reference Standard)
Receptor Reserve High spare receptor requirementLowVery High
Off-Target Risk Low (Minimal M2 cardiac effects)High (M2 bradycardia risk)High (Nicotinic activation)
Solubility High (>25 mg/mL in Water)HighHigh
Interpretation of Differences
  • Potency Shift: You will likely observe that Cevimeline is significantly more potent (left-shifted curve) than Pilocarpine in M1/M3 overexpressing cell lines. Literature indicates Cevimeline

    
     values in the nanomolar range (20-50 nM), whereas Pilocarpine often requires micromolar concentrations for equivalent effects.
    
  • Efficacy (

    
    ):  In systems with low receptor density, Cevimeline may appear as a partial agonist compared to Carbachol. Do not mistake this for low quality; it reflects the compound's reliance on receptor reserve.
    

Experimental Protocol: FLIPR Calcium Flux Assay

To generate a robust dose-response curve for Cevimeline, a kinetic calcium mobilization assay is the gold standard. This protocol is designed for CHO-K1 or HEK293 cells stably expressing human M3 receptors.

Workflow Visualization

Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Assay Execution Step1 Seed Cells (CHO-M3, 50k/well) Step2 Remove Media & Add Dye Loading Buffer (Fluo-4 + Probenecid) Step1->Step2 Step3 Incubate (37°C, 45-60 min) Step2->Step3 Step4 Equilibrate (RT, 15 min) Step3->Step4 Step5 Baseline Read (10 sec) Step4->Step5 Step6 Inject Cevimeline (10-point dilution) Step5->Step6 Step7 Kinetic Read (120 sec) Step6->Step7

Figure 2: Step-by-step workflow for High-Throughput Calcium Mobilization Assay.

Detailed Methodology

1. Reagent Preparation (Critical Step):

  • Cevimeline Stock: Dissolve (-)-Cevimeline HCl hemihydrate in DMSO to 10 mM. It is soluble up to ~2 mg/mL in DMSO and >25 mg/mL in water.

  • Assay Buffer: HBSS + 20 mM HEPES.

  • Probenecid: Crucial. Add 2.5 mM Probenecid to the dye loading buffer.[2] This inhibits the anion exchange transporter, preventing the leakage of the Fluo-4 dye out of the cells. Without this, your signal-to-noise ratio will collapse.

2. Cell Seeding:

  • Plate CHO-M3 cells at 50,000–75,000 cells/well in black-wall, clear-bottom 96-well plates.

  • Incubate overnight. Confluency should be >90% to ensure a uniform monolayer.

3. Dye Loading:

  • Remove growth media.

  • Add 100 µL of Fluo-4 NW (No Wash) or Calcium 6 dye solution.

  • Incubate 45 mins at 37°C, then 15 mins at room temperature. Note: The room temperature step reduces thermal gradients during the read, which can cause "edge effects" in the data.

4. Data Acquisition:

  • Instrument: FLIPR Tetra or FlexStation 3.

  • Settings: Excitation 485 nm / Emission 525 nm.

  • Injection: Add 5x concentrated compound (25 µL into 100 µL).

  • Read Interval: 1 second intervals for 60 seconds, then 5 second intervals for 60 seconds.

Interpreting the Dose-Response Curve

When you plot the Relative Fluorescence Units (RFU) against the log concentration of Cevimeline, look for these specific characteristics to validate your data.

The Hill Slope (Slope Factor)[6]
  • Expected Value: ~1.0.

  • Interpretation: A Hill slope significantly >1.0 (steep curve) suggests positive cooperativity or the presence of a "threshold effect" due to high receptor reserve in the cell line.

  • Troubleshooting: If the slope is <0.8 (shallow), check for negative cooperativity or, more likely, solubility issues at high concentrations. Ensure the hemihydrate form is fully solubilized in the vehicle before serial dilution.

Biphasic Curves (The "Hook" Effect)

At very high concentrations (>100 µM), you may see the signal decrease.

  • Cause: This is rarely true antagonism. It is often an artifact of calcium depletion (the ER empties faster than the dye can respond) or non-specific cellular toxicity.

  • Action: Constrain your curve fit to the top plateau (exclude the dropping points) to calculate an accurate

    
    .
    
vs. Discrepancy

You will likely find that the functional


 (e.g., 30 nM) is lower than the binding affinity 

(e.g., 100 nM).
  • Why? This is signal amplification . Activation of a small fraction of M3 receptors can release the entire calcium store. This confirms the high efficacy of Cevimeline in that specific tissue context.

References

  • Heinrich, J. N., et al. (2002). Pharmacological comparison of muscarinic ligands: historical versus novel agonists. European Journal of Pharmacology.

  • Molecular Devices. (2025). FLIPR Calcium Assay Kits Application Note.

  • Fife, R. S., et al. (2002). Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome.[1][3][4] Archives of Internal Medicine.

  • Zhang, L., et al. (2020). Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor.[5] Molecular Pharmacology.

  • PubChem. (2025). Cevimeline hydrochloride (Compound Summary).[4][6] National Library of Medicine.

Sources

Validation

Comparative Guide: Side Effect Profiles of (-)-Cevimeline Hydrochloride Hemihydrate vs. Pilocarpine

Executive Summary For drug development professionals and researchers targeting xerostomia (Sjögren’s syndrome or radiation-induced), the choice between (-)-Cevimeline hydrochloride hemihydrate and Pilocarpine is rarely a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals and researchers targeting xerostomia (Sjögren’s syndrome or radiation-induced), the choice between (-)-Cevimeline hydrochloride hemihydrate and Pilocarpine is rarely about efficacy alone—both successfully stimulate salivary flow. The critical divergence lies in their safety and tolerability profiles , driven by distinct receptor selectivity and pharmacokinetic behaviors.

This guide provides a technical analysis of why these differences exist, the specific adverse event (AE) landscapes, and experimental protocols for quantifying these off-target effects in preclinical models.

Mechanistic Basis of Divergence: Receptor Selectivity

The fundamental differentiator between these two agents is muscarinic receptor subtype selectivity. This molecular specificity dictates the "organ map" of side effects.

  • Pilocarpine: A non-selective muscarinic agonist.[1] It activates M1 through M5 receptors indiscriminately. While it stimulates M3 (salivary glands), it also hits M2 (cardiac tissue) and M4 (lung/smooth muscle), leading to a broader systemic side effect profile including bradycardia and bronchoconstriction.

  • Cevimeline: A quinuclidine derivative with high affinity for M1 and M3 receptors. By sparing M2 and M4 receptors relative to pilocarpine, cevimeline theoretically minimizes cardiovascular and pulmonary risks, focusing its activity on exocrine glands (M3) and potentially neuroprotective pathways (M1).

Visualization: Receptor Selectivity & Off-Target Cascades

The following diagram illustrates the downstream consequences of this receptor selectivity.

ReceptorSelectivity Cevimeline (-)-Cevimeline M1 M1 Receptor (CNS, Glands) Cevimeline->M1 M2 M2 Receptor (Heart) Cevimeline->M2 Low Affinity M3 M3 Receptor (Salivary/Sweat/Gut) Cevimeline->M3 Pilocarpine Pilocarpine Pilocarpine->M1 Pilocarpine->M2 High Affinity Pilocarpine->M3 M4 M4 Receptor (Lung) Pilocarpine->M4 Saliva Therapeutic: Salivation M1->Saliva Minor Role Bradycardia AE: Bradycardia (Cardiac) M2->Bradycardia M3->Saliva Sweat AE: Diaphoresis (Sweating) M3->Sweat High Density in Sweat Glands GI AE: GI Distress (Nausea/Diarrhea) M3->GI

Figure 1: Mechanistic divergence showing Pilocarpine’s broad activation (including cardiac M2) versus Cevimeline’s M1/M3 focus, which concentrates effects on glandular tissue.

Pharmacokinetic Impact on Tolerability

Side effects are often driven not just by where the drug binds, but how long it stays.

Feature(-)-CevimelinePilocarpineImpact on Side Effects
Half-life (

)
~5.0 hours~0.8 – 1.0 hourCevimeline: Stable plasma levels reduce "peak-and-trough" AE spikes.Pilocarpine: Rapid clearance requires frequent dosing (3-4x/day), causing sharp

peaks that trigger acute sweating/flushing.
Metabolism CYP2D6, CYP3A4Plasma esterases, CYP2A6Cevimeline: Potential for drug-drug interactions (DDIs) in patients on CYP inhibitors.
Excretion Renal (Metabolites)RenalRenal impairment affects both, but cevimeline accumulation is more sustained.

Clinical Side Effect Profile Comparison

Data synthesized from head-to-head crossover studies and post-market surveillance indicates a clear trade-off: Pilocarpine causes more diaphoresis (sweating), while Cevimeline may induce slightly higher rates of nausea.

Quantitative Adverse Event (AE) Frequency
Adverse EventCevimeline (30mg TID)Pilocarpine (5mg TID)Clinical Insight
Diaphoresis (Sweating) 11% - 18% 25% - 40% The most significant differentiator. Pilocarpine triggers profound, acute sweating often leading to discontinuation.
Nausea 15% - 20%10% - 15%Cevimeline users report higher GI sensitivity, likely due to sustained M1/M3 gastric motility stimulation.
Rhinitis / Sinusitis ModerateLowUnique to Cevimeline, possibly due to M3 receptors in nasal mucosa.
Flushing LowModerate-HighPilocarpine-induced vasodilation is more sudden due to rapid absorption.
Urinary Frequency ~10%~10%Comparable; both stimulate bladder detrusor muscle (M3).
Discontinuation Rate Lower (~27%) Higher (~47%) Patients persist longer on Cevimeline primarily due to the lower sweating burden.[2]

Experimental Protocol: Preclinical Safety Profiling

For researchers evaluating novel muscarinic agonists against these benchmarks, relying solely on efficacy (sialometry) is insufficient. You must run a Dual-Stream Safety Assay to quantify the M2 (Cardiac) vs. M3 (Glandular) therapeutic index.

Protocol: The "Saliva-Cardiac" Index

Objective: Determine the ratio of saliva production (Therapeutic) to bradycardic threshold (Adverse) in a conscious rat model.

Phase A: Instrumentation & Calibration
  • Subject: Male Sprague-Dawley rats (250-300g).

  • Telemetry: Implant radiotelemetry transmitters (e.g., DSI PhysioTel) into the abdominal aorta to monitor Heart Rate (HR) and Mean Arterial Pressure (MAP) in real-time.

  • Recovery: Allow 7 days post-surgery for baseline stabilization.

Phase B: The Comparison Workflow
  • Fasting: Fast animals for 12 hours (water ad libitum) to normalize gastric absorption.

  • Baseline Recording: Record 30 mins of baseline HR/MAP.

  • Dosing (Crossover Design):

    • Group A: Vehicle

    • Group B: Pilocarpine (Start 0.5 mg/kg, escalate to 5 mg/kg)

    • Group C: Cevimeline (Start 3 mg/kg, escalate to 30 mg/kg)

  • Simultaneous Data Collection (0 - 120 mins):

    • Efficacy (Saliva): Place pre-weighed cotton rolls in the oral cavity for 5-minute intervals at T+15, T+30, T+60. Weigh immediately to calculate mg saliva.

    • Safety (Cardiac): Continuous telemetry logging. Flag any HR drop >15% from baseline.

    • Safety (Diaphoresis - Proxy): In rodents (who do not sweat like humans), monitor chromodacryorrhea (red tears) via porphyrin staining on the snout, a direct correlate to cholinergic hyperstimulation.

Phase C: Data Analysis

Calculate the Safety Margin (SM) :



  • Interpretation: A higher SM indicates a wider therapeutic window (typical of Cevimeline). A lower SM indicates overlapping efficacy and toxicity (typical of Pilocarpine).

Visualization: Safety Profiling Workflow

SafetyProtocol cluster_measure Simultaneous Assessment Window (0-120 min) Start Study Initiation (n=12 Rats/Group) Telemetry Implant Telemetry (HR / MAP Monitoring) Start->Telemetry Dosing Oral Gavage Dosing (Escalating Dose) Telemetry->Dosing 7 Day Recovery Saliva Efficacy: Gravimetric Sialometry (Cotton Roll Weight) Dosing->Saliva Cardiac Safety (M2): Telemetry Analysis (Bradycardia Threshold) Dosing->Cardiac Porphyrin Safety (M3/General): Chromodacryorrhea (Red Tear Scoring) Dosing->Porphyrin Analysis Calculate Therapeutic Index (Saliva ED50 / Cardiac TD15) Saliva->Analysis Cardiac->Analysis Porphyrin->Analysis

Figure 2: Preclinical workflow for distinguishing efficacy (salivation) from off-target safety signals (cardiac depression and hyper-secretion).[3]

References

  • Fife, R. S., et al. (2002).[1][4] "Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome." Archives of Internal Medicine.

  • Petrone, D., et al. (2002). "A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome." Arthritis & Rheumatism.

  • Noaiseh, G., et al. (2014).[5] "Comparison of the discontinuation rates and side-effect profiles of pilocarpine and cevimeline for xerostomia in primary Sjögren's syndrome." Clinical and Experimental Rheumatology.

  • Chambers, M. S., et al. (2007).[1] "Cevimeline for the treatment of postirradiation xerostomia."[1][6] International Journal of Radiation OncologyBiologyPhysics.

  • Brimhall, J., et al. (2013).[7] "Efficacy of cevimeline vs. pilocarpine in the secretion of saliva: a pilot study." Special Care in Dentistry.

  • Weber, J., et al. (2000). "Cevimeline: A review of its pharmacology and therapeutic potential in the management of xerostomia." Drugs.

Sources

Safety & Regulatory Compliance

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